5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Description
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Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBROKZHUIEBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651694 | |
| Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126087-49-8 | |
| Record name | 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H,9H,10H-cyclohepta[b]indol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine Scaffold
Foreword: The indole nucleus is a cornerstone of medicinal chemistry, serving as the structural foundation for a vast array of natural products and synthetic drugs.[1][2] When fused with additional ring systems, its pharmacological potential expands dramatically. The cyclohepta[b]indole framework, in particular, has been identified as a "privileged structure motif" due to its prevalence in biologically active natural products and its successful application in drug design.[3][4] This guide focuses on a specific derivative, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine . While specific literature on this exact molecule is sparse, this document serves as a comprehensive technical guide by leveraging authoritative data from closely related, well-characterized analogs. We will explore the structure, plausible synthesis, predicted properties, and likely pharmacological landscape of this compound, providing researchers and drug development professionals with a robust framework for its scientific exploration.
Molecular Structure and Physicochemical Properties
The core of the target molecule is a tricyclic system where a seven-membered cycloheptane ring is fused to the [b] face of an indole ring. The "hexahydro" designation indicates that this seven-membered ring is fully saturated. An amine (-NH2) group is substituted at the 2-position of the indole core, a site known to be critical for biological interactions in many indole alkaloids.
Caption: Figure 1: 2D structure of this compound.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). Based on its structure—a fused aromatic amine—we can predict key parameters by drawing parallels with similar indole and tetrahydrocarbazole derivatives.[5][6][7]
| Property | Predicted Value/Characteristic | Rationale & Causality |
| Molecular Formula | C₁₃H₁₆N₂ | Derived from the chemical structure. |
| Molecular Weight | 200.28 g/mol | Sum of atomic weights. |
| Appearance | Crystalline solid | Indole alkaloids are typically crystalline solids at room temperature.[5] |
| pKa (most basic) | ~9.0 - 9.5 | The primary aromatic amine is the most basic site. Its basicity is slightly reduced by the aromatic system compared to a simple alkylamine but is expected to be in this range, allowing for salt formation. |
| logP | 2.5 - 3.5 | The fused ring system is lipophilic, but the primary amine provides a degree of hydrophilicity. The exact value would be pH-dependent. This range suggests moderate cell membrane permeability. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol); low solubility in cold water.[5] | The large hydrocarbon framework dominates, but salt formation at acidic pH would significantly enhance aqueous solubility. |
| Hydrogen Bond Donors | 2 (from -NH₂ and indole N-H) | Key for receptor interactions. |
| Hydrogen Bond Acceptors | 2 (from lone pairs on nitrogens) | Key for receptor interactions. |
Synthesis and Characterization
While novel, efficient methods for constructing the cyclohepta[b]indole core have emerged, such as photocatalysis and various cycloaddition reactions[8][9][10][11], the classic Fischer indole synthesis remains a robust and logical approach for the preparation of this scaffold.[4] A plausible pathway to the target compound involves the cyclization of a suitable hydrazone, followed by functional group manipulation.
The proposed synthesis workflow is outlined below. This multi-step process is designed to be self-validating at each stage, with purification and characterization (e.g., NMR, Mass Spectrometry) being essential to confirm the identity and purity of intermediates.
Caption: Figure 2: Proposed synthetic workflow via Fischer Indole Synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for synthesizing substituted tetrahydrocarbazoles, the six-membered ring analogs of the target compound.[12]
Step 1: Synthesis of 2-Nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (Intermediate 1)
-
Reactant Preparation: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1 equivalent) in glacial acetic acid.
-
Addition: Add cycloheptanone (1.1 equivalents) to the solution dropwise while stirring.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using an acid catalyst is that it facilitates both the formation of the hydrazone intermediate and the subsequent[9][9]-sigmatropic rearrangement and cyclization characteristic of the Fischer synthesis.[12]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. The crude product can be further purified by recrystallization from ethanol to yield the pure nitro-intermediate.
Step 2: Reduction to this compound (Final Product)
-
Reactant Preparation: Suspend the nitro-intermediate (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂, 3-5 equivalents) portion-wise to the suspension. This is a classic method for the reduction of aromatic nitro groups to amines. The reaction is typically exothermic and should be controlled with an ice bath.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction and neutralize it carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic. This will precipitate tin salts and free the amine product.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final compound is purified by column chromatography on silica gel.
Potential Pharmacology and Mechanism of Action
The cyclohepta[b]indole scaffold is associated with a wide range of biological activities, including anti-HIV, antituberculosis, and SIRT1 inhibition.[3][4] The closely related tetrahydrocarbazoles are known for their potential as anticancer, antimicrobial, and hypoglycemic agents.[13][14]
Given the structural similarity to serotonin (5-hydroxytryptamine) and other tryptamine-based psychoactive compounds, a primary hypothesis is that this compound could function as a modulator of central nervous system (CNS) receptors, particularly serotonin (5-HT) or dopamine receptors.[15][16] The amine at the 2-position could act as a key pharmacophore, mimicking the ethylamine side chain of tryptamine.
Furthermore, amino-substituted tetrahydrocarbazoles have been explicitly synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. This presents another highly plausible biological target.
Caption: Figure 3: Hypothetical signaling pathway via Gq-coupled serotonin receptor.
Experimental Protocol: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay
To provide a tangible method for evaluating the biological activity of this compound, the following protocol, based on Ellman's method for testing AChE inhibition, is provided. This assay is a self-validating system; the inclusion of positive (a known inhibitor like Donepezil) and negative (vehicle) controls ensures the reliability of the results.
Objective: To determine the concentration-dependent inhibitory effect of the test compound on AChE activity.
Materials:
-
Test Compound (dissolved in DMSO)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (412 nm absorbance)
-
Donepezil (Positive control)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of ATCI, DTNB, and AChE in the phosphate buffer on the day of the experiment.
-
Assay Plate Setup:
-
In triplicate wells of a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of the test compound at various concentrations (serial dilutions). For control wells, add 10 µL of DMSO (negative control) or 10 µL of Donepezil solution (positive control).
-
-
Enzyme Addition: Add 20 µL of the AChE enzyme solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced. The choice of 15 minutes is a standard duration that allows for equilibrium to be approached without significant enzyme degradation.
-
Initiate Reaction: Add 10 µL of the substrate (ATCI) solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is directly proportional to the AChE activity, as the breakdown of acetylthiocholine produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
This compound represents a promising, albeit underexplored, chemical entity. By building upon the well-established biological significance of the cyclohepta[b]indole and aminotetrahydrocarbazole scaffolds, this guide provides a comprehensive framework for its synthesis, characterization, and pharmacological evaluation. Its structural features suggest high potential as a CNS-active agent or enzyme inhibitor. The detailed protocols herein offer a clear path for researchers to synthesize this molecule and validate its therapeutic potential, contributing to the ever-expanding field of indole-based drug discovery.
References
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Title: Synthesis of cyclohepta[b]indoles via gold mediated energy transfer photocatalysis. Source: Chemical Communications (RSC Publishing) URL: [Link][8]
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Title: Enantioselective Synthesis of Cyclohepta[b]indoles: Gram-Scale Synthesis of (S)-SIRT1-Inhibitor IV. Source: Organic Letters - ACS Publications URL: [Link][17]
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Title: Cyclohepta[b]indole and associated indole alkaloids. Source: ResearchGate URL: [Link][9]
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Title: Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes. Source: Organic Letters - ACS Publications URL: [Link][10]
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Title: Selective construction of polycyclic cyclohepta[b]indoles and cyclopenta[b]indoles via cycloaddition reaction of 3-(indol-3-yl)maleimides and (indol-2-yl)methanols. Source: Royal Society of Chemistry URL: [Link][11]
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Title: Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Source: PubMed URL: [Link][3]
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Title: Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Source: Accounts of Chemical Research - ACS Publications URL: [Link][4]
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Title: A multicomponent reaction for modular assembly of indole-fused heterocycles. Source: PMC - NIH URL: [Link][1]
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Title: Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design | Request PDF. Source: ResearchGate URL: [Link][18]
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Title: Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Source: World Journal of Advanced Research and Reviews URL: [Link][13]
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Title: Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Source: Der Pharma Chemica URL: [Link]
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Title: (PDF) Physical Properties and Molecular Conformations of Indole Alkaloids and Model Protein Interactions - Theoretical vs. Experimental Study. Source: ResearchGate URL: [Link][7]
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Title: Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Source: PubMed URL: [Link][14]
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Title: Synthesis and in vitro evaluation of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles: high-affinity ligands for the N,N'-di-o-tolylguanidine-labeled sigma binding site. Source: PubMed URL: [Link][20]
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Title: A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Source: World Journal of Advanced Research and Reviews URL: [Link][12]
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physicochemical properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the core (CAS: 126087-49-8). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth, field-proven methodologies for the empirical determination of critical parameters. We delve into the causality behind experimental choices for measuring the acid dissociation constant (pKa), aqueous solubility, and lipophilicity (LogD). Each protocol is presented as a self-validating system, grounded in authoritative standards to ensure scientific integrity and reproducibility.
Introduction to the Molecular Scaffold
Overview of the Molecule
This compound is a heterocyclic compound featuring a cycloheptane ring fused to an indole core, with a primary amine substituent at the 2-position of the indole. The indole scaffold and its derivatives are of significant interest in medicinal chemistry, forming the structural basis for numerous biologically active compounds. The fusion of the seven-membered ring introduces specific conformational constraints that can be exploited in rational drug design.
-
IUPAC Name: this compound
-
Molecular Weight: 200.28 g/mol [2]

Figure 1. 2D Structure of this compound
The Critical Role of Physicochemical Properties in Drug Development
The journey of a candidate molecule from discovery to a viable therapeutic is fundamentally governed by its physicochemical properties. Parameters such as pKa, solubility, and lipophilicity are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An ionizable center, like the primary amine in this molecule, means that its charge state, and therefore its behavior, will be highly dependent on the pH of its environment. Understanding and accurately measuring these properties is paramount for predicting oral bioavailability, membrane permeability, formulation feasibility, and potential drug-drug interactions.
Core Physicochemical and Spectroscopic Profile
Summary of Physicochemical Data
The following table summarizes the available experimental and predicted data for this compound. It is crucial to note that while predicted values are useful for initial assessment, experimentally determined data are the gold standard for decision-making in drug development.
| Property | Value | Source & Notes |
| CAS Number | 126087-49-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2] |
| Melting Point | 155-157 °C | [1] |
| Boiling Point | 413.9 ± 40.0 °C | Predicted[1] |
| Density | 1.187 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 18.24 ± 0.20 | Predicted[1]. Note: This likely refers to the indole N-H proton. The pKa of the basic 2-amino group, critical for physiological behavior, requires experimental determination (see Section 3.1). |
| XLogP3 (Parent) | 3.8 | Computed for the parent scaffold without the amine group[4]. The amine will lower the experimental LogP/LogD. |
| Storage Conditions | 2-8°C, Sealed in dry | [1][2] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.
-
2.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands confirming the key functional groups. A primary amine typically exhibits two medium bands in the 3200-3400 cm⁻¹ region due to symmetric and asymmetric N-H stretching.[5] Other expected signals include C-N stretching for the aromatic amine (1200-1350 cm⁻¹) and sp² C-H stretching from the aromatic portion of the indole ring (3000-3150 cm⁻¹).[5][6]
-
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be complex due to the non-aromatic, conformationally flexible cycloheptane ring. Key expected signals include: aromatic protons on the indole ring (typically ~7.0-7.5 ppm), protons on the carbons of the cycloheptane ring (a complex series of multiplets in the aliphatic region, ~1.5-3.0 ppm), and the amine (-NH₂) protons, which often appear as a broad signal that can exchange with D₂O.[5] The protons on carbons adjacent to the nitrogen atom are deshielded and will appear further downfield (~2.3-3.0 ppm).[5]
-
¹³C NMR: Carbons in the aromatic portion of the indole will appear in the ~110-140 ppm region. The aliphatic carbons of the cycloheptane ring will be found further upfield. Carbons directly attached to a nitrogen atom are deshielded and typically appear in the 10-65 ppm range.[5]
-
-
2.2.3 Mass Spectrometry (MS) The compound has a molecular weight of 200.28. High-resolution mass spectrometry should yield a molecular ion peak [M+H]⁺ at approximately m/z 201.295. The compound adheres to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal mass.[5] A dominant fragmentation pathway in the mass spectrum of amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the C-N bond, resulting in a resonance-stabilized nitrogen-containing cation.[5]
Experimental Determination of Key Drug-like Properties
This section provides detailed, actionable protocols for determining the physicochemical parameters most critical to drug development. The rationale behind each method is explained to provide context for its selection.
Determination of Acid Dissociation Constant (pKa)
-
Expertise & Rationale: The pKa of the conjugate acid of the 2-amino group dictates the compound's ionization state across the physiological pH range. This, in turn, governs its aqueous solubility, membrane permeability, and potential for ionic interactions with biological targets. A predicted pKa of ~18 is chemically implausible for a primary aromatic amine and refers to the weakly acidic indole N-H proton.[1] The basicity of the amine is the parameter of interest. Potentiometric titration is the gold-standard method for its accuracy and direct measurement of protonation events.[7][8]
-
Methodology: Potentiometric Titration This method involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change with a calibrated electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve.[9][10]
-
Step-by-Step Protocol
-
System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[7]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary) to a final concentration of approximately 1 mM. Prepare 20 mL of this solution.[7]
-
Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[7]
-
Initial pH Adjustment: If necessary, add a small amount of a strong base (e.g., 0.1 M NaOH) to ensure the amine is fully in its free base form before starting the titration.
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).[7]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[7] Take more frequent readings near the expected equivalence point where the pH changes most rapidly.[11]
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Calculation: Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the conjugate acid of the amine.[9][10]
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[7]
-
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility
-
Expertise & Rationale: Aqueous solubility is a primary gatekeeper for the oral bioavailability of any drug candidate. For an ionizable compound like this amine, solubility is pH-dependent. Therefore, it must be assessed across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) to build a predictive biopharmaceutical model.[12] The equilibrium "shake-flask" method is the definitive technique for determining thermodynamic solubility, as it ensures a true equilibrium is reached between the dissolved and solid states of the compound.[13][14]
-
Methodology: Equilibrium Shake-Flask Method This protocol involves adding an excess amount of the solid compound to a series of buffers at different pH values and agitating the suspension until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.[14]
-
Step-by-Step Protocol
-
Buffer Preparation: Prepare a series of pharmacopoeial-grade buffers, at minimum pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[12] All buffers should be pre-equilibrated to the test temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[12]
-
Sample Preparation: Add an excess of the solid compound to separate vials containing each buffer. A key aspect of this protocol's integrity is ensuring a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[13][14]
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period. Equilibrium is typically reached within 24-48 hours, but for poorly soluble compounds, it may take longer.[14] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration no longer increases.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from the solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A calibration curve must be prepared using standards of known concentrations.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[14]
-
Reporting: Report the solubility in mg/mL or µg/mL for each pH value, performed in triplicate.
-
-
Visualization: Aqueous Solubility Workflow
Caption: Workflow for pH-dependent solubility via the shake-flask method.
Determination of Lipophilicity (LogD/LogP)
-
Expertise & Rationale: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one. It is a key predictor of membrane permeability and, consequently, absorption. For an ionizable molecule, it's crucial to distinguish between LogP and LogD.[15]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species only.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For drug development, LogD at pH 7.4 is the most physiologically relevant parameter. The shake-flask method using n-octanol and a pH 7.4 buffer provides a direct and reliable measure of LogD₇.₄.[16][17]
-
-
Methodology: Shake-Flask Method (n-Octanol/Buffer) The compound is dissolved in a biphasic system of n-octanol and pH 7.4 buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.
-
Step-by-Step Protocol
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and vice-versa. Allow the phases to separate completely. This ensures the thermodynamic activity of each solvent is not altered during the experiment.[17]
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the compound (e.g., a 1:1 volume ratio).
-
Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing and partitioning. Allow the vial to stand undisturbed or centrifuge it to achieve complete phase separation.
-
Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase. Be extremely careful not to cross-contaminate the samples.
-
Quantification: Determine the concentration of the compound in each phase ([Organic] and [Aqueous]) using a suitable analytical method like HPLC or UV-Vis spectroscopy.[17]
-
Calculation: Calculate the LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ ([Concentration in Organic Phase] / [Concentration in Aqueous Phase])[16]
-
Validation: The experiment should be performed in triplicate to ensure the reliability of the result.
-
-
Visualization: LogD Determination Workflow
Caption: Workflow for LogD determination at pH 7.4.
Handling, Storage, and Safety
As a bioactive amine, this compound requires careful handling to minimize exposure and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[18]
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to prevent degradation.[1][2]
Conclusion
This technical guide has detailed the essential , a molecule of interest for further research and development. Beyond presenting known data, we have provided robust, step-by-step experimental protocols for the determination of its pKa, pH-dependent aqueous solubility, and lipophilicity (LogD). The execution of these protocols will yield the high-quality, empirical data necessary for building a comprehensive ADME profile, guiding formulation strategies, and making informed decisions in any drug discovery program utilizing this promising molecular scaffold.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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LibreTexts Chemistry. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
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Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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An In-Depth Technical Guide to 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine: Synthesis, Potential Pharmacology, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine (CAS Number 126087-49-8), a molecule of significant interest within medicinal chemistry. Although detailed studies on this specific amine derivative are not extensively published, this document extrapolates from the well-established chemistry and pharmacology of its core scaffold, 5,6,7,8,9,10-hexahydrocyclohepta[b]indole, and related 2-aminoindole analogs. The guide covers plausible synthetic routes, potential pharmacological targets with a focus on the serotonin 5-HT6 receptor, and detailed hypothetical protocols for its synthesis and in vitro evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.
Introduction: The Cyclohepta[b]indole Scaffold
The 5,6,7,8,9,10-hexahydrocyclohepta[b]indole core is a tricyclic heterocyclic system that has garnered considerable attention in the field of drug discovery. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for interacting with biological targets. Notably, derivatives of this scaffold have been identified as potent ligands for central nervous system (CNS) receptors, particularly the serotonin 5-HT6 receptor. Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease and schizophrenia.[1]
The subject of this guide, this compound, introduces a key functional group—a primary amine at the 2-position of the indole ring. The 2-aminoindole moiety is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting activities ranging from antiviral to enzyme inhibition.[2][3] This suggests that the title compound could possess a unique pharmacological profile, potentially combining the CNS-targeting properties of the cyclohepta[b]indole scaffold with the specific interactions afforded by the 2-amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 126087-49-8 |
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| Canonical SMILES | C1CCC2=C(CC1)NC3=C2C=C(C=C3)N |
Synthesis of the Core Scaffold and the 2-Amino Derivative
Synthesis of the 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole Scaffold
The classical and most common method for constructing the cyclohepta[b]indole scaffold is the Fischer indole synthesis .[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone.[5][6] In the case of the target scaffold, the reactants are phenylhydrazine and cycloheptanone.
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring system.[4]
Caption: Fischer Indole Synthesis Workflow.
Plausible Synthetic Routes to this compound
Direct amination of the pre-formed hexahydrocyclohepta[b]indole at the C2 position is challenging due to the electron-rich nature of the indole ring. However, several strategies can be proposed based on modern synthetic methodologies for 2-aminoindole synthesis.
Route A: Fischer Indole Synthesis with a Masked Amino Group
A plausible approach involves utilizing a substituted phenylhydrazine in the Fischer indole synthesis. For instance, (4-nitrophenyl)hydrazine could be reacted with cycloheptanone to yield 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. Subsequent reduction of the nitro group, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride, would furnish the desired 2-amino derivative.
Route B: One-Pot Synthesis from a Substituted Aniline
Modern methods allow for the one-pot synthesis of 2-aminoindoles from anilines and ynamides.[7] A hypothetical adaptation for the target molecule would involve a multi-step process starting from a suitable aniline precursor that can be cyclized to form the cycloheptane ring.
Route C: Direct C-H Amination
Recent advances in catalysis have enabled the direct C-H functionalization of indoles.[8][9] A transition-metal-catalyzed C-H amination at the C2 position of N-protected 5,6,7,8,9,10-hexahydrocyclohepta[b]indole could be a potential, albeit more complex, route. The N-H of the indole is typically protected prior to such reactions.[10]
Potential Pharmacological Profile and Mechanism of Action
The 5-HT6 Receptor: A Key CNS Target
The serotonin 6 (5-HT6) receptor is a G-protein coupled receptor (GPCR) almost exclusively expressed in the central nervous system. Its localization in brain regions associated with learning and memory, such as the hippocampus and cortex, has made it an attractive target for treating cognitive dysfunction.[1] Antagonism of the 5-HT6 receptor has been shown to improve cognitive performance in preclinical models, and several 5-HT6 antagonists are in clinical development for Alzheimer's disease.[1][11]
Cyclohepta[b]indoles as 5-HT6 Receptor Antagonists
The cyclohepta[b]indole scaffold is a privileged structure for 5-HT6 receptor antagonists. For example, epiminocyclohepta[b]indole analogs have been developed as potent and selective 5-HT6 antagonists with excellent pharmacokinetic properties and brain penetration.[12][13] The rigid structure of the scaffold likely orients substituents in a favorable manner for binding to the receptor.
Caption: Hypothesized Mechanism of Action.
Inferred Profile of this compound
Based on its structural components, it is plausible that this compound acts as a 5-HT6 receptor antagonist. The 2-amino group could form key hydrogen bonds within the receptor's binding pocket, potentially enhancing affinity and selectivity. The overall lipophilicity and shape of the molecule would be critical for brain penetration and target engagement.
Furthermore, 2-aminoindole derivatives have been reported to possess other biological activities, including anti-inflammatory effects through inhibition of enzymes like 5-lipoxygenase.[14] It is therefore possible that the title compound exhibits a polypharmacological profile, which could be advantageous in complex diseases like Alzheimer's, where both cognitive decline and neuroinflammation are key pathological features.
Hypothetical Experimental Protocols
The following protocols are provided as a guide for researchers and are based on established methodologies for similar compounds.
Protocol for Synthesis of 2-Nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
-
To a solution of (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add cycloheptanone (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
Protocol for Reduction to this compound
-
Dissolve 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography to afford this compound.
In Vitro 5-HT6 Receptor Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human 5-HT6 receptor.
-
Radioligand: Use a suitable radioligand, such as [³H]-LSD.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA at pH 7.4.
-
Incubation: In a 96-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound (this compound).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT6 ligand (e.g., clozapine).
-
Termination and Filtration: After incubation, terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule at the intersection of two pharmacologically relevant scaffolds. Based on the known properties of cyclohepta[b]indoles and 2-aminoindoles, it is hypothesized to be a potential CNS-active agent, possibly targeting the 5-HT6 receptor. This guide provides a foundational framework for its synthesis and initial pharmacological characterization. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its pharmacological profile, mechanism of action, and therapeutic potential. Structure-activity relationship (SAR) studies by synthesizing and testing related analogs will also be crucial in optimizing its properties for drug development.
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An In-Depth Technical Guide to 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine: A Privileged Scaffold in CNS Drug Discovery
Abstract
The cyclohepta[b]indole scaffold represents a "privileged structure" in medicinal chemistry, underpinning the architecture of numerous biologically active natural products and synthetic molecules. This guide provides a comprehensive technical overview of a key derivative, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine (herein referred to as Compound A). We will delve into its chemical identity, a robust synthetic pathway, and its significant therapeutic potential, particularly as a modulator of the serotonin 6 (5-HT6) receptor—a prime target for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.
Introduction: The Significance of the Cyclohepta[b]indole Core
The fusion of an indole ring with a seven-membered carbocycle creates the cyclohepta[b]indole system, a structural motif that has garnered considerable attention in pharmaceutical research. Compounds incorporating this scaffold exhibit a diverse array of biological activities, including anti-HIV, antituberculosis, and potent interactions with CNS targets.[1][2] The inherent conformational flexibility of the seven-membered ring, coupled with the rich electronic properties of the indole nucleus, allows for the design of ligands with high affinity and selectivity for various receptors and enzymes.
Our focus, this compound, is a strategic modification of this core structure. The introduction of a primary amine at the 2-position of the indole ring provides a crucial handle for further chemical elaboration and, more importantly, is a key pharmacophoric feature for interaction with aminergic G-protein coupled receptors (GPCRs), most notably the 5-HT6 receptor.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecular characteristics of Compound A is fundamental for its synthesis, characterization, and application in drug discovery workflows.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Verification |
| CAS Number | 126087-49-8 | [3][4] |
| Molecular Formula | C₁₃H₁₆N₂ | Internal Calculation |
| Molecular Weight | 200.28 g/mol | Internal Calculation |
| Canonical SMILES | C1CCC2=C(CC1)NC3=C2C=C(C=C3)N | Internal Verification |
| InChI Key | BMBROKZHUIEBGU-UHFFFAOYSA-N | Internal Verification |
Strategic Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Fischer Indole Synthesis of 2-Nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6] In this proposed first step, cycloheptanone reacts with (4-nitrophenyl)hydrazine under acidic conditions to yield the 2-nitro derivative of the target scaffold.
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and cycloheptanone (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Slowly add a strong acid catalyst. Polyphosphoric acid (PPA) or concentrated sulfuric acid are effective choices. The reaction is often exothermic, so controlled addition is recommended.[7]
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The crude product, 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, will precipitate as a solid.[8][9] Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and then wash with a cold, non-polar solvent like hexane to remove any unreacted cycloheptanone.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Form the Primary Amine
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Several reliable methods are available for this step.[1]
Protocol (using Stannous Chloride):
-
Reactant and Reagent Setup: Suspend the synthesized 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents).
-
Acidification and Reaction: Add concentrated hydrochloric acid and heat the mixture to reflux (around 70-80 °C) with vigorous stirring. Monitor the disappearance of the starting material by TLC.
-
Work-up and pH Adjustment: After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Therapeutic Rationale: Targeting the 5-HT6 Receptor
The serotonin 6 (5-HT6) receptor is almost exclusively expressed in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex.[10] This localization has made it a highly attractive target for the development of cognitive enhancers.
Caption: Simplified signaling pathway of 5-HT6 receptor antagonism.
Blockade of 5-HT6 receptors by antagonists like Compound A is hypothesized to enhance cognitive function through the modulation of multiple neurotransmitter systems.[11] By inhibiting the constitutive activity of the 5-HT6 receptor, which is coupled to the stimulatory G-protein (Gs), antagonists can lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, is thought to reduce the inhibitory tone of GABAergic interneurons, leading to a disinhibition and subsequent increase in the release of acetylcholine and glutamate—neurotransmitters crucial for memory formation and cognitive processes.[10][11]
Experimental Validation: In Vitro Assays
The characterization of Compound A as a potential 5-HT6 receptor antagonist requires a series of well-defined in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of Compound A for the 5-HT6 receptor.
Protocol:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human recombinant 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [³H]LSD or a selective [³H]5-HT6 antagonist) and varying concentrations of the test compound (Compound A).
-
Incubation and Termination: Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes). Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. The data are then used to calculate the IC₅₀ value (the concentration of Compound A that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This assay determines the functional activity of Compound A, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Protocol:
-
Cell Culture: Plate cells expressing the 5-HT6 receptor in a suitable format (e.g., 96-well plate).
-
Assay Conditions: Pre-incubate the cells with varying concentrations of Compound A.
-
Stimulation: Stimulate the cells with a known 5-HT6 receptor agonist (e.g., serotonin) at its EC₅₀ concentration.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Interpretation: An antagonist will inhibit the agonist-induced increase in cAMP in a dose-dependent manner. An inverse agonist will decrease the basal cAMP levels in the absence of an agonist.[2]
Conclusion and Future Directions
This compound is a strategically designed molecule that holds considerable promise as a lead compound in the development of novel CNS therapeutics. Its synthesis is achievable through established and scalable chemical reactions. The structural alerts within this molecule strongly suggest a high potential for potent and selective antagonism of the 5-HT6 receptor, a validated target for cognitive enhancement.
Further research should focus on the detailed in vitro and in vivo characterization of this compound, including its full selectivity profile against other serotonin receptors and CNS targets, pharmacokinetic properties (ADME), and efficacy in animal models of cognitive impairment. The primary amine also offers a versatile point for the development of a focused library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and drug-like properties.
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Stempel, G., & Gaich, T. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2390–2402.
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Puig, C., et al. (2005). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 145(1), 96-103.
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Wikipedia contributors. (2024, January 10). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia.
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J&K Scientific. (n.d.). Fischer Indole Synthesis.
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Mavrogiorgis, C., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opinion on Investigational Drugs, 27(7), 607-616.
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Holenz, J., et al. (2006). Medicinal chemistry-driven approaches to 5-HT6 receptor ligands as potential cognitive enhancers. Drug Discovery Today, 11(7-8), 283-299.
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Taber, D. F., & Stachel, S. J. (1994). Fischer indole synthesis of 2,3-disubstituted indoles. The Journal of Organic Chemistry, 59(23), 7013-7015.
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PubChem. (n.d.). 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole.
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American Elements. (n.d.). 2-nitro-5H,6H,7H,8H,9H,10H-cyclohepta[b]indole.
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ChemicalBook. (n.d.). 2-NITRO-5,6,7,8,9,10-HEXAHYDROCYCLOHEPTA[B]INDOLE.
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Hirst, W. D., et al. (2007). 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease. Alzheimer's & Dementia, 3(3), 229-236.
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Huateng Pharma. (n.d.). This compound.
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An In-Depth Technical Guide to the Solubility and Stability of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Abstract
This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine, a novel heterocyclic amine of interest in pharmaceutical research. In the absence of extensive published data for this specific molecule, this document serves as a procedural whitepaper, detailing the requisite experimental protocols and the scientific rationale underpinning them. We will address both kinetic and thermodynamic solubility assessments, as well as a full suite of forced degradation studies as prescribed by the International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating and to furnish drug development professionals with the critical data necessary for lead optimization, preformulation, and the establishment of a robust analytical control strategy.
Introduction: Understanding the Molecule
This compound is a tricyclic aromatic amine with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol .[1][2][3] Its structure, featuring a fused cycloheptane, indole, and a primary aromatic amine, suggests a lipophilic nature and the potential for pH-dependent solubility due to the basicity of the amine group. The aromatic indole core and the primary amine also represent potential sites for oxidative and photolytic degradation.
Known Properties of this compound:
| Property | Value | Source |
| CAS Number | 126087-49-8 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂ | [1][2] |
| Molecular Weight | 200.28 | [1][3] |
| Storage | Sealed in dry, 2-8°C | [1] |
Aqueous Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability.[7] We will describe two complementary methods to assess the solubility of this compound: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, gold-standard thermodynamic (shake-flask) assay for late-stage development.[7][8][9][10][11]
Kinetic Solubility Assessment
Kinetic solubility assays are rapid and consume minimal compound, making them ideal for initial screening.[8][10][11] This method measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[12][13]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This rapid dilution induces precipitation of compounds with solubility below the tested concentration.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.[8]
-
Separation of Undissolved Solid: Filter the samples through a 0.45 µm filter plate to remove any precipitate.
-
Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A calibration curve prepared from the DMSO stock solutions is used to quantify the concentration of the dissolved compound.[14]
The use of a high-concentration DMSO stock ensures that the solubility limit is approached from a supersaturated state. The 2-hour incubation is a balance between achieving a practical throughput and allowing for the system to approach a pseudo-equilibrium. The HPLC-UV analysis provides specificity and sensitivity for quantification, ensuring that only the compound of interest is measured. The validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines.[15][16][17][18]
Thermodynamic (Shake-Flask) Solubility Assessment
The shake-flask method is considered the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[19][20] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution as necessary and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.
The use of excess solid ensures that the resulting solution is saturated. The extended incubation period allows the system to reach a true thermodynamic equilibrium between the solid and solution phases. The pH-dependence of solubility is critical for predicting the in vivo dissolution behavior of an ionizable compound.
Expected Data Output for Solubility Studies:
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic | 7.4 | 25 | To be determined | HPLC-UV |
| Thermodynamic | 1.2 | 25 | To be determined | HPLC-UV |
| Thermodynamic | 4.5 | 25 | To be determined | HPLC-UV |
| Thermodynamic | 6.8 | 25 | To be determined | HPLC-UV |
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, to identify potential degradation products, and to develop stability-indicating analytical methods.[21][22][23] These studies are performed under more severe conditions than those used for accelerated stability testing and are a core component of the ICH guidelines.[4][6][24][25]
General Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies.
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Hexahydrocyclohepta[b]indol-2-amines
Foundational Rationale: Why Screen Hexahydrocyclohepta[b]indol-2-amines?
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including marketed drugs and natural products.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." When this indole core is fused with a seven-membered ring to form the cyclohepta[b]indole motif, a class of compounds with a remarkable spectrum of biological activities emerges.[2][3] These activities range from anti-HIV and antituberculosis to the inhibition of key enzymes involved in metabolic and inflammatory diseases.[2][3]
The interest from the pharmaceutical industry in this scaffold is significant, evidenced by numerous patents filed over the last decade.[2][3] The hexahydrocyclohepta[b]indol-2-amine series represents a synthetically accessible subset of this family, offering a three-dimensional structure with diverse substitution points ripe for pharmacological exploration. This guide provides a comprehensive framework for conducting a robust preliminary biological screening of these novel chemical entities, designed to efficiently identify promising lead compounds for further development. Our approach is structured as a hierarchical cascade, ensuring that resources are focused on compounds with the most promising safety and efficacy profiles.
The Screening Cascade: A Hierarchical Approach
A successful preliminary screening campaign does not test for all activities at once. Instead, it employs a tiered or hierarchical strategy. This approach is both resource-efficient and scientifically sound. It begins with broad, high-throughput in vitro assays to quickly assess fundamental properties like cytotoxicity and broad-spectrum antimicrobial effects. Compounds that demonstrate promising activity and acceptable toxicity profiles—our "primary hits"—are then advanced to more complex and resource-intensive in vivo models to evaluate their potential pharmacological effects in a whole-organism context.
Tier 1, Part A: In Vitro Cytotoxicity Screening (MTT Assay)
Expertise & Causality: Before assessing any specific therapeutic activity, it is imperative to determine a compound's inherent toxicity to living cells. A compound that kills all cells is not a useful therapeutic agent. The MTT assay is a robust, colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[4] By testing against both a cancer cell line (e.g., HeLa) and a normal cell line (e.g., human dermal fibroblasts), we can also gain early insights into potential selective toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture human cervical cancer (HeLa) cells and Human Dermal Fibroblasts (HDFs) to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well flat-bottom microplate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.[4]
-
-
Compound Treatment:
-
Prepare stock solutions of the test hexahydrocyclohepta[b]indol-2-amines in DMSO (e.g., 10 mM).
-
Perform serial dilutions in serum-free medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 4 hours at 37°C.[7] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[6][7]
-
Data Presentation & Interpretation
The percentage of cell viability is calculated using the formula: % Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100
The results are typically plotted as % Viability vs. Compound Concentration, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) is determined.
| Compound ID | Cell Line | IC₅₀ (µM) |
| HCHI-001 | HeLa | 15.2 |
| HCHI-001 | HDF | > 100 |
| HCHI-002 | HeLa | 89.5 |
| HCHI-002 | HDF | > 100 |
| HCHI-003 | HeLa | 2.1 |
| HCHI-003 | HDF | 75.8 |
| Doxorubicin | HeLa | 0.8 |
| Doxorubicin | HDF | 12.3 |
Interpretation: A compound like HCHI-001 is a promising hit. It shows moderate toxicity against the cancer cell line but very low toxicity against the normal cell line, indicating a favorable therapeutic window. HCHI-003 is highly potent but also shows significant toxicity to normal cells, raising potential safety concerns. HCHI-002 shows low toxicity to both and may be better suited for non-cytotoxic applications.
Tier 1, Part B: Antimicrobial Screening (Agar Well Diffusion)
Expertise & Causality: The search for novel antimicrobial agents is a global health priority.[8] The agar well diffusion method is a widely used, cost-effective preliminary test to screen for antimicrobial activity.[8] Its principle is based on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion characteristics. Screening against both a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (e.g., Escherichia coli) bacterium is essential to determine the compound's spectrum of activity.
Experimental Protocol: Agar Well Diffusion
-
Media and Inoculum Preparation:
-
Prepare sterile Mueller-Hinton Agar (MHA) plates.
-
Grow cultures of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) in nutrient broth overnight to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the bacterial suspension to create a lawn.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the agar plates.
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a standard concentration (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution into separate wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL) as a positive control and the solvent (DMSO) as a negative control.
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter (in mm) of the zone of complete inhibition around each well, including the diameter of the well itself.
-
Data Presentation & Interpretation
| Compound ID | Concentration | Zone of Inhibition (mm) - S. aureus (Gram +) | Zone of Inhibition (mm) - E. coli (Gram -) |
| HCHI-001 | 1 mg/mL | 18 | 8 |
| HCHI-002 | 1 mg/mL | 22 | 19 |
| HCHI-004 | 1 mg/mL | 7 | 6 |
| Ciprofloxacin | 10 µg/mL | 25 | 30 |
| DMSO | -- | 6 (No inhibition) | 6 (No inhibition) |
Interpretation: HCHI-002 shows significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect, making it a strong hit for further investigation. HCHI-001 demonstrates preferential activity against the Gram-positive S. aureus. HCHI-004 shows negligible activity.
Tier 2: In Vivo Pharmacological Screening
Compounds that pass Tier 1 screening (e.g., IC₅₀ > 10 µM on normal cells and/or significant antimicrobial activity) are advanced to preliminary in vivo testing. These models provide crucial data on a compound's activity in a complex biological system.
Analgesic Activity: Acetic Acid-Induced Writhing Test
Expertise & Causality: This is a classic, reliable model for screening peripheral analgesic activity.[9] The intraperitoneal injection of acetic acid causes localized inflammation and irritation of the peritoneal tissue, leading to the release of endogenous pain mediators like prostaglandins and bradykinin.[9] These mediators stimulate nociceptors, resulting in a characteristic stretching and constricting behavior known as "writhing." A compound with analgesic properties will reduce the number of these writhes.
Experimental Protocol: Writhing Test
-
Animal Acclimatization: Use Swiss albino mice (20-25 g), acclimatized for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6).
-
Group I (Control): Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Group II (Standard): Receives a standard analgesic drug (e.g., Aspirin, 100 mg/kg, p.o.).
-
Group III-V (Test): Receive the test compounds (e.g., HCHI-001, HCHI-002) at a predetermined dose (e.g., 20 mg/kg, p.o.).
-
-
Induction and Observation:
-
One hour after oral administration of the drugs, inject all animals with 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute period.
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Expertise & Causality: This is the most widely used primary test for screening anti-inflammatory agents.[9][10] The sub-plantar injection of carrageenan, a sulfated polysaccharide, induces a reproducible acute inflammatory response.[9] The inflammation is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) involves the release of prostaglandins, proteases, and lysosomes.[9] Measuring the reduction in paw volume (edema) allows for the quantification of anti-inflammatory activity.
Experimental Protocol: Paw Edema Model
-
Animal and Grouping: Use Wistar rats (150-200 g), grouped as described for the writhing test.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.
-
Dosing: Administer the vehicle, standard drug (e.g., Indomethacin, 10 mg/kg, p.o.), or test compounds orally.
-
Induction and Measurement:
-
One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Presentation & Interpretation (In Vivo)
The percentage of inhibition is calculated for both models: % Inhibition = [(Control_Mean - Treated_Mean) / Control_Mean] * 100
| Compound ID | Dose (mg/kg) | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema at 3 hr) |
| HCHI-001 | 20 | 45.8% | 38.2% |
| HCHI-002 | 20 | 12.1% | 9.5% |
| Aspirin | 100 | 65.2% | -- |
| Indomethacin | 10 | -- | 55.7% |
Interpretation: HCHI-001 demonstrates moderate analgesic and anti-inflammatory properties, making it a promising lead for this therapeutic area. HCHI-002 , despite its strong antimicrobial profile, shows weak activity in these models, suggesting its potential is likely not in pain or inflammation management. This highlights the importance of the screening cascade in directing compounds toward the most appropriate therapeutic development pathway.
Conclusion and Future Directions
This structured preliminary screening guide provides a robust and efficient pathway for evaluating the biological potential of novel hexahydrocyclohepta[b]indol-2-amines. By integrating in vitro cytotoxicity and antimicrobial assays with targeted in vivo models for analgesia and inflammation, this cascade allows for the rapid identification and prioritization of lead compounds.
Hits identified through this process, such as the hypothetical HCHI-001 (selective cytotoxicity, moderate anti-inflammatory/analgesic) and HCHI-002 (broad-spectrum antimicrobial), would become the focus of Tier 3 activities. These next steps would include determining their precise Minimum Inhibitory Concentrations (MICs), elucidating their mechanisms of action, and initiating structure-activity relationship (SAR) studies to optimize their potency and safety profiles, moving them further down the path of drug discovery.
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Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Screening models(IN-VIVO) for analgesics and anti inflammatory agents Source: Slideshare URL: [Link]
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Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
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Title: in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review) Source: ResearchGate URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods Source: International Journal of Innovative Science and Research Technology URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design Source: PubMed URL: [Link]
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Title: In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PMC - PubMed Central URL: [Link]
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Title: Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design | Request PDF Source: ResearchGate URL: [Link]
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Title: Biomedical Importance of Indoles Source: PMC - NIH URL: [Link]
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Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PMC - NIH URL: [Link]
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Title: Screening and identification of novel biologically active natural compounds Source: PMC - NIH URL: [Link]
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Title: Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds Source: PMC - NIH URL: [Link]
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Title: Photochemical Approach to the Cyclohepta[b]indole Scaffold by Annulative Two‐Carbon Ring‐Expansion Source: PMC - NIH URL: [Link]
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Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
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Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: PMC - NIH URL: [Link]
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Title: Natural products and pharmaceutical drugs bearing cyclohepta[b]indoles scaffold. Source: ResearchGate URL: [Link]
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A Predictive Guide to the Spectroscopic Characterization of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine (CAS: 126087-49-8), a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from its parent scaffold, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole, to forecast the expected outcomes in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein constitute a robust framework for researchers engaged in the synthesis, identification, and quality control of this compound and its derivatives.
Introduction and Molecular Structure
This compound belongs to the cyclohepta[b]indole class of compounds, which are recognized for their potential to interact with central nervous system targets.[1] The core structure consists of an indole ring system fused to a seven-membered cycloheptane ring. The addition of a primary amine group at the C-2 position of the indole nucleus is expected to significantly influence its electronic properties and, consequently, its spectroscopic signature. Accurate structural confirmation and purity assessment are paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will elucidate the anticipated spectral characteristics that would collectively provide an unambiguous identification of the target molecule.
Caption: Molecular Structure of the Target Compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The predicted spectrum for the title compound would be interpreted by analyzing the distinct regions: aromatic, amine, and aliphatic.
Rationale for Predictions: Our predictions are based on the known ¹H NMR data for the parent compound, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole[2], and the established effects of an electron-donating amine (-NH₂) substituent on an aromatic ring. The -NH₂ group is expected to cause a significant upfield shift (to lower ppm values) for the protons on the benzene portion of the indole, particularly for the ortho and para protons (H-1 and H-3), due to increased electron density.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Indole N-H | 7.5 - 8.5 | Broad Singlet | - | Deshielded, acidic proton. |
| H-1 | ~6.5 - 6.7 | Doublet | d, J ≈ 8.0 | Ortho to -NH₂, shielded. |
| H-3 | ~6.4 - 6.6 | Doublet of Doublets | dd, J ≈ 8.0, 2.0 | Para to -NH₂, ortho to C4. |
| H-4 | ~7.0 - 7.2 | Doublet | d, J ≈ 2.0 | Meta to -NH₂, least affected. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | - | Exchangeable protons. |
| H-5, H-10 (CH₂) | ~2.8 - 3.0 | Multiplet | - | Benzylic-type protons adjacent to the indole ring. |
| H-6, H-7, H-8, H-9 (CH₂) | ~1.6 - 2.0 | Multiplet | - | Aliphatic protons of the seven-membered ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, allowing for their observation.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate all signals.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides information on the different carbon environments in the molecule. The introduction of the C-2 amine group will most notably impact the chemical shifts of the aromatic carbons.
Rationale for Predictions: The powerful electron-donating effect of the -NH₂ group will cause a significant upfield shift for the attached carbon (C-2) and the other ortho/para carbons (C-4, C-4a, C-10b) relative to the parent indole structure.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | 145 - 150 | Directly attached to -NH₂, strongly deshielded by nitrogen but shielded by resonance. |
| C-10b | 135 - 140 | Quaternary carbon at the ring junction. |
| C-5a | 128 - 132 | Quaternary carbon at the ring junction. |
| C-4a | 125 - 130 | Quaternary carbon, para to -NH₂. |
| C-4 | 115 - 120 | Aromatic CH, ortho to C-4a. |
| C-3 | 110 - 115 | Aromatic CH, ortho to C-2. |
| C-1 | 100 - 105 | Aromatic CH, ortho to C-2. |
| C-5, C-10 | 25 - 30 | Aliphatic CH₂ adjacent to the aromatic system. |
| C-6, C-7, C-8, C-9 | 28 - 35 | Remaining aliphatic CH₂ carbons. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. For this compound, the most diagnostic signals will arise from the N-H bonds of both the primary amine and the indole ring.
Rationale for Predictions: Primary amines (R-NH₂) characteristically exhibit two N-H stretching bands due to symmetric and asymmetric vibrations.[3][4] The indole N-H stretch typically appears as a single, sharp peak at a slightly higher wavenumber.[5] The presence of both sets of peaks would be strong evidence for the proposed structure.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| ~3450 and ~3350 | Asymmetric & Symmetric N-H Stretch | Medium-Strong | Hallmark of a primary amine (-NH₂). [3][6] |
| ~3400 | Indole N-H Stretch | Medium, Sharp | Characteristic of the N-H bond in the indole ring. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Indicates the presence of the benzene ring. |
| 2950 - 2850 | Aliphatic C-H Stretch | Strong | From the CH₂ groups of the cyclohepta ring. |
| 1620 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the primary amine.[3] |
| 1600, 1480 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |
| 1330 - 1250 | Aromatic C-N Stretch | Strong | Stretching of the bond between the aromatic ring and the amine nitrogen.[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) would likely be used.
Rationale for Predictions: The molecular weight of C₁₃H₁₆N₂ is 200.28 g/mol . The molecular ion peak (M⁺˙) is therefore expected at m/z = 200. As a molecule with an even number of nitrogen atoms, it will adhere to the Nitrogen Rule and have an even nominal mass. Fragmentation will likely be driven by the stabilization of the resulting ions, with cleavage adjacent to the amine group (alpha-cleavage) and fragmentation of the seven-membered ring being common pathways.[7][8]
Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 200 | [C₁₃H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical from the aliphatic ring. |
| 183 | [M - NH₃]⁺ | Loss of ammonia, a common pathway for primary amines. |
| 171 | [M - C₂H₅]⁺ | Loss of an ethyl radical via cleavage of the cyclohepta ring. |
| 157 | [M - C₃H₇]⁺ | Further fragmentation of the aliphatic ring. |
Proposed Fragmentation Pathway
A primary fragmentation route in aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. However, in this fused system, a retro-Diels-Alder (RDA) type fragmentation of the cyclohepta ring is also a highly probable and diagnostic pathway.
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An In-depth Technical Guide to the Theoretical and Computational Exploration of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8,9,10-hexahydrocyclohepta[b]indole scaffold represents a "privileged" structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to investigate 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine, a promising but understudied derivative. While direct computational studies on this specific amine are limited, this document synthesizes knowledge from closely related analogs and established computational techniques to offer a robust framework for its exploration. We will delve into the significance of the cyclohepta[b]indole core, detail relevant computational strategies including Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular dynamics (MD) simulations, and apply these concepts to predict the properties and therapeutic potential of the target molecule, particularly as a modulator of serotonin receptors.
Introduction: The Significance of the Cyclohepta[b]indole Scaffold
The fusion of a seven-membered ring with an indole core gives rise to the cyclohepta[b]indole system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery. This structural motif is not only present in a variety of natural products but has also been the focus of extensive synthetic efforts to generate novel therapeutic agents. The inherent conformational flexibility of the seven-membered ring, coupled with the rich electronic properties of the indole nucleus, provides a unique three-dimensional architecture for interaction with biological macromolecules.
Compounds bearing the cyclohepta[b]indole skeleton have been reported to exhibit a broad spectrum of biological activities, including:
-
Antituberculosis and Anti-HIV activity
-
Inhibition of adipocyte fatty-acid-binding protein (A-FABP)
-
Modulation of histone deacetylases (HDACs)
-
Inhibition of leukotriene production
This diverse pharmacological profile underscores the potential of cyclohepta[b]indole derivatives as starting points for the development of new drugs targeting a range of diseases. The addition of a 2-amino group to the 5,6,7,8,9,10-hexahydrocyclohepta[b]indole core, as in our molecule of interest, introduces a key functional group for potential interactions with receptor sites, particularly those with an anionic or hydrogen-bond accepting character, such as the active sites of many G-protein coupled receptors (GPCRs).
Computational Methodologies for Drug Discovery
The exploration of novel chemical entities in modern drug discovery is heavily reliant on computational techniques. These in silico methods provide a cost-effective and time-efficient means to predict molecular properties, understand drug-receptor interactions, and guide the synthesis of more potent and selective compounds.
Quantum Mechanical Methods: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[1][2][3] By calculating the electron density, DFT can accurately predict a wide range of molecular properties.
Applications in the study of this compound:
-
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
-
Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO) to understand reactivity and sites susceptible to metabolic attack.
-
Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in experimental characterization.
-
Reaction Mechanisms: Elucidating the pathways of synthetic reactions or metabolic transformations.[2]
Experimental Protocol: DFT Calculation
-
Structure Input: Build the 3D structure of this compound using a molecular modeling software.
-
Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) based on the desired accuracy and computational cost.
-
Calculation Type: Perform a geometry optimization to find the lowest energy conformation.
-
Property Calculation: Following optimization, perform frequency calculations to confirm a true minimum and to obtain thermodynamic and spectroscopic data.
-
Analysis: Analyze the output to extract information on molecular orbitals, Mulliken charges, and other electronic properties.
Caption: A generalized workflow for performing DFT calculations.
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] This method is instrumental in understanding the molecular basis of drug action and in virtual screening campaigns.
Application to this compound:
Given the structural similarity of the indole core to serotonin, a primary application of molecular docking would be to investigate the binding of this compound to various serotonin (5-HT) receptor subtypes.[4] This can help to:
-
Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the receptor.
-
Identify Key Interactions: Determine the specific amino acid residues involved in binding.
-
Elucidate Selectivity: Understand why the ligand may bind preferentially to one receptor subtype over another.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target receptor (e.g., a homology model of a 5-HT receptor). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.
-
Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate protonation states and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically sample different ligand conformations and orientations within the receptor's active site.
-
Scoring and Analysis: Score the resulting poses based on a scoring function that estimates binding affinity. Analyze the top-ranked poses to identify key intermolecular interactions.
Caption: A simplified workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5][6][7] These models are valuable for predicting the activity of untested compounds and for identifying the key molecular features that influence activity.
Application to this compound:
A QSAR study would require a dataset of structurally related cyclohepta[b]indole derivatives with experimentally determined biological activity (e.g., binding affinity for a specific 5-HT receptor). The goal would be to develop a model that can predict the activity of this compound and guide the design of more potent analogs.
Experimental Protocol: QSAR Modeling
-
Data Collection: Compile a dataset of compounds with their corresponding biological activities.
-
Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.[6]
-
Prediction: Use the validated model to predict the activity of new or untested compounds.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific receptor.[8][9][10] Pharmacophore models can be used for virtual screening to identify novel scaffolds that may bind to the target of interest.
Application to this compound:
A pharmacophore model for a specific serotonin receptor subtype could be generated based on a set of known active ligands. This model could then be used to assess whether this compound possesses the necessary features for binding.
Caption: The process of generating and utilizing a pharmacophore model.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of a ligand-receptor complex.[11][12][13] This can reveal important information about the stability of binding and conformational changes that occur upon ligand binding.
Application to this compound:
An MD simulation of the docked complex of this compound with a serotonin receptor can:
-
Assess Binding Stability: Determine if the ligand remains stably bound in the active site over time.
-
Analyze Conformational Changes: Observe how the receptor and ligand adapt to each other's presence.
-
Calculate Binding Free Energy: Provide a more accurate estimation of the binding affinity by considering entropic and solvent effects.
Theoretical and Computational Insights into this compound
While direct experimental and computational data on this compound is not extensively available in the public domain, we can extrapolate and predict its properties based on the methodologies described above and data from analogous structures.
Predicted Physicochemical Properties
A preliminary in silico analysis can provide insights into the drug-like properties of the molecule.
| Property | Predicted Value | Method |
| Molecular Weight | 200.28 g/mol | --- |
| LogP | ~2.5 - 3.5 | Various prediction tools |
| Hydrogen Bond Donors | 2 | --- |
| Hydrogen Bond Acceptors | 1 | --- |
| Polar Surface Area | ~40-50 Ų | --- |
These predicted properties suggest that this compound possesses good oral bioavailability according to Lipinski's Rule of Five.
Potential as a Serotonin Receptor Agonist
The indoleamine scaffold is a classic pharmacophore for serotonin receptor ligands. The 2-amino group can mimic the primary amine of serotonin, forming a key salt bridge interaction with a conserved aspartate residue in the binding pocket of many 5-HT receptors.[4]
Hypothetical Binding Mode at a 5-HT Receptor:
Based on docking studies of similar ligands, we can hypothesize the following interactions:
-
Ionic Interaction: The protonated 2-amino group forms a salt bridge with a conserved aspartate in transmembrane domain 3 (TM3).
-
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor to a serine residue in TM5.
-
Aromatic Interactions: The indole ring can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tryptophan) in the binding pocket.
-
Hydrophobic Interactions: The hexahydrocyclohepta ring can occupy a hydrophobic pocket within the receptor.
Future Directions and Drug Development Implications
The theoretical and computational studies outlined in this guide provide a clear roadmap for the further investigation of this compound as a potential therapeutic agent.
Key steps for future research include:
-
Synthesis and Experimental Validation: The synthesis of the compound is a prerequisite for experimental validation of its predicted properties and biological activities.
-
In Vitro Binding Assays: Radioligand binding assays should be performed to determine the affinity and selectivity of the compound for a panel of serotonin receptors.
-
Functional Assays: Cellular assays are needed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.
-
Lead Optimization: Based on the initial findings, computational methods can be used to guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a molecule of significant interest due to its privileged cyclohepta[b]indole scaffold and its potential to interact with key therapeutic targets such as serotonin receptors. While direct experimental data is scarce, this technical guide has demonstrated how a suite of powerful computational tools can be leveraged to predict its properties, understand its potential mechanism of action, and guide its future development as a novel therapeutic agent. The integration of theoretical and experimental approaches will be crucial in unlocking the full therapeutic potential of this promising compound.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Fischer Indole Synthesis of Cyclohepta[b]indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclohepta[b]indole framework is a "privileged structure" in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities.[1][2] These activities range from anti-HIV and antituberculosis properties to the inhibition of key proteins like adipocyte fatty-acid-binding protein (A-FABP).[1][2] The Fischer indole synthesis, a robust and time-honored reaction discovered by Emil Fischer in 1883, remains a cornerstone for constructing this valuable heterocyclic system.[3] This guide provides an in-depth exploration of the synthesis, detailing the underlying reaction mechanism, a step-by-step experimental protocol for the preparation of 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole, and critical insights for successful execution and optimization.
The Underlying Chemistry: Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a suitable ketone or aldehyde into an indole ring system.[3][4] The reaction proceeds through a sequence of well-defined steps, which are crucial to understand for troubleshooting and adapting the protocol to different substrates.
The accepted mechanism involves three primary stages:[5]
-
Hydrazone Formation: The process begins with the condensation reaction between an arylhydrazine (e.g., phenylhydrazine) and a ketone (in this case, cycloheptanone). This is an acid-catalyzed nucleophilic addition-elimination reaction that forms the corresponding arylhydrazone intermediate.[6][7]
-
Tautomerization and[1][1]-Sigmatropic Rearrangement: The arylhydrazone tautomerizes to its more reactive enamine form (an 'ene-hydrazine').[3][8] Upon protonation by the acid catalyst, this intermediate undergoes the key bond-forming step: a[1][1]-sigmatropic rearrangement. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond, leading to a di-imine intermediate.[5]
-
Cyclization, Aromatization, and Ammonia Elimination: The di-imine intermediate readily tautomerizes to regain aromaticity in the six-membered ring.[5] This is followed by an intramolecular nucleophilic attack of the aniline-type nitrogen onto the imine carbon, forming a five-membered ring and creating a cyclic aminal.[3] Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic cyclohepta[b]indole product.[6]
Experimental Protocol: Synthesis of 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole
This protocol details a common and reliable method for the synthesis of the parent cyclohepta[b]indole scaffold from phenylhydrazine and cycloheptanone.
Materials and Equipment
-
Reagents:
-
Phenylhydrazine (Reagent Grade, ≥97%)
-
Cycloheptanone (≥98%)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for elution
-
-
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and UV lamp
-
Visualized Workflow
Caption: Workflow for the Fischer Indole Synthesis of Cyclohepta[b]indoles.
Step-by-Step Procedure
This synthesis can be performed as a one-pot reaction, which is often more efficient.[9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine (5.41 g, 50 mmol) and cycloheptanone (5.61 g, 50 mmol).
-
Addition of Catalyst: To the stirred mixture, cautiously add polyphosphoric acid (PPA) (approx. 50 g). The addition is exothermic.
-
Causality Behind Choice: PPA acts as both a strong Brønsted acid catalyst and a dehydrating agent, effectively promoting all stages of the reaction from hydrazone formation to the final ammonia elimination.[3][9] Alternatively, Lewis acids like zinc chloride (ZnCl₂) can be used, often in a high-boiling solvent like glacial acetic acid.[4][5]
-
-
Indolization (Cyclization): Equip the flask with a reflux condenser and heat the viscous mixture in a heating mantle to 120-150 °C. Maintain vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take a small aliquot, quench it in a vial with water and NaHCO₃, extract with a drop of ethyl acetate, and spot on a silica plate. Elute with a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is typically complete within 1-3 hours when the starting material spots have disappeared.
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature (or at least below 100 °C). Carefully and slowly pour the reaction mixture over a beaker of crushed ice (approx. 200 g).
-
Basification: Stir the resulting slurry until all the ice has melted. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole as a solid or oil.
Quantitative Data & Key Parameters
The choice of acid catalyst and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes typical parameters for the synthesis of the parent cyclohepta[b]indole.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Considerations |
| Polyphosphoric Acid (PPA) | None | 120-150 | 1-3 h | 70-85 | Highly viscous; requires strong stirring. Workup can be challenging. |
| Zinc Chloride (ZnCl₂) | Glacial Acetic Acid | Reflux (~118) | 2-4 h | 65-80 | Acetic acid acts as both solvent and co-catalyst.[10] ZnCl₂ must be anhydrous. |
| p-Toluenesulfonic Acid (pTSA) | Toluene / Xylene | Reflux (110-140) | 4-8 h | 60-75 | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Hydrochloric Acid (HCl) | Ethanol / Acetic Acid | Reflux (80-118) | 3-6 h | 50-70 | A classic Brønsted acid catalyst; can sometimes lead to side products.[3] |
Note: Yields are representative and can vary based on the scale of the reaction, purity of reagents, and efficiency of the workup and purification process.
Trustworthiness & Validation: Troubleshooting Common Issues
-
Low or No Product Formation:
-
Formation of Multiple Products:
-
Cause: If using an unsymmetrically substituted cycloheptanone, two different enamine intermediates can form, leading to regioisomers.[11]
-
Solution: For unsymmetrical ketones, the choice of acid can influence regioselectivity, with stronger acids often favoring enolization at the less substituted carbon.[12] Careful purification is required to separate isomers.
-
-
Difficult Workup with PPA:
-
Cause: PPA forms a thick, glassy solid upon cooling.
-
Solution: Quench the reaction while still hot (but not dangerously so) by pouring it onto a large excess of vigorously stirred ice water. This helps to break up the polymer and facilitate dissolution and neutralization.
-
By understanding the mechanistic underpinnings and adhering to a validated protocol, researchers can reliably synthesize cyclohepta[b]indoles, enabling further exploration in drug discovery and chemical biology.
References
-
Stempel, E., & Gaich, T. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2390–2402. [Link]
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Stempel, E., & Gaich, T. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. PubMed. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from Testbook. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from Chemistry Stack Exchange. [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from MDPI. [Link]
-
SciSpace. (1949). The Fischer Indole Synthesis. Retrieved from SciSpace. [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand., 43, 651-659. [Link]
-
Dave, P. (2021). Fischer Indole Synthesis. YouTube. [Link]
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Applications of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine in Drug Discovery: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Fused indole ring systems, in particular, have garnered significant attention as "privileged structures," capable of interacting with a diverse array of biological targets. Among these, the cyclohepta[b]indole framework stands out for its broad spectrum of pharmacological activities, ranging from central nervous system modulation to anticancer effects.[3] This guide focuses on a specific derivative, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine , a molecule poised for significant contributions in drug discovery. The introduction of a 2-amino group to this scaffold is anticipated to critically influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with key biological targets.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed, field-proven protocols to explore the therapeutic potential of this compound and its analogs. We will delve into its promising applications in neurodegenerative disorders, oncology, and neuroprotection, providing the scientific rationale and experimental workflows necessary to advance this compound from a promising lead to a clinical candidate.
I. Application in Neurodegenerative Disorders: Targeting the 5-HT6 Receptor for Cognitive Enhancement
Scientific Rationale
Cognitive impairment is a devastating hallmark of neurodegenerative disorders such as Alzheimer's disease and schizophrenia. The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the brain regions associated with learning and memory, has emerged as a compelling therapeutic target.[4][5] Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects.[6] The 5,6,7,8,9,10-hexahydrocyclohepta[b]indole scaffold is a known precursor for potent 5-HT6 receptor antagonists.[7] The 2-amino functional group on our lead compound can be hypothesized to form key hydrogen bond interactions within the receptor's binding pocket, potentially leading to high affinity and selectivity.
Experimental Workflow: Screening for 5-HT6 Receptor Antagonism
Caption: Workflow for identifying and validating 5-HT6 receptor antagonists.
Protocol 1: Radioligand Binding Assay for Human 5-HT6 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
Membranes from CHO-K1 cells stably transfected with the human 5-HT6 receptor (e.g., PerkinElmer).
-
[3H]-LSD (lysergic acid diethylamide) as the radioligand.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: Methiothepin (5 µM).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
Total Binding: 100 µL of membrane suspension (25 µg protein/well), 50 µL of [3H]-LSD (final concentration ~2.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 100 µL of membrane suspension, 50 µL of [3H]-LSD, and 50 µL of methiothepin.
-
Test Compound: 100 µL of membrane suspension, 50 µL of [3H]-LSD, and 50 µL of the diluted test compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Causality and Validation: The use of a known high-affinity ligand (methiothepin) for determining non-specific binding is crucial for isolating the signal that is due to specific receptor interaction. The Cheng-Prusoff equation provides a more accurate measure of affinity by accounting for the concentration of the radioligand used in the assay.
II. Application in Oncology: A Novel Microtubule-Targeting Agent
Scientific Rationale
The microtubule cytoskeleton is a critical component in cell division, making it an attractive target for anticancer drug development.[8] Agents that disrupt microtubule dynamics can arrest cancer cells in mitosis, leading to apoptosis. The indole scaffold is a key feature of several potent tubulin polymerization inhibitors.[8][9][10] It is hypothesized that this compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation and exhibiting antiproliferative activity.
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Workflow for assessing the anticancer potential of a microtubule-targeting agent.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol measures the ability of the test compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure).
-
Guanine-5'-triphosphate (GTP).
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Glycerol.
-
Paclitaxel (positive control for polymerization promotion).
-
Colchicine (positive control for polymerization inhibition).
-
Test compound.
-
Temperature-controlled spectrophotometer with a 340 nm filter.
-
96-well, half-area, clear-bottom plates.
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice.
-
Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture on ice:
-
Tubulin solution (final concentration 3 mg/mL).
-
GTP (final concentration 1 mM).
-
Test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with paclitaxel, colchicine, and a vehicle control (e.g., DMSO).
-
Bring the final volume to 50 µL with polymerization buffer containing glycerol.
-
-
Initiation of Polymerization: Place the plate in the pre-warmed spectrophotometer.
-
Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Causality and Validation: The inclusion of both a polymerization inhibitor (colchicine) and a stabilizer (paclitaxel) provides robust controls to validate the assay's performance. The temperature-dependent nature of tubulin polymerization (polymerization at 37°C, depolymerization on ice) is a key principle underlying this assay.
III. Application in Neuroprotection: Combating Oxidative Stress
Scientific Rationale
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key pathological mechanism in various neurodegenerative diseases.[11] Indole derivatives, particularly those with electron-donating groups like an amino function, can act as potent antioxidants and free radical scavengers.[11] We hypothesize that this compound can protect neuronal cells from oxidative stress-induced damage.
Experimental Workflow: Assessing Neuroprotective Effects
Caption: Workflow for evaluating the neuroprotective effects of a compound against oxidative stress.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from hydrogen peroxide (H2O2)-induced cytotoxicity.
Materials:
-
Human neuroblastoma SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Hydrogen peroxide (H2O2).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Add H2O2 to the wells (final concentration, e.g., 500 µM) to induce oxidative stress. Do not add H2O2 to the control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, no H2O2).
-
Plot the cell viability against the concentration of the test compound to determine its protective effect.
-
Causality and Validation: The MTT assay is a colorimetric assay that measures mitochondrial metabolic activity, which is an indicator of cell viability. A decrease in MTT reduction is indicative of cell death. Comparing the viability of cells treated with H2O2 alone to those pre-treated with the test compound demonstrates the compound's protective capacity.[12]
Quantitative Data Summary
| Application Area | Key Parameter | Typical Effective Concentration Range (for related compounds) | Reference Assays |
| Neurodegeneration (5-HT6) | Ki (nM) | 1 - 100 nM | Radioligand Binding Assay, cAMP Functional Assay[4] |
| Oncology (Antitubulin) | IC50 (µM) | 0.1 - 10 µM | Tubulin Polymerization Assay, Antiproliferative Assays[13] |
| Neuroprotection | EC50 (µM) | 1 - 50 µM | MTT Assay, ROS Detection Assays[12] |
Conclusion and Future Directions
This compound represents a promising chemical scaffold with significant potential in drug discovery. The application notes and protocols provided in this guide offer a robust framework for systematically evaluating its therapeutic utility in neurodegenerative disorders, oncology, and neuroprotection. The strategic placement of the 2-amino group on this privileged core structure warrants a thorough investigation of its structure-activity relationships. Future work should focus on synthesizing a library of analogs with modifications at this position and on the cyclohepta ring to optimize potency, selectivity, and pharmacokinetic properties. The successful execution of the described experimental workflows will be instrumental in advancing this class of compounds toward clinical development.
References
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Berman, H.M. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Di Sarno, V., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(1), 1. [Link]
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Głuch-Lutwin, M., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. Molecules, 27(17), 5486. [Link]
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Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(7), 811–819. [Link]
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Kamal, A., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597. [Link]
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Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]
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Nadur, N. F., et al. (2025). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. Neurochemical Research, [Epub ahead of print]. [Link]
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Patil, S. A., et al. (2011). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Mini Reviews in Medicinal Chemistry, 11(14), 1243–1253. [Link]
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PubChem. (n.d.). 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. National Center for Biotechnology Information. [Link]
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Sadek, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5678. [Link]
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Sridharan, M., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Bioorganic Chemistry, 129, 106161. [Link]
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Štolc, S. (1999). Indole derivatives as neuroprotectants. Life Sciences, 65(18-19), 1945–1953. [Link]
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Taliani, S., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(12), 10344. [Link]
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Wulff, H., et al. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2417–2438. [Link]
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Zareba, P., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(16), 3734. [Link]
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Popova, Y., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1568–1583. [Link]
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Zlotos, D. P., et al. (2011). Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(5), 1779–1789. [Link]
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Zlotos, D. P., et al. (2012). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 20(16), 4984–4994. [Link]
-
Zlotos, D. P., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 92, 117421. [Link]
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ResearchGate. (n.d.). Cyclohepta[b]indoles and 2-amino-3-hydroxyindoles. [Link]
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The Strategic Utility of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine as a Pivotal Intermediate in Contemporary Drug Discovery
Introduction: Unveiling the Potential of the Cyclohepta[b]indole Scaffold
The quest for novel therapeutics targeting complex diseases of the central nervous system (CNS) has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the cyclohepta[b]indole framework has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging with various biological targets.[1] Compounds bearing this seven-membered ring fused to an indole core exhibit a wide spectrum of pharmacological activities, including the inhibition of adipocyte fatty-acid-binding protein (A-FABP), histone deacetylases, and leukotriene production, as well as displaying antituberculosis and anti-HIV properties.[1] This broad bioactivity has spurred significant interest from the pharmaceutical sector, reflected in numerous patents centered on this molecular motif.[1]
Within this promising class of compounds, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine stands out as a key pharmaceutical intermediate. Its strategic importance lies in its role as a foundational building block for the synthesis of potent and selective ligands for the serotonin 5-HT6 receptor.[2] Antagonism of the 5-HT6 receptor, which is predominantly expressed in the CNS, is a leading therapeutic strategy for addressing cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease.[2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this valuable intermediate.
Chemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthetic campaigns.
| Property | Value | Source |
| CAS Number | 126087-49-8 | [4] |
| Molecular Formula | C₁₃H₁₆N₂ | [4] |
| Molecular Weight | 200.28 g/mol | [4] |
| SMILES | NC1=CC2=C(NC3=C2CCCCC3)C=C1 | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
| Hazard Statements | H302, H315, H319, H335 | [4] |
Synthetic Strategy and Protocols
The synthesis of this compound is most effectively achieved through a two-step sequence. This approach ensures high yields and purity, which are paramount for a pharmaceutical intermediate. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for constructing the indole ring system.[5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] In this protocol, we utilize (4-nitrophenyl)hydrazine and cycloheptanone to construct the nitro-substituted hexahydrocyclohepta[b]indole core. The presence of the nitro group at the para-position of the phenylhydrazine directs the cyclization to yield the desired 2-substituted indole isomer.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and cycloheptanone (1.1 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and a co-catalyst. A concentration of approximately 0.2-0.5 M of the hydrazine is recommended. For enhanced catalytic activity, a catalytic amount of concentrated sulfuric acid or polyphosphoric acid can be carefully added.[5][6]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water with stirring. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
Causality of Experimental Choices:
-
Acid Catalyst: The acid is essential for protonating the hydrazone intermediate, which then facilitates the key[7][7]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[7]
-
Excess Cycloheptanone: A slight excess of the ketone helps to drive the initial hydrazone formation to completion.
-
Glacial Acetic Acid: This solvent is ideal as it is polar enough to dissolve the reactants and has a sufficiently high boiling point for the reaction to proceed at a reasonable rate.
-
Precipitation in Water: The product is significantly less soluble in water than the polar starting materials and byproducts, allowing for a straightforward initial purification step.
Part 2: Reduction of the Nitro Group to Synthesize this compound
The final step in the synthesis is the reduction of the nitro group to the corresponding primary amine. A variety of reducing agents can be employed for this transformation; however, the use of iron powder in acetic acid is a mild, cost-effective, and selective method for the reduction of aromatic nitro compounds.[8]
Protocol:
-
Reaction Setup: To a solution of 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (1 equivalent) in glacial acetic acid in a round-bottom flask, add iron powder (3-5 equivalents).
-
Reaction Conditions: Heat the stirred suspension to a moderate temperature (e.g., 60-80 °C) for 1-3 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. The product will likely precipitate or can be extracted with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Causality of Experimental Choices:
-
Iron in Acetic Acid: This reducing system is effective and avoids the use of more hazardous or expensive reagents like catalytic hydrogenation with palladium on carbon. The acidic medium activates the iron for the reduction.
-
Filtration through Celite: This is a standard procedure to remove fine solid particles from a reaction mixture.
-
Aqueous Work-up with Bicarbonate: Neutralization is necessary to remove the acetic acid and to ensure the amine product is in its free base form for extraction.
Application in the Synthesis of 5-HT6 Receptor Antagonists
The primary application of this compound in pharmaceutical development is as a key building block for the synthesis of 5-HT6 receptor antagonists. The 2-amino group provides a reactive handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.
The general synthetic strategy involves the derivatization of the 2-amino group, often through sulfonylation or acylation, to introduce moieties that are known to interact with the 5-HT6 receptor.
Figure 2: General workflow for the utilization of the intermediate in synthesizing 5-HT6 receptor antagonists.
This strategic derivatization allows for the fine-tuning of properties such as receptor affinity, selectivity, and pharmacokinetic profiles, which are critical for the development of a successful drug candidate. The cyclohepta[b]indole core provides the necessary structural rigidity and lipophilicity to effectively bind to the receptor, while the substituents introduced via the 2-amino group can be tailored to optimize interactions with specific residues in the receptor's binding pocket.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient two-step synthesis, beginning with the well-established Fischer indole synthesis, makes it readily accessible for research and development purposes. The strategic placement of the amino group on the privileged cyclohepta[b]indole scaffold provides a crucial entry point for the synthesis of a new generation of 5-HT6 receptor antagonists, which hold significant promise for the treatment of cognitive disorders. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery endeavors.
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Kunick, C., Falke, H., Bumiller, K., Harbig, S., Masch, A., & Wobbe, J. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. Molbank, 2011(4), M737. [Link]
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analytical techniques for the characterization of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
An Application Note for Drug Development Professionals
Comprehensive Analytical Characterization of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Abstract
This application note provides a comprehensive, multi-technique guide for the analytical characterization of this compound, a heterocyclic amine with a tricyclic core relevant to pharmaceutical research and development. The cyclohepta[b]indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds.[1] Robust and reliable analytical characterization is therefore critical to ensure the identity, purity, and quality of such molecules during the drug discovery process. We present an integrated workflow employing High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-proven protocols for researchers and quality control analysts.
Molecular Overview & Physicochemical Properties
This compound (herein referred to as HHCIA) is a derivative of the 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole parent scaffold. The addition of a primary amine group at the C-2 position significantly influences its chemical properties, particularly its basicity and polarity, which are key considerations for selecting analytical methods.
Structure:
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₆N₂ | - |
| Molecular Weight | 200.28 g/mol | - |
| Exact Mass | 200.131348 Da | Calculated |
| CAS Number | 126087-49-8 | [2][3] |
| Predicted pKa (Amine) | ~9.5 | ChemAxon Prediction |
| Predicted logP | ~3.2 | XLogP3 |
| UV λmax | ~280 nm | Estimated from Indole Chromophore |
Integrated Analytical Workflow
A sequential and orthogonal approach is essential for the unambiguous characterization of a novel chemical entity. The workflow begins with a purity assessment by HPLC, followed by identity confirmation using LC-MS, and culminates in definitive structural elucidation by NMR.
Purity Assessment by Reverse-Phase HPLC
Scientific Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity analysis of small organic molecules like HHCIA. The molecule possesses a nonpolar tricyclic core and a polar amine group, making it well-suited for retention on a C18 stationary phase. A gradient elution with an acidified mobile phase ensures good peak shape by protonating the amine, reducing tailing effects, and providing sharp, symmetrical peaks.[4][5] The indole moiety contains a strong chromophore, allowing for sensitive detection using a UV detector.[6]
Protocol:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the HHCIA sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL for injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 280 nm.
-
Run Time: 25 minutes.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The retention time of the main peak should be consistent across injections.
-
Identity Confirmation by LC-MS
Scientific Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of molecular weight. For HHCIA, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The basic primary amine group is readily protonated in the acidified mobile phase, forming a stable [M+H]⁺ ion that can be detected with high sensitivity and accuracy by a mass spectrometer.[7][8] Using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer allows for accurate mass measurement, which confirms the elemental composition.
Protocol:
-
Instrumentation & Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.[9]
-
Mass Spectrometer: Waters Xevo TQ-S micro or a high-resolution instrument (e.g., Q-TOF, Orbitrap).[9]
-
Chromatography: Use the same HPLC conditions as described in Section 3 to obtain retention time correlation.
-
Ionization Mode: ESI Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.[10]
-
-
Expected Ions:
| Ion Species | Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₁₃H₁₇N₂⁺ | 201.1386 |
| [M+Na]⁺ | C₁₃H₁₆N₂Na⁺ | 223.1206 |
-
Data Analysis:
-
Extract the ion chromatogram for the calculated m/z of [M+H]⁺ (201.1386).
-
The peak in the extracted ion chromatogram should have the same retention time as the main peak observed in the HPLC-UV analysis.
-
Verify that the measured mass in the spectrum is within a 5 ppm tolerance of the calculated exact mass for C₁₃H₁₇N₂⁺.
-
Structural Elucidation by NMR Spectroscopy
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The predicted chemical shifts are based on the known spectrum of the parent scaffold 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole[11] and established principles of substituent effects in aromatic systems.[12][13] The amine group at C-2 is expected to cause an upfield shift of the adjacent aromatic protons (H-1, H-3) and a downfield shift of the carbon it is attached to (C-2).
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of HHCIA in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them easier to observe.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker AVANCE 500 MHz or equivalent.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans with proton decoupling.
-
-
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| NH (indole) | ~8.0, broad singlet | - | Exchangeable proton, typical for indoles.[14] |
| NH₂ (amine) | ~3.5, broad singlet | - | Exchangeable protons. |
| H-1 | ~6.7, singlet | ~115.0 | Upfield shift due to adjacent -NH₂. |
| H-3 | ~6.9, doublet, J≈8.5 | ~110.0 | Ortho coupling to H-4, upfield shift. |
| H-4 | ~7.2, doublet, J≈8.5 | ~120.0 | Ortho coupling to H-3. |
| C-2 | - | ~145.0 | Downfield shift due to attached -NH₂. |
| C-4a, C-10b | - | ~128.0, ~135.0 | Aromatic quaternary carbons. |
| Aliphatic CH₂ | ~1.8-3.0, multiplets | ~25.0-30.0 | Protons on the seven-membered ring.[11] |
-
Structural Confirmation Workflow:
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound (HHCIA). By integrating RP-HPLC for purity, LC-HRMS for identity, and multinuclear NMR for structural elucidation, researchers and drug development professionals can confidently establish the quality and integrity of this important pharmaceutical building block. The methodologies are based on established principles and can be adapted for related cyclohepta[b]indole derivatives.
References
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Suzuki, O., Hattori, H., & Brandenberger, H. (1991). Positive and Negative Ion Mass Spectrometry of Tricyclic Antidepressants. PubMed. Available at: [Link]
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Goullé, J. P., et al. (2003). Quantification of Tricyclic Antidepressants and Monoamine Oxidase Inhibitors by High-Performance Liquid Chromatography-Tandem Mass Spectrometry in Whole Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Samanidou, V. F., & Nazyropoulou, C. P. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. Available at: [Link]
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Muckoya, V., et al. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters Corporation. Available at: [Link]
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Rocchetti, G., et al. (2022). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 251955, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. PubChem. Available at: [Link]
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Duca, R. B., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]
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SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]
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Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2011). Principal metabolic pathways for the prototypical tertiary amine tricyclic antidepressant, imipramine. ResearchGate. Available at: [Link]
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Duca, R. B., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available at: [Link]
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van Tonder, F., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]
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Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. ResearchGate. Available at: [Link]
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Supporting information for scientific paper. The Royal Society of Chemistry. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). HMDB. Available at: [Link]
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ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... ResearchGate. Available at: [Link]
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MySkinRecipes. 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. MySkinRecipes. Available at: [Link]
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Falke, H., & Kunick, C. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. PubMed. Available at: [Link]
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Reddy, G. S., et al. (2023). Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes. ACS Publications. Available at: [Link]
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Scientist channel. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]
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Acta Crystallographica Section E. (n.d.). 7,8,9,10-Tetrahydro-2-methylcyclohepta[b]indol-6(5H)-one. IUCr. Available at: [Link]
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Khan, I., et al. (2022). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PMC - PubMed Central. Available at: [Link]
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Ghosh, D., et al. (1995). Synthesis and Evaluation of...Conformationally Restricted Analogs of Beta-Phenyldopamine. PubMed - NIH. Available at: [Link]
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Koba, M. (Ed.). (2023). Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. Available at: [Link]
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Application Notes and Protocols for the In Vitro Experimental Design Using 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine belongs to a class of molecules built upon a versatile chemical scaffold, the hexahydrocyclohepta[b]indole ring system.[1][2] This core structure is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. Derivatives of the broader cyclohepta[b]indole family have been noted for their interaction with central nervous system (CNS) targets, including serotonin (5-HT) receptors. Specifically, antagonism of the 5-HT6 receptor, a G-protein coupled receptor predominantly found in the brain, has been identified as a promising avenue for addressing cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1] Furthermore, related structures have demonstrated high affinity for sigma binding sites, which are implicated in a variety of cellular functions and are targets for psychotropic drugs.[3]
Given the amine substitution at the 2-position, it is plausible that this compound may interact with monoamine receptors or transporters. As a novel, uncharacterized compound, a systematic and tiered in vitro experimental approach is essential to elucidate its biological activity, mechanism of action, and potential therapeutic utility.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols are designed to be self-validating and are grounded in established principles of drug discovery. We will progress from fundamental assessments of cytotoxicity and solubility to broad-based screening against relevant CNS targets, and finally to more detailed functional assays to characterize any observed activity.
Part 1: Foundational Characterization
Before embarking on target-specific assays, it is crucial to determine the fundamental physicochemical and cytotoxic properties of the compound. These initial steps are critical for designing meaningful subsequent experiments and ensuring data integrity.
Aqueous Solubility Assessment
Rationale: Poor aqueous solubility is a common hurdle in drug development, leading to unreliable results in in vitro assays and poor bioavailability in vivo. Determining the solubility of the test compound in your assay buffer is a critical first step.
Protocol: Kinetic Solubility Assay using Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).
-
Addition of Aqueous Buffer: To each well, add the chosen aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) and mix thoroughly. The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 650 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
| Parameter | Recommended Condition |
| Stock Solvent | 100% DMSO |
| Final DMSO Concentration | ≤ 1% |
| Aqueous Buffer | Assay-specific buffer (e.g., PBS) |
| Incubation Time | 1-2 hours at Room Temperature |
| Detection Method | Nephelometry or Light Scattering |
Cytotoxicity Profiling
Rationale: It is essential to distinguish between target-specific effects and general cellular toxicity. A cytotoxicity assay will determine the concentration range at which the compound can be tested without causing significant cell death, thereby defining the therapeutic window for subsequent cell-based assays.
Protocol: MTT Assay in a Relevant Cell Line
The choice of cell line should ideally be relevant to the anticipated target. For initial screening, a commonly used and robust cell line such as HEK293 (Human Embryonic Kidney) or SH-SY5Y (human neuroblastoma) is suitable.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that causes a 50% reduction in cell viability is the IC50 value.
Caption: Workflow for MTT Cytotoxicity Assay.
Part 2: Target Screening and Identification
Based on the chemical scaffold, a primary screen against a panel of CNS receptors is a logical next step to identify potential biological targets. This is often performed using radioligand binding assays.
Broad Panel Radioligand Binding Screen
Rationale: To efficiently identify the most likely molecular targets, the compound should be screened against a commercially available panel of receptors, ion channels, and transporters commonly associated with CNS activity. Given the structural alerts, this panel should prioritize serotonin, dopamine, adrenergic, and sigma receptors.
Protocol: Fee-for-Service CNS Receptor Panel Screen
Engaging a contract research organization (CRO) for a broad receptor panel screen is a cost-effective and high-throughput approach.
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration and purity.
-
Assay Performance: The CRO will perform competitive binding assays at a fixed concentration of the test compound (e.g., 10 µM) against a panel of dozens of targets. In these assays, cell membranes expressing the target receptor are incubated with a specific radioligand and the test compound.
-
Data Reporting: The results are typically reported as the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (e.g., >50%) is considered a "hit" and warrants further investigation.
Table of Potential Primary Targets for Screening:
| Receptor Family | Specific Targets (Examples) | Rationale |
| Serotonin (5-HT) | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Structural similarity to known 5-HT receptor ligands.[1] |
| Dopamine | D1, D2, D3, D4 | Common targets for CNS-active compounds. |
| Sigma Receptors | Sigma-1, Sigma-2 | Known targets for related hexahydro-iminocyclohept[b]indoles.[3] |
| Adrenergic | α1, α2, β1, β2 | Potential off-target activity. |
| Monoamine Transporters | SERT, DAT, NET | The primary amine suggests potential interaction. |
Hit Validation: Affinity Determination (Kd/Ki)
Rationale: For any "hits" identified in the primary screen, the next step is to determine the binding affinity (Ki) of the compound for the specific target. This provides a quantitative measure of the compound's potency at the receptor.
Protocol: Radioligand Competition Binding Assay
This protocol assumes a hit was identified for the 5-HT6 receptor.
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human 5-HT6 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable 5-HT6 radioligand (e.g., [3H]-LSD).
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Receptor-expressing cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to the dried filter plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 3: Functional Characterization of Hits
Once a binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. This is achieved through functional assays that measure the downstream consequences of receptor binding.
Assessing G-Protein Coupled Receptor (GPCR) Activation
Rationale: Many CNS targets, including serotonin receptors, are GPCRs. Functional activity can be assessed by measuring changes in second messengers (e.g., cAMP) or through downstream signaling events like β-arrestin recruitment.
Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
This protocol assumes the target receptor (e.g., 5-HT7) is Gs-coupled.
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., HEK293-5HT7).
-
Compound Incubation:
-
Agonist Mode: Treat cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound before stimulating them with a known agonist at its EC80 concentration.
-
-
Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log of the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist.
-
Antagonist Mode: Plot the response against the log of the antagonist concentration to determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb) using the Schild equation.
-
Caption: Agonist vs. Antagonist Functional Assay Logic.
Part 4: Data Interpretation and Next Steps
The culmination of these experiments will provide a comprehensive initial profile of this compound.
Summary Table of Expected Outputs:
| Assay | Parameter Measured | Significance |
| Solubility | Kinetic Solubility Limit (µM) | Defines the maximum testable concentration in aqueous media. |
| Cytotoxicity | IC50 (µM) | Defines the non-toxic concentration range for cell-based assays. |
| Receptor Screening | % Inhibition at 10 µM | Identifies potential primary biological targets. |
| Affinity Determination | Ki (nM or µM) | Quantifies the binding potency at a specific target. |
| Functional Assay | EC50/IC50 (nM or µM), Emax (%) | Determines the functional activity (agonist/antagonist) and efficacy. |
A successful outcome from this in vitro cascade would be the identification of a specific molecular target for which the compound shows high affinity (low Ki) and potent functional activity (low EC50 or IC50), with a clear margin (>100-fold) between its on-target potency and its cytotoxic concentration. Such a profile would provide a strong rationale for further preclinical development, including selectivity screening against related receptors and progression to in vivo models of disease.
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Synthesis and in vitro evaluation of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles: high-affinity ligands for the N,N'-di-o-tolylguanidine-labeled sigma binding site. Journal of Medicinal Chemistry. [Link]
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In vitro characterization of new psychoactive substances at the m-opioid, CB1, 5-HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects. DiVA portal. [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. [Link]
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5,6,7,8,9,10-Hexahydrocyclohepta[b]indole | C13H15N | CID 251955. PubChem. [Link]
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The Strategic Utility of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine in the Synthesis of Biologically Active Molecules
Introduction: The Privileged Scaffold in Modern Drug Discovery
The cyclohepta[b]indole framework represents a "privileged" structural motif in medicinal chemistry and natural product synthesis. Molecules incorporating this fused seven-membered ring and indole system exhibit a remarkable breadth of biological activities, including the inhibition of key protein kinases and modulation of central nervous system receptors.[1][2][3] Specifically, the saturated hexahydrocyclohepta[b]indole core serves as a versatile template for creating compounds with therapeutic potential.
This application note focuses on a key derivative, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine , a critical building block for the synthesis of complex, high-value molecules. The strategic placement of the primary aromatic amine on this scaffold unlocks a multitude of synthetic possibilities, enabling researchers to explore vast chemical spaces in the pursuit of novel therapeutics. We will delve into the synthetic applications of this amine, providing detailed protocols and mechanistic insights for its derivatization into potent kinase inhibitors and serotonin receptor antagonists.
Core Synthesis: Accessing the Key Intermediate
The synthesis of the parent 5,6,7,8,9,10-hexahydrocyclohepta[b]indole scaffold is most classically achieved through the Fischer indole synthesis.[4] This robust reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with cycloheptanone. To obtain the desired 2-amino functionality, a (4-nitrophenyl)hydrazine is typically employed, followed by reduction of the nitro group.
Protocol 1: Synthesis of this compound
Part A: Fischer Indole Synthesis of 2-Nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
-
Reaction Setup: To a solution of (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid, add cycloheptanone (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate is collected by filtration, washed with water, and then a cold solution of ethanol/water to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the 2-nitro derivative.
Part B: Reduction of the Nitro Group
-
Reaction Setup: Suspend the 2-nitro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (1.0 eq) in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl2) (3.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl2, heat the mixture to reflux for 3-5 hours. For catalytic hydrogenation, stir the mixture under a balloon of hydrogen at room temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: For the SnCl2 reduction, cool the reaction, make it basic with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. For the hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel to afford pure this compound.
Application in the Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes.[5][6] The 2-amino group of our title compound is an ideal handle for introducing pharmacophores that can target specific kinases, such as Glycogen Synthase Kinase 3β (GSK-3β), a therapeutic target in neurodegenerative diseases and cancer.[2][7][8][9]
Synthetic Strategy: Amide Bond Formation
A primary application of this compound is its acylation to form amide derivatives. Amide coupling is a cornerstone of medicinal chemistry, allowing for the robust connection of molecular fragments.[5][10]
Caption: Workflow for amide coupling.
Protocol 2: Synthesis of a Representative 2-Amido-hexahydrocyclohepta[b]indole
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add this compound (1.0 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Aprotic solvents to prevent hydrolysis of activated intermediates. |
| Coupling Agent | HATU or EDC/HOBt | Efficiently activates the carboxylic acid for nucleophilic attack by the amine. |
| Base | DIPEA | A non-nucleophilic base to neutralize the acid formed during the reaction without competing with the primary amine. |
| Temperature | Room Temperature | Sufficient for most amide couplings and minimizes side reactions. |
Application in the Synthesis of 5-HT6 Receptor Antagonists
The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the brain, making it an attractive target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[11][12][13][14] Derivatives of the hexahydrocyclohepta[b]indole scaffold have been identified as potent 5-HT6 receptor antagonists.[11]
Synthetic Strategy: Sulfonamide and Urea Formation
Beyond simple amides, the 2-amino group can be derivatized to form sulfonamides and ureas, which are common pharmacophores in 5-HT6 receptor antagonists.
Caption: Derivatization of the 2-amino group.
Protocol 3: Synthesis of a Representative 2-Sulfonamido-hexahydrocyclohepta[b]indole
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) containing a base like triethylamine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Synthesis of a Representative 2-Ureido-hexahydrocyclohepta[b]indole
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Reagent Addition: Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. The reaction is often rapid and can be monitored by the disappearance of the starting amine on a TLC plate.
-
Work-up: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude urea can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography if necessary.
| Derivative | Reagent | Key Features | Potential Application |
| Amide | Carboxylic Acid + Coupling Agent | Versatile, stable linkage | Kinase Inhibitors |
| Sulfonamide | Sulfonyl Chloride | Hydrogen bond donor/acceptor | 5-HT6 Antagonists |
| Urea | Isocyanate | Strong hydrogen bonding capabilities | 5-HT6 Antagonists |
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules with significant therapeutic potential. Its primary aromatic amine functionality serves as a versatile handle for introducing a wide array of chemical moieties through well-established synthetic transformations such as amide, sulfonamide, and urea formation. The protocols outlined in this application note provide a foundation for researchers and drug development professionals to leverage this valuable intermediate in the design and synthesis of novel kinase inhibitors and 5-HT6 receptor antagonists, thereby accelerating the discovery of new medicines.
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Stempel, E., & Gaich, T. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2390–2402. [Link]
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Zhang, Y., et al. (2018). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Organic & Biomolecular Chemistry, 16(23), 4325-4335. [Link]
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Pirovano, V., et al. (2020). Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations. The Journal of Organic Chemistry, 85(5), 3265-3276. [Link]
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PubChem. (n.d.). 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. [Link]
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O'Connell, M. A., et al. (2009). Synthesis and biological evaluation of novel 4-azaindolyl-indolyl-maleimides as glycogen synthase kinase-3beta (GSK-3beta) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3591-3595. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig amination. [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
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Lee, S. H., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(10), 5678. [Link]
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Di Mola, A., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 10(12), 1667-1673. [Link]
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Shekhawat, B., et al. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. ChemRxiv. [Link]
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Musso, L., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
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Falke, H., et al. (2011). 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. Molbank, 2011(3), M737. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Abdel-Aziz, A. A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5549. [Link]
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ResearchGate. (n.d.). Epiminocyclohepta[b]indole analogs as 5-HT6 antagonists. [Link]
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Bell, G. E., et al. (2022). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters, 24(17), 3024-3027. [Link]
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Khoury, R., et al. (2022). In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease. International Journal of Molecular Sciences, 23(8), 4434. [Link]
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Satała, G., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. International Journal of Molecular Sciences, 22(23), 12797. [Link]
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Bell, G. E., et al. (2022). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters, 24(17), 3024-3027. [Link]
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El-Damasy, D. A., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 26(19), 5971. [Link]
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Legoabe, L. J., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
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Geldenhuys, W. J., & Van der Schyf, C. J. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opinion on Investigational Drugs, 27(7), 589-597. [Link]
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ResearchGate. (n.d.). Novel multicomponent synthesis of pyrido[2,3-b]indoles. [Link]
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Application Notes and Protocols for Studying Potential Neurological and Psychiatric Applications
Introduction
The intricate complexity of the human brain presents a formidable challenge to understanding and treating neurological and psychiatric disorders. The development of novel therapeutics hinges on the availability of robust and predictive experimental models that can accurately recapitulate disease pathophysiology and serve as platforms for drug screening. This guide provides a comprehensive overview of cutting-edge experimental protocols, from in vitro cellular models to in vivo behavioral assays, designed to accelerate research and development in neuroscience. Each protocol is presented with a focus on the underlying scientific principles, ensuring that researchers can not only execute the methods but also critically evaluate and adapt them to their specific research questions.
The methodologies detailed herein are grounded in established scientific literature and have been selected for their relevance, reproducibility, and translational potential. From patient-derived stem cells that offer a personalized window into disease mechanisms to sophisticated behavioral paradigms that probe the affective and cognitive dimensions of brain disorders, this guide aims to equip researchers, scientists, and drug development professionals with the tools necessary to advance the frontier of neurological and psychiatric medicine.
Part 1: Cellular and Molecular Approaches in Neuropharmacology
The foundation of neuropharmacological research lies in understanding how chemical compounds interact with the cellular and molecular machinery of the nervous system. This section details key in vitro protocols that are instrumental in elucidating disease mechanisms and identifying novel therapeutic targets.
Human Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models
The advent of iPSC technology has revolutionized the study of neurological diseases by providing access to live, patient-specific neurons.[1][2][3] This "disease-in-a-dish" approach allows for the investigation of disease phenotypes in a human genetic context, which is often not fully recapitulated in animal models.[1]
Scientific Rationale:
iPSCs are derived from somatic cells (e.g., skin or blood) that are reprogrammed to an embryonic-like state.[3][4] These cells can then be differentiated into various neuronal and glial cell types, providing a powerful platform for disease modeling, drug screening, and toxicity testing.[2][4][5] For late-onset neurodegenerative disorders, iPSC models are particularly valuable for studying early pathological events that are difficult to capture in patients.[4]
Workflow for iPSC-Based Neurological Disease Modeling:
Caption: A simplified workflow of CRISPR-Cas9 gene editing in neuronal cells.
Protocol: In Vivo Genome Editing in the Mammalian Brain
This protocol describes the use of adeno-associated viruses (AAV) to deliver CRISPR-Cas9 components for in vivo genome editing. [6] Materials:
-
AAV vectors carrying Cas9 and sgRNA constructs
-
Stereotaxic injection apparatus
-
Anesthesia
-
Animal model (e.g., mouse)
Procedure:
-
Vector Production: Clone Cas9 under a cell-type-specific promoter and the sgRNA into an AAV vector. Validate the efficiency of the sgRNA in vitro before proceeding. [6]2. Stereotaxic Injection: Anesthetize the animal and secure it in a stereotaxic frame. Inject the AAV vectors into the target brain region.
-
Post-injection Recovery and Analysis: Allow sufficient time for viral expression and gene editing to occur. Analyze the targeted brain tissue for protein loss or gene modification and assess for behavioral or physiological phenotypes. For example, targeting the Mecp2 gene in the adult mouse brain has been shown to result in significant protein loss and recapitulate phenotypes observed in Rett syndrome models. [6]
High-Throughput Screening (HTS) for Neuroactive Compounds
HTS allows for the rapid screening of large chemical libraries to identify compounds with desired biological activity. [7][8]In neuroscience, HTS is crucial for discovering new drug candidates for a wide range of neurological and psychiatric disorders. [7]
Scientific Rationale:
Traditional drug discovery has often relied on a target-based approach. However, for many CNS disorders, the underlying mechanisms are not fully understood. Phenotypic screening, which assesses the effects of compounds on a cellular or organismal phenotype, offers a powerful alternative. [7]Zebrafish larvae are particularly well-suited for HTS due to their small size, rapid development, and optical transparency, allowing for automated, behavior-based screening in multi-well plates. [7][9][10]
HTS Parameters for Neuroactive Compound Discovery:
| Parameter | Description | Model System | Throughput |
| Neurite Outgrowth | Measures the effect of compounds on the growth of axons and dendrites. | Cultured neurons, iPSC-derived neurons | High |
| Synaptic Function | Assesses changes in synaptic transmission and plasticity. | High-content imaging of synaptic markers, electrophysiology | Medium to High |
| Cell Viability/Toxicity | Determines the cytotoxic effects of compounds. | Neuronal cell lines, primary neurons | High |
| Behavioral Phenotypes | Quantifies changes in behavior in response to compounds. | Zebrafish larvae, C. elegans | High |
Protocol: High-Throughput Behavioral Screening in Zebrafish Larvae
This protocol outlines a general procedure for conducting a high-throughput behavioral screen using zebrafish larvae.
Materials:
-
Zebrafish larvae (5-7 days post-fertilization)
-
96-well plates
-
Compound library
-
Automated imaging and analysis system
Procedure:
-
Larvae Dispensing: Dispense individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Compound Addition: Add compounds from the library to the wells at desired concentrations. Include appropriate vehicle controls.
-
Acclimation: Allow the larvae to acclimate to the compounds for a defined period.
-
Behavioral Assay: Use an automated system to deliver stimuli (e.g., light flashes, sound) and record the behavioral responses of the larvae. [10]5. Data Analysis: Quantify various behavioral parameters, such as locomotor activity, startle response, and sleep-wake patterns. [9]Identify "hit" compounds that induce significant behavioral changes compared to controls.
Part 2: In Vivo Models and Behavioral Assays
Animal models are indispensable for studying the complex interplay of genetic and environmental factors in neurological and psychiatric disorders and for evaluating the efficacy of potential treatments in a whole-organism context. [11][12]
Rodent Models of Anxiety and Depression
Modeling the affective and cognitive symptoms of anxiety and depression in rodents is challenging but essential for preclinical drug development. [13][14]A battery of behavioral tests is often used to assess different aspects of these complex disorders. [15]
Scientific Rationale:
Rodent behavioral assays are designed to elicit behaviors that are analogous to human symptoms of anxiety and depression. [14]For example, anxiety-like behavior is often assessed by measuring the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces. [16][17]Depressive-like behavior can be inferred from measures of behavioral despair, anhedonia (the inability to experience pleasure), and cognitive deficits. [13][14]
Commonly Used Behavioral Assays for Anxiety and Depression:
| Assay | Primary Endpoint(s) | Disorder Modeled |
| Elevated Plus Maze | Time spent in open vs. closed arms, number of entries into open arms. [16] | Anxiety |
| Open Field Test | Time spent in the center vs. periphery, total distance traveled. | Anxiety, Locomotor Activity |
| Light-Dark Box Test | Time spent in the light vs. dark compartment, number of transitions. [17] | Anxiety |
| Marble Burying Test | Number of marbles buried. [16][17] | Anxiety, Obsessive-Compulsive Behavior |
| Forced Swim Test | Immobility time ("behavioral despair"). [14] | Depression |
| Tail Suspension Test | Immobility time. [14] | Depression |
| Sucrose Preference Test | Consumption of sucrose solution vs. water (anhedonia). | Depression |
| Chronic Social Defeat Stress | Social avoidance, anhedonia. [16] | Depression, Anxiety |
Protocol: Elevated Plus Maze Test for Anxiety-Like Behavior
This protocol describes the procedure for the elevated plus maze test, a widely used assay for screening anxiolytic compounds. [16][17] Apparatus:
-
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms. [16] Procedure:
-
Habituation: Place the animal in the testing room for at least 30 minutes before the test to acclimate to the environment.
-
Test: Place the rodent in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute period using a video camera.
-
Analysis: Score the amount of time spent in the open and closed arms and the number of entries into each arm. An increase in the time spent in the open arms is indicative of an anxiolytic effect. [16]
Functional Readouts of Neuronal Activity
Understanding how neural circuits are altered in disease states and in response to therapeutic interventions requires methods for monitoring neuronal activity in real-time.
Scientific Rationale:
Calcium imaging is a powerful technique for monitoring the activity of large populations of neurons with single-cell resolution. [18][19][20]Neuronal activity is associated with an influx of calcium ions, which can be visualized using fluorescent calcium indicators. [20][21]This allows for the investigation of both spontaneous and evoked neural network dynamics. [19][22]
Protocol: In Vitro Calcium Imaging of Cultured Neurons
This protocol provides a simplified method for calcium imaging of spontaneous network activity in cultured neurons. [19] Materials:
-
Cultured neurons expressing a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fura-2). [20]* Fluorescence microscope with a camera capable of time-lapse imaging.
-
Image analysis software.
Procedure:
-
Cell Preparation: Culture neurons on glass-bottom dishes suitable for imaging.
-
Imaging: Place the dish on the microscope stage and acquire time-lapse images of the fluorescent signal.
-
Data Analysis: Use specialized software to identify individual neurons and extract their fluorescence intensity over time. Analyze parameters such as the frequency and amplitude of calcium transients, as well as the synchronicity of activity across the neuronal network. [19]
Conclusion
The experimental protocols outlined in this guide represent a powerful toolkit for researchers in the field of neurological and psychiatric drug discovery. By integrating these diverse methodologies, from the molecular precision of CRISPR-Cas9 to the systems-level insights of in vivo behavioral assays, scientists can build a more comprehensive understanding of brain disorders. The continued refinement of these techniques, particularly in the areas of human-based models like iPSCs and organoids, holds immense promise for the development of more effective and personalized treatments for patients suffering from these debilitating conditions. It is through the rigorous application and creative adaptation of these protocols that the next generation of neurotherapeutics will be discovered.
References
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Bar-Nur, O., & Benvenisty, N. (2019). Induced pluripotent stem cells and neurological disease modeling: progress and promises. Stem Cell Research & Therapy, 10(1), 29. [Link]
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Journal of Neuroscience Methods. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Bruni, G., & Kokel, D. (2016). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Pharmacology, 7, 153. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Welcome to the dedicated technical support guide for the synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
The primary and most established route to this scaffold is the Fischer indole synthesis, a powerful yet notoriously sensitive reaction.[1][2][3] This guide will focus on mastering this method for your target molecule.
Core Synthesis Overview: The Fischer Indole Pathway
The synthesis involves the acid-catalyzed reaction of (4-aminophenyl)hydrazine with cycloheptanone . The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a critical[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring system.[2][5]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
Low yield is the most frequent challenge and typically stems from suboptimal reaction conditions or side reactions.[4][6] A systematic approach is crucial.
Answer:
The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and reaction time.[1][6] Start by systematically optimizing these three parameters.
-
Acid Catalyst Selection: The nature and strength of the acid are paramount.[1] Both Brønsted and Lewis acids can be effective, but the optimal choice is substrate-dependent.[1][4]
-
Brønsted Acids (HCl, H₂SO₄, PPA, p-TSA): Often used. Polyphosphoric acid (PPA) is particularly effective as it can act as both catalyst and solvent, driving the reaction towards completion. However, it can be viscous and difficult to work with.
-
Lewis Acids (ZnCl₂, BF₃·OEt₂, FeCl₃): These are also common and can sometimes offer milder conditions.[1][6] ZnCl₂ is a classic choice.[5]
-
Milder Acids (Acetic Acid): Can serve as both a catalyst and a solvent.[7] It is particularly useful if harsh acidic conditions are causing degradation of your starting material or product.[8]
-
-
Temperature and Reaction Time Optimization: These parameters are interlinked. Elevated temperatures are generally required to overcome the activation energy of the rearrangement step.[4][8][9]
-
Initial Approach: Start with conditions reported for similar structures, often refluxing in a solvent like acetic acid or ethanol.[7]
-
Systematic Variation: If yields are low, incrementally increase the temperature. Be cautious, as excessive heat can lead to charring and byproduct formation.[4] Monitor the reaction by TLC to determine the optimal reaction time and to avoid product degradation.
-
-
Reagent Purity: The stability of the (4-aminophenyl)hydrazine is critical. Hydrazines can oxidize over time. Using freshly prepared or purified hydrazine is highly recommended.[7]
Optimization Data Summary:
| Catalyst Type | Example | Typical Conditions | Pros | Cons |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 80-120 °C, neat | Often gives high yields | Viscous, difficult workup |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Reflux in Toluene/Ethanol | Easy to handle, effective | May require azeotropic water removal |
| Brønsted Acid | Acetic Acid (Glacial) | Reflux | Acts as solvent and catalyst | Can be slow, may require longer times |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 100-160 °C, in solvent or neat | Classic, effective catalyst | Can be hygroscopic, requires anhydrous conditions |
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation directly competes with your desired reaction, reducing the yield and complicating purification.[6]
Answer:
The primary side reactions to consider are N-N bond cleavage and incomplete cyclization.
-
N-N Bond Cleavage: The electron-donating amino group (-NH₂) on your phenylhydrazine can, under certain acidic conditions, promote cleavage of the weak N-N bond.[8] This leads to the formation of 4-aminoaniline and other degradation products instead of your indole.
-
Solution: Employ milder acidic conditions (e.g., switch from PPA to acetic acid) and carefully control the temperature, avoiding excessive heat.[8]
-
-
Incomplete Cyclization: The reaction can stall at the phenylhydrazone intermediate stage, especially if the conditions are too mild or the reaction time is too short.[8]
-
Solution: If you are recovering starting material or the hydrazone intermediate, consider increasing the acid strength or the reaction temperature.[4][8] Forming the hydrazone in situ by reacting the hydrazine and ketone directly in the acidic medium can also be beneficial, as some hydrazones are unstable.[8]
-
Caption: A decision tree for troubleshooting common synthesis issues.
Q3: My product seems to be degrading during purification on silica gel. What can I do?
The amino-indole core can be sensitive to the acidic nature of standard silica gel, leading to streaking on TLC plates and decomposition during column chromatography.
Answer:
This is a common issue with nitrogen-containing heterocyclic compounds.
-
Neutralize the Stationary Phase: Before running your column, flush the silica gel with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) in your eluent. This will neutralize the acidic sites on the silica and prevent product degradation.[10]
-
Alternative Stationary Phases: If neutralization is insufficient, consider using a different stationary phase like alumina (basic or neutral) or using reversed-phase chromatography.[10]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization is often a superior method for obtaining highly pure material without the risk of degradation on a column. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this specific Fischer indole synthesis? A1: The three most critical parameters are: 1) Acid Choice , as the electron-donating amino group makes the substrate susceptible to side reactions; 2) Temperature , which must be high enough to drive the rearrangement but low enough to prevent degradation; and 3) Purity of the (4-aminophenyl)hydrazine , which can readily decompose.[4][7]
Q2: Are there modern modifications to the Fischer indole synthesis that could improve yield? A2: Yes, several modifications have been developed. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[4] The use of ionic liquids as both solvent and catalyst has also been explored.[3][9]
Q3: Can I form the phenylhydrazone first and then cyclize it? A3: Yes, this is a two-step approach. You can pre-form the hydrazone by reacting cycloheptanone and (4-aminophenyl)hydrazine under mild conditions (e.g., in ethanol at room temperature), isolate it, and then subject the purified hydrazone to the acidic cyclization conditions. This can sometimes improve yields by ensuring the hydrazone is clean before the harsh cyclization step. However, if the hydrazone is unstable, an in situ or one-pot procedure is preferable.[7][8]
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Further optimization based on the troubleshooting guide may be necessary.
One-Pot Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glacial acetic acid (25 mL).
-
Reagent Addition: Add (4-aminophenyl)hydrazine hydrochloride (1.78 g, 10 mmol) and cycloheptanone (1.23 g, 11 mmol, 1.1 equiv) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Et₃N). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Workup - Basification: Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the pH is ~8-9. Be cautious as this will cause CO₂ evolution if using bicarbonate.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Slurry Preparation: Pre-treat the silica gel with the eluent system containing 1% triethylamine.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes (containing 1% Et₃N) is a good starting point.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified this compound.
-
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI: 10.1039/C7RA10716A. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Technical Support Center: Purification Strategies for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Welcome to the technical support center for the purification of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable intermediate. Drawing from established chemical principles and extensive field experience, this document provides not just protocols, but the rationale behind them, empowering you to troubleshoot and adapt these strategies to your specific experimental context.
The Challenge: Understanding the Molecule
This compound is a fused heterocyclic system containing a basic primary amine. Its purification is often complicated by its dual nature: the polar, basic amine group which can interact strongly with acidic stationary phases like silica gel, and the large, nonpolar hexahydrocyclohepta[b]indole core. This duality, combined with impurities from its synthesis, necessitates a multi-faceted purification approach.
The most common synthetic route to this and similar indole scaffolds is the Fischer indole synthesis.[1][2] This reaction, while robust, can generate a host of characteristic impurities that must be addressed.[3]
Anticipated Impurities from Fischer Indole Synthesis:
| Impurity Type | Chemical Nature | Common Cause | Purification Challenge |
| Unreacted Phenylhydrazine | Basic, Polar | Incomplete reaction | Can co-elute with the product in some systems. |
| Unreacted Cycloheptanone | Neutral, Nonpolar | Incomplete reaction | Easily separated by chromatography. |
| Phenylhydrazone Intermediate | Neutral, Less Polar | Incomplete cyclization | May be thermally labile. |
| Side-Reaction Products | Varies (e.g., isomers) | Non-regioselective cyclization | Can have very similar polarity to the desired product. |
| Polymeric/Tarry Materials | Highly Polar/Insoluble | High reaction temperatures or strong acid catalysts | Can streak on TLC and clog chromatography columns. |
| Oxidized Byproducts | Colored, Polar | Air sensitivity of indoles and amines | Leads to discoloration of the final product.[4] |
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil, but I expect a solid. What should I do first?
A1: An oily product often indicates the presence of residual solvent or significant impurities that are depressing the melting point. First, ensure all volatile solvents (like acetic acid from the synthesis) are thoroughly removed under high vacuum. If it remains an oil, it's likely due to a mixture of impurities. Attempting direct crystallization is unlikely to be successful. The recommended first step is an acid-base extraction to remove neutral and acidic impurities, followed by column chromatography.
Q2: I'm seeing significant streaking of my product on silica gel TLC plates. How can I get clean spots?
A2: Streaking of basic compounds like your amine on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups of the silica.[5] To resolve this, you need to "deactivate" the silica. This is achieved by adding a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your TLC mobile phase.[6][7] This will give you sharper, more reliable Rf values to develop a column chromatography method.
Q3: My purified compound is initially a light color but darkens over time. How can I prevent this?
A3: Indole and amine functionalities can be susceptible to air oxidation, which often results in the formation of colored impurities.[4][8] This process can be accelerated by light and heat. To mitigate this, perform your purification steps as quickly as possible and store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. If significant color has already developed, a charcoal treatment during recrystallization can sometimes remove the colored byproducts.[4]
Q4: After column chromatography, I have fractions containing my product mixed with a close-running impurity. What are my options?
A4: This is a common challenge. You have a few options:
-
Re-chromatograph: Combine the mixed fractions, concentrate, and run a second column using a shallower solvent gradient or a different solvent system to improve separation.
-
Recrystallization: If the impurity is present in a small enough amount, a carefully chosen recrystallization may selectively crystallize your desired product, leaving the impurity in the mother liquor.
-
Salt Formation & Crystallization: Convert the amine to a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid.[9] Salts often have very different crystallization properties than the freebase and may crystallize more readily and with higher purity. The freebase can be regenerated by subsequent treatment with a base.
Purification Strategy Decision Workflow
The choice of purification strategy depends on the initial purity of your crude material and the nature of the impurities. The following workflow provides a logical approach to isolating this compound.
Caption: Decision workflow for purification strategy selection.
Troubleshooting Guides
Flash Column Chromatography
The primary tool for purifying this compound will be flash column chromatography. Due to the basic amine, special considerations are required.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product streaks or does not elute | Strong acid-base interaction with silica gel.[5] | 1. Add a base modifier: Use a mobile phase containing 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide.[6] 2. Change stationary phase: Use neutral or basic alumina, or for difficult separations, an amine-functionalized silica column.[10][11] |
| Poor separation of product and impurity | Inappropriate solvent system polarity. | 1. Optimize Rf: Aim for a target Rf of 0.2-0.3 for your product on TLC for good separation.[7] 2. Run a gradient: Start with a low polarity eluent and gradually increase the polarity. This often provides better resolution than isocratic elution.[7] 3. Try a different solvent system: Switch from ethyl acetate/hexanes to dichloromethane/methanol, which can alter selectivity. |
| Product appears to decompose on the column | The compound is unstable on acidic silica.[12] | 1. Deactivate the silica: Pre-flush the column with your mobile phase containing triethylamine before loading your sample.[7] 2. Use an alternative stationary phase: Alumina or reversed-phase (C18) silica are good options for acid-sensitive compounds. |
Recrystallization
Recrystallization is an excellent final polishing step to achieve high purity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the impure product; cooling is too rapid. | 1. Use a lower-boiling point solvent. 2. Allow the solution to cool slowly: Let it cool to room temperature first, then move to an ice bath.[4] 3. Add a seed crystal: A small crystal of pure product can initiate crystallization.[4] |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Reduce the amount of solvent: Evaporate some of the solvent to increase concentration. 2. Add an anti-solvent: Add a solvent in which your compound is insoluble (e.g., add hexanes to an ethyl acetate solution) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly. |
| Very low recovery of material | The compound has significant solubility in the cold solvent; too much solvent was used. | 1. Screen for a better solvent: The ideal solvent dissolves the compound when hot but very poorly when cold.[4] 2. Minimize solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Cool thoroughly: Ensure the crystallization mixture is cooled in an ice bath for an extended period to maximize precipitation. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate your basic amine product from neutral (e.g., unreacted ketone, hydrazone) and acidic (e.g., acetic acid catalyst) impurities.
Caption: Step-by-step acid-base extraction workflow.
Detailed Steps:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract twice with 1M hydrochloric acid (HCl). Your amine product, being basic, will be protonated and move into the aqueous layer.[5][13]
-
Layer Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is strongly basic (pH > 10), which will deprotonate your amine, often causing it to precipitate or become oily.
-
Re-extraction: Extract the now basic aqueous solution three times with fresh ethyl acetate or DCM. Your deprotonated "freebase" amine will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Flash Column Chromatography on Deactivated Silica
-
Select a Solvent System: Using TLC, find a solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Crucially, add 1% triethylamine (TEA) to the solvent mixture. For example: 94% DCM / 5% MeOH / 1% TEA.
-
Prepare the Column:
-
Dry-pack the column with silica gel.
-
Wet the column by flushing with the initial, low-polarity eluent (e.g., 98% DCM / 1% MeOH / 1% TEA). Ensure all air bubbles are removed.
-
Equilibrate the column by passing 2-3 column volumes of this initial eluent through the silica. This deactivates the acidic sites.[7]
-
-
Load the Sample:
-
Dissolve your crude or partially purified product in a minimal amount of the column eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the compound in a solvent like DCM, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the percentage of the polar solvent (e.g., methanol) to elute your compound. A stepwise gradient (e.g., 1% MeOH -> 2% MeOH -> 5% MeOH) is often effective.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]
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YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Retrieved from [Link]
- Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Technical Support Center: Optimizing Palladium-Catalyzed Amination for Indole Ring Formation
Welcome to the Technical Support Center for Palladium-Catalyzed Indole Synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming the indole nucleus via C-N bond formation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab, ensuring your path to successful indole synthesis is as smooth as possible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: Why is my reaction showing low to no conversion of the starting material?
Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure rigorous exclusion of air and moisture. Use freshly dried, degassed solvents and purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] It is often preferable to use a precatalyst to ensure clean formation of the active catalytic species.[2]
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A suboptimal ligand can lead to poor reactivity.
-
Solution: For N-arylation of indoles, bulky, electron-rich phosphine ligands are generally effective.[3][4] Consider screening a panel of ligands. For instance, DavePhos has been shown to be a good choice for indole N-arylation.[5] For more challenging substrates, consider more advanced ligands like tBuBrettPhos.[5]
-
-
Incorrect Base Selection: The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.
-
Low Reaction Temperature: The energy of activation for oxidative addition or other steps in the catalytic cycle may not be met.
Question 2: My reaction is producing significant side products, such as C-arylation or hydrodehalogenation. How can I improve the selectivity?
The formation of side products is a common challenge, particularly with the versatile reactivity of the indole nucleus.
Potential Causes & Solutions:
-
C-Arylation: Indoles can undergo arylation at the C2 or C3 positions, competing with the desired N-arylation.[7]
-
Hydrodehalogenation: This side reaction involves the replacement of the halide on the aryl halide with a hydrogen atom, consuming the starting material without forming the desired product.
-
Solution: This is often promoted by certain ligands and bases.[1] Switching to a different ligand or using a less reactive base might suppress this pathway. Additionally, ensuring an adequate concentration of the amine nucleophile can help favor the desired amination reaction.
-
-
Indole Decomposition: The electron-rich indole ring can be susceptible to decomposition under harsh oxidative conditions.[8]
-
Solution: Mechanistic studies have shown that additives like phthalimide can slow the decomposition of indole.[8] If applicable to your specific reaction, consider the addition of such stabilizing agents.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about setting up and optimizing palladium-catalyzed amination reactions for indole synthesis.
Q1: How do I choose the right palladium precursor?
The choice of palladium precursor can influence the reaction efficiency. Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[3][4] Pd₂(dba)₃ is often preferred as it is more readily reduced to the active Pd(0) species. For consistency, using a well-defined palladium precatalyst can be advantageous.
Q2: What is the role of the phosphine ligand in the reaction?
The phosphine ligand is critical for the success of the reaction. It stabilizes the palladium catalyst, influences its reactivity, and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Bulky and electron-rich ligands are generally preferred for Buchwald-Hartwig amination as they promote the formation of the active monoligated palladium species.[3][4]
Q3: Which solvent is best for my reaction?
Commonly used solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[2][9] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[6] For instance, aryl iodides have been found to couple more effectively in dioxane compared to toluene in some cases.[10] It is often necessary to screen a few solvents to find the optimal one for a specific substrate combination.
Q4: Can I use aryl chlorides as coupling partners?
While aryl iodides and bromides are more reactive, aryl chlorides can also be used, especially with the development of more active catalyst systems.[3][4] However, they often require more forcing conditions and specialized ligands to achieve efficient oxidative addition.[2]
Q5: My starting materials are complex molecules with sensitive functional groups. What precautions should I take?
The Buchwald-Hartwig amination is known for its good functional group tolerance.[1] However, highly acidic or basic functional groups can interfere with the reaction. It may be necessary to use protecting groups for sensitive functionalities.[11] Additionally, using a weaker base like K₃PO₄ can be beneficial for base-sensitive substrates.[3]
Visualizing the Process
To better understand the reaction and troubleshooting strategies, the following diagrams illustrate the key concepts.
The Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction conversion.
Experimental Protocols
The following is a general protocol for a palladium-catalyzed N-arylation of indole. This should be considered a starting point, and optimization may be necessary for specific substrates.
General Procedure for Palladium-Catalyzed N-Arylation of Indole [1][3]
-
Preparation: In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), indole (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: In a separate vial under argon, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., DavePhos, 4 mol %) in anhydrous, degassed solvent (e.g., toluene).
-
Reaction Setup: Add the catalyst solution to the Schlenk tube containing the substrates and base via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary
The choice of ligand and base is critical for successful N-arylation of indoles. The following table summarizes general recommendations.
| Component | Recommended Reagents | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts can offer better reproducibility. |
| Ligand | Bulky, electron-rich phosphines (e.g., DavePhos, XPhos, tBuBrettPhos) | Ligand choice is substrate-dependent and may require screening.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong, effective base. K₃PO₄ is a milder alternative for sensitive substrates.[3] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. Dioxane can be beneficial for less reactive aryl halides.[9][10] |
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Schultz, D. M., & Wolfe, J. P. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters, 24(31), 5763-5767. [Link]
-
Various Authors. (2013). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
-
Chen, J., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 82, 131973. [Link]
-
Wang, C., et al. (2012). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters, 14(15), 3974-3977. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]
-
Various Authors. (2022). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]
-
Li, J., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Semantic Scholar. [Link]
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Schultz, D. M., & Wolfe, J. P. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters. [Link]
-
Various Authors. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the N-arylation of indoles with iodobenzene. ResearchGate. [Link]
-
Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897-2900. [Link]
-
White, P. B., et al. (2015). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. NIH. [Link]
-
Various Authors. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
ResearchGate. (n.d.). Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. [Link]
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Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Sameera, W. M. C., & Eriksson, L. A. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(2), 1033-1042. [Link]
-
ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
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Organic Reactions. (n.d.). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. [Link]
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Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Wagaw, S., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621-6622. [Link]
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574-4577. [Link]
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addressing stability and degradation issues of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Introduction
Welcome to the technical support center for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important chemical scaffold. The unique structure, which combines an electron-rich indole core with a primary amine, makes it a valuable building block in medicinal chemistry. However, these same features contribute to its inherent instability, posing significant challenges during experimentation and storage.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address the common stability and degradation issues encountered with this class of compounds. Our goal is to provide you with the scientific rationale behind these issues and to offer robust, field-proven protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has changed color (e.g., from off-white to brown) over time. Is it still usable?
A1: A change in color is a primary indicator of degradation. The indole nucleus is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2] The primary amine group further activates the aromatic system, making it even more prone to oxidative processes. This often leads to the formation of highly colored polymeric or dimeric species.
Recommendation: It is strongly advised to first re-analyze the material by a suitable analytical method like HPLC or LC-MS to determine its purity. If significant degradation is observed (e.g., purity <95% or presence of multiple degradation peaks), the sample should be discarded or repurified. To prevent this, always store the solid compound under an inert atmosphere (nitrogen or argon), protected from light in a tightly sealed container, and at low temperatures (see Table 1).
Q2: I've prepared a solution of the compound in DMSO, but I'm seeing rapid degradation and the appearance of new peaks in my HPLC analysis, even within a few hours. What is the cause?
A2: This is a common issue stemming from several factors. While DMSO is a common solvent, its quality is critical. Older or improperly stored DMSO can contain peroxides, which will actively oxidize your compound.[3] Furthermore, the compound's stability is often highly dependent on pH.[4][5] Trace acidic or basic impurities in your solvent or on your glassware can catalyze degradation pathways like hydrolysis or acid-catalyzed dimerization.
Recommendation:
-
Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents from a reputable supplier.[3]
-
Inert Conditions: Prepare solutions under an inert atmosphere if possible.
-
pH Control: If your experimental medium is aqueous, the use of a buffered system is crucial. Conduct a preliminary pH stability screen to identify the optimal pH range for your compound.[6]
-
Minimize Time in Solution: Prepare solutions fresh for each experiment and use them promptly. Avoid long-term storage of solutions unless their stability has been explicitly validated.
Q3: What are the primary degradation pathways I should be aware of for this molecule?
A3: Based on the chemistry of the indole and aromatic amine functional groups, the primary degradation pathways are:
-
Oxidation: The electron-rich indole ring can be oxidized to form various products, including oxindoles and isatins.[7][8] The sulfide group in related heterocyclic compounds is also a known site of oxidation.[3] Atmospheric oxygen is the most common oxidant, a process that can be accelerated by light (photolysis) and metal ions.
-
Dimerization/Polymerization: Unprotected 3-aminoindoles are known to undergo oxidative dimerization.[1] The reactive C3 position of the indole ring and the nucleophilic amine can participate in reactions that lead to dimers or oligomers, often observed as insoluble, colored materials.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, if your specific derivative contains labile functional groups (e.g., esters, amides), these can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the core compound.
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for handling, storing, and analyzing the stability of this compound.
Protocol 1: Recommended Storage and Handling Procedures
Adherence to proper storage and handling is the first line of defense against degradation.
Step-by-Step Handling:
-
Inert Atmosphere: Before opening the primary container, flush your workspace (e.g., glovebox or a vial being purged with a needle) with an inert gas like argon or nitrogen.
-
Weighing: Weigh the required amount of solid quickly and in a low-humidity environment. For highly sensitive derivatives, weighing inside a glovebox is recommended.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an airtight seal.[9]
-
Resealing: After taking an aliquot, re-purge the headspace of the primary container with inert gas before sealing and returning to storage.
Data Summary Table:
| Form | Temperature | Atmosphere | Light Protection | Recommended Duration |
| Solid | -20°C or below | Inert (Argon/Nitrogen) | Amber Vial/Dark | Long-term (Months to Years) |
| Solution (DMSO) | -80°C | Inert (Argon/Nitrogen) | Amber Vial/Dark | Short-term (Days to Weeks) |
| Solution (Aqueous) | -80°C | Inert (Argon/Nitrogen) | Amber Vial/Dark | Very Short-term (<24 hours) |
| Note: Solution stability is highly dependent on the specific derivative and must be experimentally verified. |
Protocol 2: Forced Degradation (Stress Testing) Workflow
To proactively understand the stability profile of your compound, a forced degradation study is essential.[10] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and sensitive aspects of the molecule. An ideal study aims for 5-20% degradation of the parent compound.[11]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Prepare Stock Solution: Create a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Establish Control: Immediately transfer an aliquot of this stock solution to a vial and store it at -80°C. This will be your time-zero/control sample.
-
Apply Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add a small volume of 30% H₂O₂ to achieve a final concentration of ~3%. Keep at room temperature.[12]
-
Thermal: Incubate a vial of the stock solution at 80°C.
-
Photolytic: Expose a solution in a clear vial to a calibrated light source according to ICH Q1B guidelines.[6][12]
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24 hours). For acid/base samples, neutralize them before analysis.
-
Analysis: Analyze the control and all stressed samples using a stability-indicating HPLC method (preferably with a photodiode array detector) or LC-MS.[11]
-
Data Interpretation: Compare the chromatograms to identify new peaks (degradants). Use LC-MS to get molecular weight information for structural elucidation of the degradants.
Data Summary Table:
| Stress Condition | Reagent/Setup | Typical Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80°C | To test for acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80°C | To test for base-labile groups. |
| Oxidation | 3% H₂O₂ | Room Temperature | To mimic oxidative stress. |
| Thermal | Solution in oven | 80°C (or higher) | To assess heat stability. |
| Photostability | ICH Q1B light chamber | Per guideline | To assess light sensitivity. |
Troubleshooting Decision Workflow
If you encounter unexpected results or signs of degradation, follow this logical troubleshooting workflow to identify the root cause.
Caption: A decision tree for troubleshooting stability issues.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
- Mitigating degradation of indole compounds during storage and analysis. (n.d.). BenchChem.
- Jägerstad, M., & Skog, K. (2005). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Comprehensive Reviews in Food Science and Food Safety, 4(4), 150-193.
- Khan, M. R., & Al-Jubori, S. H. (2017). Heterocyclic amines formation and mitigation in processed meat and meat products: a review. Journal of Food Science and Technology, 54(1), 1-10.
- 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. (n.d.). BenchChem.
- Technical Support Center: Synthesis of 3-Aminoindoles. (n.d.). BenchChem.
- Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline.
- Troubleshooting Albendazole instability in solution for long-term experiments. (n.d.). BenchChem.
- Technical Support Center: Degradation of 5-Methoxyindole Derivatives. (n.d.). BenchChem.
- Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-3.
- Factors That Affect the Stability of Compounded Medications. (2022). PCCA BLOG.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Pharmaceutical Technology.
- Feng, J., Li, Y., & Wen, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
- Qu, Y., Zhou, J., & Wang, S. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686.
- Kumar, A., & Sharma, S. (2016). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2016, 1-10.
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- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
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Technical Support Center: A-Z Troubleshooting Guide for Ambiguous NMR and Mass Spectrometry Data
Welcome to the comprehensive troubleshooting hub for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights to navigate and resolve ambiguities in your Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Here, we move beyond simple checklists to explain the causality behind experimental observations and choices, empowering you to become a more effective problem-solver in the lab.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR spectroscopy is a powerful tool for elucidating molecular structure. However, ambiguous or low-quality spectra can often lead to frustration. This section addresses common issues in a question-and-answer format, followed by detailed troubleshooting protocols.
NMR Frequently Asked Questions (FAQs)
Q1: Why is my signal-to-noise ratio (S/N) so low?
A1: A poor signal-to-noise ratio can stem from several factors, broadly categorized into sample preparation, acquisition parameters, and instrument status.[1] Common culprits include low sample concentration, improper sample preparation (e.g., presence of particulate matter), and suboptimal acquisition parameters like an insufficient number of scans.[1] For typical ¹H NMR of organic compounds, a concentration of 1-10 mg in about 0.5-0.6 mL of deuterated solvent is recommended.[1] For less sensitive nuclei like ¹³C, higher concentrations are generally necessary.[1]
Q2: My spectrum has broad peaks. What could be the cause?
A2: Peak broadening in NMR can be caused by several factors. Poor shimming of the magnetic field is a common instrument-related issue.[2] From a sample perspective, high sample concentration can lead to increased viscosity and broader peaks.[2] The presence of paramagnetic impurities, even at trace levels, can also cause significant line broadening. Additionally, chemical exchange processes, where a proton is rapidly moving between different chemical environments, can result in broad signals.[3]
Q3: I see unexpected peaks in my spectrum. How do I identify them?
A3: Unexpected peaks often arise from solvent impurities, contaminants from your reaction or glassware, or even previously used NMR tubes.[4][5] It's crucial to consult tables of common NMR solvent impurities and their chemical shifts.[5][6][7][8] These tables provide the ¹H and ¹³C chemical shifts for common laboratory solvents and contaminants in various deuterated solvents.[6][8] If you suspect an exchangeable proton (like -OH or -NH), adding a drop of D₂O to your sample and re-acquiring the spectrum will cause the peak to disappear.[4]
Q4: My peak integrations don't match the expected proton ratios. Why?
A4: Inaccurate integrations can result from a few issues. If peaks are overlapping, it can be difficult to define the integration regions correctly.[9] A poor signal-to-noise ratio can also make accurate integration challenging. Furthermore, if the relaxation delay (d1) in your acquisition parameters is too short, protons that relax slowly may not fully return to equilibrium before the next scan, leading to underestimated integrals.
Q5: My peaks are split in a way I don't understand (e.g., complex multiplets). How can I simplify this?
A5: Complex splitting patterns arise from coupling to multiple, non-equivalent neighboring protons. To decipher these, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other.[10] In some cases, changing the NMR solvent can alter the chemical shifts of protons enough to simplify overlapping multiplets.[4]
In-Depth NMR Troubleshooting Workflows
Protocol 1: Systematic Approach to Improving Signal-to-Noise
This protocol provides a step-by-step methodology to diagnose and resolve low S/N issues.
Step 1: Sample Re-evaluation
-
Concentration Check: If possible, try to concentrate your sample further. The signal-to-noise ratio is directly proportional to the concentration of the analyte.[1]
-
Solubility and Particulate Matter: Ensure your sample is fully dissolved and free of any solid particles.[2] Particulates can disrupt the magnetic field homogeneity, leading to broader lines and lower apparent signal. Filter your sample if necessary.[2]
-
Paramagnetic Impurities: Consider if your sample might contain trace amounts of paramagnetic metals. These can be introduced from reagents or glassware.
Step 2: Acquisition Parameter Optimization
-
Number of Scans (nt): The S/N improves with the square root of the number of scans.[2] Doubling the S/N requires quadrupling the number of scans. Acquire a spectrum with a small number of scans (e.g., 8 or 16) to assess the initial S/N, then increase as needed.[1]
-
Relaxation Delay (d1): Ensure the relaxation delay is adequate, especially for nuclei that relax slowly (e.g., quaternary carbons in ¹³C NMR). A common starting point is 1-2 seconds for ¹H NMR.
Step 3: Instrument Checks
-
Locking and Shimming: A stable and high-quality lock signal is essential for good data.[1] If the lock signal is weak or unstable, it can lead to poor shimming and consequently, low S/N.
-
Probe Tuning: Ensure the NMR probe is correctly tuned to the frequency of the nucleus you are observing. An untuned probe will result in a significant loss of sensitivity.
Diagram: NMR Signal-to-Noise Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low signal-to-noise in NMR spectra.
Section 2: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry is a cornerstone technique for determining molecular weights and elucidating structural information through fragmentation. This section will help you decipher ambiguous mass spectra.
MS Frequently Asked Questions (FAQs)
Q1: I see multiple peaks in my mass spectrum, but I expect only one for my compound. What are they?
A1: With soft ionization techniques like electrospray ionization (ESI), it's common to observe adduct ions in addition to the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[11][12] Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[13] These can arise from glassware or salts in the sample or mobile phase.[14] In negative ion mode, you might see adducts with chloride ([M+Cl]⁻).[13]
Q2: I don't see my molecular ion peak. Why?
A2: With hard ionization techniques like electron impact (EI), the molecular ion can be unstable and fragment extensively, leading to a very small or even absent molecular ion peak.[11][15] In soft ionization, if the molecular ion is not observed, it could be due to in-source fragmentation if the instrument parameters are too harsh. It's also possible that only adduct ions are being formed and the protonated/deprotonated molecule is not.[13]
Q3: My fragmentation pattern is very complex. How do I start interpreting it?
A3: The goal of interpreting fragmentation patterns is to piece together the structure of the original molecule by analyzing its fragments.[16][17] The fragmentation process is not random; it's governed by the stability of the resulting ions and neutral fragments.[18][19] Weaker bonds are more likely to break, and the formation of stable carbocations is a driving force in the fragmentation of many organic molecules.[15][18] Start by identifying the molecular ion (if present) and then look for characteristic neutral losses (e.g., loss of water, ammonia, or small alkyl groups).
Q4: My signal intensity is very low or unstable. What can I do?
A4: Poor signal intensity in MS can be due to a variety of factors.[20] Ensure your sample is sufficiently concentrated, but not so concentrated that it causes ion suppression.[20] The choice of ionization technique is also critical for signal intensity.[20] For ESI, ensure the sprayer voltage and position are optimized.[14][21] A dirty ion source or a leak in the vacuum system can also lead to low and unstable signals.[22]
Q5: I have high background noise in my spectrum. What is the source?
A5: High background can originate from several sources, including contaminated solvents, plasticizers leaching from tubing (e.g., phthalates), or a dirty ion source.[23] It's important to use high-purity solvents and to regularly clean the ion source as part of routine maintenance.
In-Depth MS Troubleshooting Workflows
Protocol 2: Identifying and Interpreting Adduct Ions in ESI-MS
This protocol will guide you through the process of identifying common adducts in your mass spectrum.
Step 1: Identify the Putative Molecular Ion
-
If you have an expected molecular weight, look for the corresponding [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) peak.
Step 2: Look for Common Adducts Based on Mass Differences
-
Use a table of common adducts to calculate the expected m/z values for your compound.
-
Systematically check your spectrum for peaks corresponding to these adducts. For example, in positive ion mode, look for a peak at M + 22.99 relative to your compound's mass, which would indicate a sodium adduct.[24]
Table 1: Common Adduct Ions in ESI-MS
| Positive Polarity Adduct | Mass Difference | Negative Polarity Adduct | Mass Difference |
| M + H | +1.0078 | M - H | -1.0078 |
| M + NH₄ | +18.0334 | M + Cl | +34.9688 |
| M + Na | +22.9898 | M + Formate (HCOO) | +44.9977 |
| M + K | +38.9637 | M + Acetate (CH₃COO) | +59.0133 |
| Data sourced from Waters Corporation and UC Riverside.[24][25] |
Step 3: Correlate Adducts to Potential Sources
-
Sodium and Potassium: Often from glassware. Using plastic vials can sometimes mitigate this.[14]
-
Ammonium: Can be from the mobile phase (e.g., ammonium acetate or ammonium formate buffers).
-
Solvent Adducts: Adducts with solvent molecules like methanol or acetonitrile can also be observed.[25]
Diagram: Logic for Identifying Adduct Ions in Mass Spectrometry
Caption: A logical workflow for identifying and confirming adduct ions in a mass spectrum.
References
- Troubleshooting Poor Signal-to-Noise in NMR with Deuter
- What are common adducts in ESI mass spectrometry?
- Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
- Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Interpreting Mass Spectra. Chemistry LibreTexts.
- What kinds of adducts are commonly observed in ES–MS? Providion Group.
- Fragmentation and Interpret
- Mass Spectrometry Fragmentation P
- Common Problems in NMR. SDSU NMR Facility.
- NMR Spectroscopy Practice Problems. Chemistry Steps.
- Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog.
- NMR exercises and their solutions. Unknown Source.
- Useful Mass Differences.
- Interpretation of mass spectra. Saarland University.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. Unknown Source.
- References for NMR Chemical Shifts of Common Solvent Impurities. Alfa Chemistry.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Troubleshooting Acquisition Rel
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- 10 Tips for Electrospray Ionis
- How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube.
- Tips for Electrospray Ionization LC–MS.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
- High resolution nuclear magnetic resonance (nmr) spectra. Chemguide.
- Reproducibility problems with ESI.
- Wh
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- Resolving ambiguous NMR signals in Epi-Cryptoacetalide characteriz
- How to reduce noisey NMR signal? Reddit.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- HNMR Practice Problems with Step-by-Step Solutions. YouTube.
- NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube.
- Electrospray helpful hints. MIT.
- A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
- Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
- Troubleshooting Guide for Varian/Agilent NMR Spectrometers. UC Davis NMR Facility.
- How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?
- MALDI MS Tutorial. UniMoRe.
- Matrix-assisted Laser Desorption/Ionization.
- Matrix-assisted laser desorption/ioniz
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Technical Support Center: Enhancing the Chiral Purity of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine and Related Cyclic Amines
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the chiral purification of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting, implementing, and troubleshooting methods to achieve high enantiomeric purity for this and structurally similar chiral amines. Chiral amines are critical building blocks in over 40% of pharmaceuticals, making their enantioselective synthesis and purification a cornerstone of medicinal chemistry.[1][2]
This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific challenges.
Part 1: Method Selection Guide & FAQs
Choosing the right strategy for chiral enhancement is critical and depends on factors like scale, available equipment, and the physicochemical properties of the molecule. This section helps you navigate that decision.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the chiral purity of a cyclic amine like this compound?
There are three principal strategies, each with distinct advantages:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid.[3][4] This forms two diastereomeric salts which, due to different physical properties like solubility, can be separated by fractional crystallization.[3] It is often the most economical and scalable method.[3]
-
Preparative Chiral Chromatography (HPLC/SFC): This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[5][6][7] The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their collection as separate, pure fractions. Supercritical Fluid Chromatography (SFC) is often more efficient and uses less solvent than High-Performance Liquid Chromatography (HPLC).[8]
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (commonly a lipase or protease) to selectively catalyze a reaction on one enantiomer of the racemic amine, leaving the other enantiomer unreacted. For example, the enzyme might acylate the (R)-enantiomer while leaving the (S)-enantiomer untouched. This technique is known for its high selectivity under mild conditions.[4]
Q2: How do I choose the best method for my needs?
The optimal method depends on your specific goals. The following decision workflow provides a logical path for method selection.
Q3: What initial screening should I perform before committing to a large-scale separation?
Always start with small-scale screening:
-
For Salt Crystallization: Screen a matrix of different chiral resolving agents (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) and solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water). The goal is to identify a pair that yields a crystalline salt with good recovery.[9]
-
For Chromatography: Screen a set of commercially available chiral columns (polysaccharide-based columns like those with cellulose or amylose derivatives are a good starting point) with various mobile phases.[8] Analytical HPLC or SFC is used to quickly find conditions that provide baseline separation of the enantiomers.
-
For Enzymatic Resolution: Screen a panel of lipases (e.g., Novozym 435 (CALB), Candida rugosa lipase) with an acyl donor (like vinyl acetate) in a suitable organic solvent (like MTBE or toluene).[2][10] Monitor the reaction over time by chiral HPLC to determine which enzyme provides the best selectivity.
Part 2: Troubleshooting Guides
Even with a well-chosen method, challenges can arise. This section addresses common problems in a question-and-answer format.
Troubleshooting: Diastereomeric Salt Crystallization
Q: My diastereomeric salts are not crystallizing; I'm only getting an oil or no precipitate.
-
Causality: This typically occurs when the salt is too soluble in the chosen solvent or when the rate of nucleation is very low.
-
Solutions:
-
Increase Supersaturation: Slowly cool the solution. If that fails, carefully reduce the solvent volume by evaporation.
-
Change the Solvent System: This is the most critical parameter.[3] If you are in a polar solvent like ethanol, try a less polar one like isopropanol or a mixture like ethyl acetate/heptane. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.[9]
-
Seeding: If you have a tiny amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Q: I've formed crystals, but the diastereomeric excess (d.e.), and thus the final enantiomeric excess (e.e.), is low.
-
Causality: This suggests that the solubilities of the two diastereomeric salts are too similar, causing the less soluble salt to co-precipitate with the more soluble one. It can also be caused by insufficient equilibration time.
-
Solutions:
-
Optimize Molar Ratios: The molar ratio of the resolving agent to the racemic amine can significantly impact purity. Ratios greater than 1.5 or less than 0.5 can sometimes yield more enantiopure products.[3]
-
Recrystallization: A single crystallization is often not enough. Dissolve the filtered crystals in a minimal amount of hot solvent and allow them to re-crystallize. This process can be repeated to progressively enrich the desired diastereomer.
-
Systematic Solvent Screening: As mentioned before, a different solvent can dramatically increase the solubility difference between the diastereomers, which is the key to a successful resolution.[9]
-
Increase Stirring Time: Ensure the slurry is stirred for an adequate time (e.g., several hours or overnight) to allow the system to reach thermodynamic equilibrium before filtering.[11]
-
Troubleshooting: Preparative Chiral Chromatography
Q: I'm seeing poor peak separation (resolution < 1.5) on my chiral column.
-
Causality: The selectivity (α) between the enantiomers is insufficient with the current column and mobile phase combination.
-
Solutions:
-
Modify the Mobile Phase: For normal-phase chromatography (common for polysaccharide columns), adjust the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the nonpolar solvent (e.g., hexane). Reducing the alcohol percentage often increases retention and can improve resolution.[2] Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can also dramatically change selectivity for amines.
-
Change the Column: If mobile phase optimization fails, the chosen chiral stationary phase (CSP) may not be suitable. Screen other CSPs (e.g., if you used a cellulose-based column, try an amylose-based one).[8]
-
Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition process, leading to better separation.
-
Q: My column is overloaded, leading to broad, triangular "shark-fin" peaks.
-
Causality: Too much sample has been injected for the column's capacity. The stationary phase becomes saturated, leading to poor peak shape and a loss of resolution.
-
Solutions:
-
Reduce Injection Mass: The simplest solution is to inject less material per run.
-
Perform a Loading Study: Systematically inject increasing amounts of your compound (e.g., 5 mg, 10 mg, 20 mg) and monitor the peak shape and resolution. This will determine the maximum loading capacity for your specific method before performance degrades.
-
Switch to a Larger Column: For larger quantities, move from an analytical or semi-prep column to a larger-diameter preparative column, which has a much higher loading capacity.[8]
-
Troubleshooting: Enzymatic Kinetic Resolution
Q: The enzymatic reaction is very slow or not proceeding at all.
-
Causality: This can be due to enzyme inhibition, incorrect solvent, or non-optimal temperature. The enzyme may also simply not be active towards your specific substrate.
-
Solutions:
-
Screen Different Enzymes: The primary reason for failure is that the chosen enzyme is not suitable. Test a panel of different lipases and proteases.[10][12]
-
Optimize Solvent: Enzymes are highly sensitive to the solvent. Non-polar organic solvents like MTBE, toluene, or hexane are generally preferred. Avoid polar solvents that can strip the essential water layer from the enzyme.
-
Check Temperature: Most lipases work well between 30-50°C.[12] Too high a temperature can denature the enzyme, while too low a temperature will slow the reaction rate.
-
Ensure Proper Acyl Donor: Vinyl esters (e.g., vinyl acetate) are often used as they produce an unstable enol that tautomerizes to acetaldehyde, making the acylation step effectively irreversible.[13]
-
Part 3: Standard Operating Protocols (SOPs)
These protocols provide detailed, self-validating workflows for key experiments.
SOP 1: Diastereomeric Salt Resolution Screening
This protocol outlines a systematic approach to identifying a suitable resolving agent and solvent system.
Protocol Steps:
-
Preparation: In an array of small vials (e.g., 4 mL), add a defined amount of racemic this compound (e.g., 20 mg, ~0.1 mmol).
-
Resolving Agent Addition: To each vial, add an equimolar amount of a different chiral resolving acid (e.g., L-Tartaric acid, D-Dibenzoyltartaric acid, R-(-)-Mandelic acid).
-
Solvent Screening: To each vial, add a different test solvent (e.g., 1 mL of Methanol, Ethanol, Isopropanol, Acetonitrile).
-
Equilibration: Cap the vials, heat gently until all solids dissolve, and then allow them to cool slowly to room temperature. Let the vials stand undisturbed for 24 hours to promote crystallization.
-
Isolation & Analysis:
-
If crystals form, filter the solid, wash with a small amount of cold solvent, and dry.
-
Weigh the solid to determine the yield. A yield approaching 50% is ideal.
-
To analyze the purity, take a small sample of the crystalline salt, dissolve it in a suitable solvent, and basify (e.g., with 1M NaOH) to liberate the free amine. Extract the amine with an organic solvent (e.g., dichloromethane).
-
Analyze the extracted free amine by chiral HPLC to determine the enantiomeric excess (e.e.). The mother liquor should also be analyzed to confirm that the other enantiomer is enriched there.
-
-
Selection: A successful "hit" is a combination of acid and solvent that gives a crystalline solid in a reasonable yield (>20%) with high diastereomeric excess (and thus high e.e. of the liberated amine, >70% e.e.).
SOP 2: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Accurate e.e. determination is essential to validate any purification method.[14]
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are highly versatile for amines.
-
Sample Preparation: Prepare a stock solution of the racemic amine at ~1 mg/mL in the mobile phase or a compatible solvent. Prepare samples of your resolved material at the same concentration.
-
Method Development:
-
Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol with 0.1% Diethylamine (the basic additive is crucial for good peak shape with amines).
-
Inject the racemic sample. You should see two peaks of equal area.
-
Adjust the mobile phase composition to achieve baseline resolution (Rs > 1.5). If resolution is poor, decrease the percentage of the alcohol modifier.
-
-
Quantification:
-
Once the method is optimized, inject your resolved sample.
-
Integrate the peak areas for both enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100 (where A1 is the area of the major enantiomer peak).
-
-
Validation: Ensure the method is reproducible by performing multiple injections. The retention times should be stable and the area response linear with concentration.
Part 4: Data Summary Tables
Table 1: Comparison of Chiral Purity Enhancement Methods
| Method | Principle | Typical Scale | Pros | Cons |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts based on solubility differences.[4] | mg to multi-ton[3] | Low cost, highly scalable, robust technology. | Trial-and-error screening required, max yield is 50% per cycle (unless coupled with racemization).[1] |
| Preparative Chiral Chromatography | Direct differential partitioning of enantiomers on a chiral stationary phase.[5] | µg to multi-kg | Direct separation, high purity achievable, rapid method development. | High cost (columns, solvents), lower throughput, requires specialized equipment. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer.[10] | mg to kg | Very high selectivity (high e.e.), mild and green conditions, can be highly specific. | Max yield is 50%, enzymes can be expensive, requires screening to find a suitable enzyme.[4] |
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Key Characteristics |
| (L)-(+)-Tartaric Acid | Chiral Acid | Inexpensive, readily available, widely used. Forms salts with a wide range of amines. |
| (R)-(-)-Mandelic Acid | Chiral Acid | Effective for many primary and secondary amines. Aromatic structure can aid in crystallization. |
| Dibenzoyl-L-tartaric acid (DBTA) | Chiral Acid | Bulky aromatic groups often lead to well-defined, crystalline salts.[15] |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Strong acid, forms stable salts. Often used when other acids fail. |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Chiral Acid | Forms diastereomeric phosphates, can be effective for challenging resolutions.[4] |
References
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron. [Link]
-
Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2016). ResearchGate. [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2020). University of Leeds Thesis. [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (2010). PMC - NIH. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. (2018). PubMed. [Link]
-
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC - NIH. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). NIH. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (2021). PMC - NIH. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). NIH. [Link]
-
Analytical and preparative scale separation of enantiomers of chiral drugs. (2018). ResearchGate. [Link]
-
Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. (2018). Bentham Science Publisher. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). PMC - NIH. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). MDPI. [Link]
-
Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. (2013). ResearchGate. [Link]
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Technical Support Center: Overcoming Low Reactivity in Amine Group Derivatization
Welcome to the technical support center for amine derivatization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low reactivity of amine groups during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve optimal derivatization efficiency.
Introduction to Amine Derivatization
Derivatization is a crucial chemical modification technique used to enhance the analytical properties of compounds, particularly for chromatographic analysis.[1][2] For primary and secondary amines, which often exhibit high polarity and low volatility, derivatization is essential for improving chromatographic separation, increasing detection sensitivity, and enhancing overall analytical performance.[1] However, the nucleophilic character of the amine group, which is central to the derivatization reaction, can be significantly influenced by its chemical environment, leading to frustratingly low reactivity. This guide will walk you through the common causes of low reactivity and provide you with field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding amine derivatization:
Q1: Why is my amine derivatization reaction not working or giving a very low yield?
A1: Low yield in amine derivatization can stem from several factors. The most common culprits include:
-
Suboptimal pH: The amine must be in its neutral, nucleophilic form (R-NH₂) to react. If the pH is too low, the amine will be protonated (R-NH₃⁺), rendering it unreactive. Conversely, a pH that is too high can degrade the derivatizing reagent.[3]
-
Steric Hindrance: Bulky groups near the amine can physically block the approach of the derivatizing reagent.[4]
-
Electronic Effects: Electron-withdrawing groups on the molecule can reduce the electron density of the amine's lone pair, making it a weaker nucleophile.[4]
-
Reagent Instability or Degradation: Many derivatizing reagents are sensitive to moisture and may have a limited shelf life.[3]
-
Inappropriate Solvent: The solvent must be able to dissolve both the amine and the derivatizing reagent without interfering with the reaction.[5]
Q2: What is the ideal pH for an amine derivatization reaction?
A2: The optimal pH is a delicate balance. It needs to be high enough to ensure a significant portion of the amine is deprotonated and nucleophilic, but not so high as to cause hydrolysis of the derivatizing reagent or other side reactions. A general rule of thumb is to work at a pH of 1-2 units above the pKa of the amine's conjugate acid (R-NH₃⁺). For many primary amines, this falls in the range of pH 9-11.[3][6] However, this should be empirically optimized for your specific analyte and reagent.
Q3: Can I use a catalyst to improve my reaction?
A3: Absolutely. For acylation reactions, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate, especially for sterically hindered or electronically deactivated amines.[7][8] DMAP works by forming a highly reactive N-acylpyridinium salt intermediate with the acylating agent, which is a more potent acylating agent than the original reagent.[7]
Q4: My amine is very sterically hindered. What are my options?
A4: For sterically hindered amines, you have several strategies:
-
Use a smaller derivatizing reagent: Reagents with less steric bulk may be able to access the amine more easily.
-
Increase reaction temperature and time: This provides more energy to overcome the activation barrier.
-
Employ a catalyst: As mentioned, DMAP is particularly effective for hindered substrates.[7]
-
Consider microwave-assisted derivatization: Microwaves can significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating.[9][10]
Q5: How do I choose the right derivatizing reagent?
A5: The choice of reagent depends on your analytical goals and the nature of your amine. Key considerations include:
-
Detection Method: Are you using UV-Vis, fluorescence, or mass spectrometry? Choose a reagent that introduces a suitable chromophore, fluorophore, or a group that enhances ionization.
-
Reactivity: Consider the reactivity of your amine. For highly reactive amines, a standard reagent may suffice. For less reactive amines, a more potent reagent or a catalyzed reaction may be necessary.
-
Derivative Stability: The resulting derivative must be stable under your analytical conditions.[3]
-
Selectivity: Some reagents are specific to primary amines (e.g., o-phthalaldehyde, OPA), while others react with both primary and secondary amines (e.g., dansyl chloride, FMOC-Cl).[2][11]
Troubleshooting Guide: Addressing Low Reactivity
This section provides a structured approach to troubleshooting low-yield amine derivatization reactions.
Problem: Low or No Product Yield
Caption: Troubleshooting workflow for low derivatization yield.
-
The "Why": The nucleophilicity of an amine is critically dependent on the availability of its lone pair of electrons. In an acidic medium, the amine is protonated (R-NH₃⁺), and the lone pair is no longer available to attack the electrophilic derivatizing reagent. Therefore, maintaining a sufficiently basic pH is paramount.[3]
-
The "How":
-
Determine the pKa of your amine's conjugate acid. If unknown, start with a pH of 9.5-10.0 for aliphatic amines and adjust from there.
-
Use a buffer to maintain a stable pH throughout the reaction. Borate buffers are commonly used for this purpose.[6]
-
Perform a pH optimization experiment by setting up several small-scale reactions at different pH values (e.g., 8.5, 9.0, 9.5, 10.0, 10.5).
-
Analyze the yield at each pH to determine the optimal condition for your specific system.
-
-
The "Why": Derivatizing reagents, especially acyl chlorides and sulfonyl chlorides, are often highly reactive and susceptible to hydrolysis. If your reagent has been exposed to moisture or is past its expiration date, it may be inactive. Similarly, your amine sample could have degraded over time.
-
The "How":
-
Use fresh, high-quality derivatizing reagent from a reputable supplier.
-
If possible, run a control reaction with a simple, highly reactive amine (e.g., benzylamine) to confirm the activity of your derivatizing reagent.
-
Ensure your amine sample is pure and has not degraded. If in doubt, purify the amine before derivatization.
-
-
The "Why": If steric hindrance or low nucleophilicity is slowing down the reaction, increasing the kinetic energy of the molecules can help overcome the activation energy barrier.
-
The "How":
-
Increase Temperature: Gently heat the reaction mixture. A common starting point is 40-60°C.[3] Monitor for any degradation of your analyte or reagent.
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., several hours or overnight).
-
Microwave-Assisted Derivatization: This is a highly effective method for accelerating reactions. The focused energy of microwaves can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10]
-
-
The "Why": For sluggish acylation reactions, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can provide an alternative, lower-energy reaction pathway.[7]
-
The "How":
-
Add a catalytic amount of DMAP (typically 1-10 mol%) to your reaction mixture.
-
DMAP is particularly effective for acylations using acid anhydrides.
-
Caption: Mechanism of DMAP-catalyzed acylation.
-
The "Why": If the above steps fail, your chosen reagent may simply be unsuitable for your amine. A different reagent with higher reactivity or less steric bulk might be necessary.
-
The "How":
-
Consult the literature for derivatization methods used for similar amines.
-
Consider a reagent from a different class (e.g., if an acyl chloride fails, try a sulfonyl chloride or a chloroformate).
-
For amines with very low nucleophilicity (e.g., electron-deficient anilines), more reactive reagents or specialized coupling agents may be required.[8]
-
Key Experimental Protocols
Protocol 1: General Procedure for Derivatization with Dansyl Chloride
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation: Dissolve the amine sample in a suitable solvent.
-
Reaction Setup: In a reaction vial, combine:
-
100 µL of the amine solution
-
200 µL of a saturated sodium bicarbonate solution (to maintain a basic pH).
-
200 µL of a 5 mg/mL solution of dansyl chloride in acetone.
-
-
Incubation: Vortex the mixture and incubate at 40°C for 45 minutes in the dark.[2]
-
Quenching: Add 20 µL of a 25% ammonia solution to react with and remove excess dansyl chloride.
-
Extraction: Extract the dansylated amines with an appropriate organic solvent (e.g., diethyl ether).
-
Analysis: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Microwave-Assisted Derivatization
This is a general guideline; consult your microwave reactor's manual for specific operational details.
-
Reaction Mixture: In a microwave-safe reaction vessel, combine the amine, derivatizing reagent, solvent, and any catalyst.
-
Microwave Parameters:
-
Set the target temperature (e.g., 160-165°C).[10]
-
Set the reaction time (often 2-10 minutes).
-
Set the power to allow for smooth heating to the target temperature.
-
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Work-up: Proceed with the appropriate work-up and analysis as you would for a conventionally heated reaction.
Data Summary Tables
Table 1: Comparison of Common Amine Derivatizing Reagents
| Reagent | Target Amines | Detection | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Stable derivatives, versatile.[12] | Can react with phenols and alcohols. |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Fast reaction, good for automation.[11] | Derivatives can be unstable.[11] |
| FMOC-Cl | Primary & Secondary | Fluorescence, UV | Stable derivatives. | Can be less sensitive than OPA. |
| Benzoyl Chloride | Primary & Secondary | UV | Fast reaction, stable derivatives. | Can be more complex to use than other reagents. |
| Silylating Reagents (e.g., BSTFA) | Primary & Secondary | GC-MS | Produces volatile and thermally stable derivatives.[2] | Reagents are highly sensitive to moisture.[2] |
Table 2: Optimized Derivatization Conditions for Biogenic Amines with Dansyl Chloride
| Parameter | Optimal Condition | Reference |
| pH | 9.0 | [3] |
| Temperature | 40°C | [3] |
| Reaction Time | 45 minutes | [3] |
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]
-
RSC Publishing. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food Chemistry, Function and Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6217. Retrieved from [Link]
- Gadzovska-Simic, S., et al. (2008). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. 20th Congress of Chemists and Technologysts of Macedonia.
- Sriram, D., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151586.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP = 4-(dimethylamino)-pyridine). Chemistry – A European Journal, 11(16), 4751-4757.
-
ResearchGate. (2006). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Catalysts, 10(4), 431. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
refinement techniques for X-ray crystallography of cyclohepta[b]indole structures
Welcome to the technical support center for X-ray crystallographic refinement of cyclohepta[b]indole structures. This guide is designed for researchers, scientists, and drug development professionals who are working to elucidate the three-dimensional structures of this important class of molecules. The unique conformational flexibility of the seven-membered ring in the cyclohepta[b]indole scaffold often presents specific challenges during structure refinement. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.
The methodologies described herein are grounded in established crystallographic principles and are designed to be self-validating. We will delve into the causality behind experimental choices, ensuring you not only follow the steps but also understand the reasons for them.
Table of Contents
-
Troubleshooting Guide 1: Conformational Disorder in the Cyclohepta Moiety
-
FAQ: My refinement has stalled at a high R-factor, and I see large residual electron density peaks and elongated thermal ellipsoids around the seven-membered ring. What is happening?
-
Protocol: Step-by-Step Modeling of a Disordered Cyclohepta[b]indole Ring.
-
-
Troubleshooting Guide 2: Twinning in Cyclohepta[b]indole Crystals
-
FAQ: My data statistics seem unusual (|E²-1| is low), structure solution is difficult, and the R-factor will not drop below 15% even with a chemically reasonable model. Could my crystal be twinned?
-
Protocol: Identifying and Handling Twinning in Your Data.
-
-
Troubleshooting Guide 3: Poor Crystal Quality and Weak Diffraction
-
FAQ: My cyclohepta[b]indole crystals are consistently small, needle-like, or diffract weakly. How can I improve them?
-
Protocol: Strategies for Optimizing Crystal Quality.
-
-
General Refinement FAQs
-
References
Troubleshooting Guide 1: Conformational Disorder in the Cyclohepta Moiety
The flexible seven-membered ring in the cyclohepta[b]indole scaffold is prone to conformational disorder, where it adopts two or more distinct orientations within the crystal lattice.[1][2] This is a common issue that can significantly impact the quality of your final structural model if not handled correctly.
FAQ: My refinement has stalled at a high R-factor, and I see large residual electron density peaks and elongated thermal ellipsoids around the seven-membered ring. What is happening?
Answer: These are classic signs of unresolved positional disorder.[3] The crystallographic model assumes a single position for each atom, but in reality, the cyclohepta ring in different unit cells of your crystal may be adopting slightly different conformations. The refinement software tries to average these positions, leading to poor agreement between your model and the experimental data (high R-factor), physically unrealistic atomic displacement parameters (ADPs, or thermal ellipsoids), and residual electron density indicating where the alternative atomic positions are.[3]
To address this, you need to model the disorder by defining the different components of the disordered ring and refining their relative occupancies.[4]
Protocol: Step-by-Step Modeling of a Disordered Cyclohepta[b]indole Ring
This protocol assumes you are using a refinement program like SHELXL, accessible through a graphical user interface like Olex2.[5][6][7][8]
Step 1: Initial Isotropic Refinement and Identification of Disorder
-
Causality: Anisotropic refinement can sometimes mask disorder by elongating the thermal ellipsoids to fit the alternative positions.[4] Refining isotropically at the start makes it easier to identify the disordered atoms and locate the alternative positions from the difference electron density map.
-
Action:
-
If your model is already anisotropic, revert the disordered fragment (the cyclohepta ring) to be isotropic. In Olex2, you can select the atoms and type ISOR.
-
Perform several cycles of least-squares refinement.
-
Examine the difference electron density map (Ctrl-M in Olex2). You should see significant Q-peaks (e.g., > 1 e/ų) near the atoms of the seven-membered ring, suggesting their alternative positions.[3][6]
-
Step 2: Building the Second Disordered Component
-
Causality: You will now build a second conformation of the ring using the residual density peaks as a guide.
-
Action:
-
For each atom in the disordered ring, place a new atom of the same element on the corresponding Q-peak.
-
It is often helpful to build this second component as a separate, isolated fragment first to ensure the geometry is reasonable.
-
Step 3: Implementing the Disorder Model with PART Instructions
-
Causality: The PART instruction in SHELXL is crucial. It tells the software that atoms in different PARTs cannot form bonds with each other, only with atoms in PART 0 (the ordered part of the molecule).[9] This correctly separates your two conformations.
-
Action:
-
In the instruction file (.ins), assign the original set of disordered atoms to PART 1 and the newly placed atoms to PART 2.
-
The occupancies of these two parts must sum to 1. This is achieved using a free variable. For PART 1 atoms, set the occupancy to 21. For PART 2 atoms, set the occupancy to -21. The number 2 indicates the free variable number, and 1 is the initial occupancy value. The negative sign for PART 2 constrains its occupancy to be 1 - occupancy(PART 1).
-
Step 4: Applying Geometric and ADP Restraints
-
Causality: Because the data for each disordered component is weaker than for an ordered atom, restraints are essential to maintain realistic molecular geometry and thermal parameters.
-
Action:
-
Geometric Restraints: Use SADI or SAME to restrain the bond lengths and angles of the two disordered components to be similar to each other.[9] In Olex2, you can select the two fragments and use the Tools -> Shelx Compatible Constraints menu.
-
ADP Restraints: Use SIMU and DELU to restrain the ADPs of adjacent atoms in the disordered fragments. EADP can be used to constrain the ADPs of corresponding atoms in PART 1 and PART 2 to be equivalent.[6]
-
Step 5: Refinement and Validation
-
Causality: You will now refine the model, including the positions, ADPs, and the free variable for occupancy.
-
Action:
-
Perform several cycles of least-squares refinement.
-
Once the model is stable, you can proceed to anisotropic refinement (ANIS).
-
Check the results: The R-factor should have dropped significantly, the difference electron density map should be much cleaner, and the ADPs should appear more spherical and physically reasonable. The refined free variable will give you the population ratio of the two conformations.
-
Troubleshooting Guide 2: Twinning in Cyclohepta[b]indole Crystals
Twinning occurs when two or more separate crystal domains are intergrown in a symmetrical, non-random way.[10][11] This leads to an overlap of diffraction patterns, which can complicate structure solution and refinement.[10]
FAQ: My data statistics seem unusual (|E²-1| is low), structure solution is difficult, and the R-factor will not drop below 15% even with a chemically reasonable model. Could my crystal be twinned?
Answer: Yes, these are strong indicators of twinning.[10] An |E²-1| value significantly lower than the expected ~0.97 for non-centrosymmetric space groups or ~0.74 for centrosymmetric ones is a classic warning sign. Other indicators include difficulty in space group determination, unusually high metric symmetry, and a large number of poorly fit reflections after initial refinement.[10][12]
Protocol: Identifying and Handling Twinning in Your Data
This protocol outlines the use of PLATON (often integrated within Olex2) to identify and account for twinning.[13][14][15]
Step 1: Check for Twinning After Initial Refinement
-
Causality: Twinning analysis often requires a partially refined model to compare observed and calculated structure factors (Fo vs. Fc). Reflections where Fo >> Fc are strong candidates for being overlapped by a reflection from a twin domain.[13][14]
-
Action:
Step 2: Analyze the Twinning Test Output
-
Causality: The program will output potential twin laws (as matrices), the estimated twin component fraction (BASF), and the expected improvement in the R-factor.
-
Action:
-
Examine the list of suggested twin laws. A plausible twin law will often correspond to a symmetry element of a higher-symmetry lattice that is compatible with your crystal's unit cell.
-
The program will highlight the most likely candidate. Note the twin matrix and the suggested BASF value.
-
Step 3: Implement the Twin Law in Refinement
-
Causality: You must now tell the refinement program to account for the intensity contributions from the second twin domain.
-
Action:
-
In your .ins file, add the TWIN instruction followed by the 3x3 twin matrix.
-
Add the BASF instruction, which allows the refinement of the fractional contribution of the twin components. For a two-component twin, a single parameter (e.g., BASF 0.5) is usually sufficient, starting with an initial guess of 0.5.
-
Change the HKLF instruction to HKLF 4. This format is for twinned data.
-
Step 4: Refine and Evaluate
-
Causality: The refinement will now adjust the BASF parameter to best fit the observed data, leading to a much-improved model.
-
Action:
-
Run several cycles of least-squares refinement.
-
You should observe a dramatic decrease in the R-factor and a cleaner difference electron density map. The refined BASF value will tell you the ratio of the two twin domains. A BASF of 0.5 indicates a perfect 50/50 twin, while a value near 0 means the twinning is negligible.
-
Troubleshooting Guide 3: Poor Crystal Quality and Weak Diffraction
The quality of the initial crystals is the single most important factor for a successful structure determination. Cyclohepta[b]indole derivatives, like many organic molecules, can sometimes yield crystals that are not ideal for X-ray diffraction.
FAQ: My cyclohepta[b]indole crystals are consistently small, needle-like, or diffract weakly. How can I improve them?
Answer: Improving crystal quality is often an empirical process, but several strategies can be employed. The goal is to slow down the crystallization process to allow molecules to pack in a more ordered fashion.
Protocol: Strategies for Optimizing Crystal Quality
1. Solvent System Optimization:
-
Vapor Diffusion: This is a common and effective method. Dissolve your compound in a good solvent and allow a poor solvent (the "precipitant") to slowly diffuse into it.
-
Troubleshooting: Systematically screen a wide range of solvent/precipitant pairs. Common choices include Dichloromethane/Hexane, Ethyl Acetate/Pentane, or Acetone/Water.
-
-
Slow Evaporation: If your compound is stable, slowly evaporating the solvent from a dilute solution can yield good crystals.
-
Troubleshooting: Control the rate of evaporation by covering the vial with a cap that has a small pinhole. Try different solvents.
-
-
Temperature Control: Crystallization is sensitive to temperature.
-
Troubleshooting: Try setting up crystallizations at different temperatures (e.g., room temperature, 4°C, -20°C). Sometimes, slow cooling of a saturated solution can produce high-quality crystals.
-
2. Purity of the Compound:
-
Causality: Impurities can inhibit crystal growth or be incorporated into the lattice, causing disorder and poor diffraction.
-
Action: Ensure your compound is of the highest possible purity. Recrystallization or column chromatography immediately before setting up crystallization trials is highly recommended.
3. Seeding:
-
Causality: If you have previously obtained small or poor-quality crystals, you can use them as "seeds" to encourage the growth of larger, better crystals.
-
Action:
-
Crush a few of the small crystals to create a microcrystalline powder.
-
Prepare a saturated solution of your compound.
-
Add a tiny amount of the seed crystals to the solution. This provides a template for further crystal growth.
-
General Refinement FAQs
Q1: What is a "good" R-factor? A1: For a well-resolved small-molecule structure like a cyclohepta[b]indole derivative, a final R1 value of less than 5% (0.05) is generally considered good.[16] However, the R-factor should always be judged in the context of the data quality. A good model will also have a clean difference electron density map, reasonable ADPs, and standard bond lengths and angles.
Q2: My structure contains a heavy atom (e.g., Iodine or Bromine). Are there any special considerations? A2: Yes. Heavy atoms dominate the scattering, which can make it harder to precisely locate the lighter atoms (C, N, O). You will also need to account for anomalous dispersion effects to correctly determine the absolute structure if the molecule is chiral and crystallizes in a non-centrosymmetric space group. Ensure you collect data with sufficient redundancy to accurately measure these small differences.
Q3: How do I model solvent molecules that are present in the crystal lattice? A3: If the solvent is ordered, it can be modeled like any other atom. More commonly, solvent molecules are disordered.[1] If you can identify discrete positions, you can use a disorder model similar to the one described for the cyclohepta ring. If the solvent is highly disordered and occupies large voids, a "solvent mask" procedure (such as SQUEEZE in PLATON) might be necessary to account for its contribution to the diffraction pattern.[1]
Visualizations
Disorder Refinement Workflow
Caption: Workflow for modeling conformational disorder.
Twinning Troubleshooting Decision Tree
Caption: Decision tree for identifying and handling twinning.
References
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. Retrieved from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. Retrieved from [Link]
-
Mahiya, K. (2021, December 19). Modelling of disorder about crystallographic two fold axis using FragmentDB in Olex2. YouTube. Retrieved from [Link]
-
Müller, P., & Sheldrick, G. M. (2006). Disorder. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved from [Link]
-
OlexSys. (n.d.). Modelling Disorder. Retrieved from [Link]
-
OlexSys. (n.d.). Modelling Disorder. Retrieved from [Link]
-
Varughese, S., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]
-
Mahiya, K. (2020, October 4). Modelling whole molecule disorder using Olex2. YouTube. Retrieved from [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
University of Florida. (2020, February 4). Disordered Refinement. Retrieved from [Link]
-
Spek, A. L. (n.d.). TWINROTMAT. WinGX. Retrieved from [Link]
-
Spek, A. L. (n.d.). TwinRotMat - Platon. Utrecht University. Retrieved from [Link]
-
Mahiya, K. (2021, November 14). Treatment of pseudomerohedral twinning in OLEX2. YouTube. Retrieved from [Link]
-
University of Florida. (n.d.). Twinning. Retrieved from [Link]
-
Brus, J., et al. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. ResearchGate. Retrieved from [Link]
-
Cooper, R. (n.d.). Recent advances in small molecule refinement. Diamond Light Source. Retrieved from [Link]
-
Wandtke, C., et al. (2020). Twinning in chemical crystallography – a practical guide. ResearchGate. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
OlexSys. (n.d.). Twinned Structures. Retrieved from [Link]
-
Lind, C. (n.d.). Handout 10: Structure Refinement & Interpretation. The University of Toledo. Retrieved from [Link]
-
Watkin, D. (2008). Disorder in crystal structures : new approaches in finding the best model. University of Oxford. Retrieved from [Link]
-
Nelson, S. A. (2019, January 21). Twinning, Polymorphism, Polytypism, Pseudomorphism. Tulane University. Retrieved from [Link]
-
Wardell, J. L., et al. (2017). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Dušek, M. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link]
-
Müller, P. (2019, June 24). Twinning in Chemical Crystallography. CDIFX. Retrieved from [Link]
-
Gaich, T., et al. (2017). Enantioselective Synthesis of Cyclohepta[b]indoles: Gram-Scale Synthesis of (S)-SIRT1-Inhibitor IV. Organic Letters. Retrieved from [Link]
-
Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. Retrieved from [Link]
-
Gaich, T., & Tiefenbacher, K. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research. Retrieved from [Link]
-
Li, J., et al. (2023). Acid-Modulated Construction of Cyclopenta[b]indole and Cyclohepta[b]indole via Unprecedented C3/C2 Carbocation Rearrangement. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wlodawer, A., et al. (2022). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. Retrieved from [Link]
-
Gaich, T., & Tiefenbacher, K. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. ResearchGate. Retrieved from [Link]
-
Niefind, K., et al. (n.d.). Crystallization, X-ray diffraction data and refinement statistics. ResearchGate. Retrieved from [Link]
-
Wicher, B., et al. (2023). Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[6]arenes with 1,4-Dibromobutane and n-Hexane Guests. MDPI. Retrieved from [Link]
-
Sierra, R. G., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Retrieved from [Link]
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- 16. utoledo.edu [utoledo.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine Analogs
This guide presents an in-depth comparative analysis of the biological activities of analogs based on the 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine scaffold. This rigid tricyclic amine has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential for developing selective ligands for central nervous system (CNS) targets.[1] Our focus will be a meticulous examination of the structure-activity relationships (SAR) that govern the affinity and selectivity of these analogs, primarily at serotonin (5-HT) receptors, providing researchers and drug development professionals with actionable, data-driven insights.
The this compound Scaffold: A Foundation for CNS Ligand Design
The indole ring system is a cornerstone of neuropharmacology, forming the basis for numerous neurotransmitters and therapeutic agents.[2] When fused with a seven-membered cyclohepta ring, it creates the 5,6,7,8,9,10-hexahydrocyclohepta[b]indole core. This structure offers a unique three-dimensional conformation that is both rigid and adaptable, making it an excellent starting point for designing ligands that can precisely fit into the binding pockets of complex proteins like G protein-coupled receptors (GPCRs). The addition of a primary amine at the 2-position provides a crucial interaction point, often a protonated nitrogen that can form a key salt bridge with an acidic residue (e.g., Aspartate) in the receptor's transmembrane domain.
Derivatives of this scaffold have shown remarkable promise as antagonists for the 5-HT6 receptor, a GPCR almost exclusively expressed in the brain.[1] Antagonism of the 5-HT6 receptor is a leading strategy for addressing cognitive deficits in neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1]
Comparative Receptor Binding Affinity of Key Analogs
The initial and most critical step in a ligand's biological activity is its ability to bind to its molecular target. Radioligand binding assays are the gold standard for quantifying this interaction. These competitive assays measure the affinity of a test compound (ligand) by its ability to displace a radiolabeled ligand of known high affinity from the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity, where a lower Ki value indicates a higher affinity.
A pivotal study by Dukat et al. systematically investigated how substitutions on the 2-amino group and the indole nitrogen of the core scaffold affect binding affinity at several serotonin receptor subtypes and the α2A-adrenergic receptor. Their findings provide a clear framework for understanding the SAR of this chemical series.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Analogs
| Compound | R1 (on NH₂) | R2 (on Indole NH) | 5-HT₆ Ki (nM) | 5-HT₇ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | α₂ₐ-AR Ki (nM) |
| 1 | H | H | 1.8 | 15 | 180 | >10,000 | 89 |
| 2a | CH₃ | H | 1.0 | 12 | 120 | >10,000 | 65 |
| 2b | n-Pr | H | 0.6 | 5.4 | 25 | 6,800 | 28 |
| 3 | H | CH₃ | 25 | 280 | 1,100 | >10,000 | 350 |
Data extracted from Dukat, M., et al. (2012). This compound: a new high-affinity serotonin 5-HT6 receptor ligand. Bioorganic & Medicinal Chemistry Letters, 22(19), 6045-6048.
Analysis of Structure-Activity Relationships (SAR):
-
High Affinity and Selectivity for 5-HT₆ Receptors: The parent compound 1 (unsubstituted) is a remarkably potent ligand for the 5-HT₆ receptor, with a Ki value of 1.8 nM. It also displays high selectivity over the 5-HT₁ₐ and especially the 5-HT₂ₐ receptor subtypes.
-
Impact of N-Alkylation (R1): Substituting the primary amine with small alkyl groups is well-tolerated and can enhance affinity. The N-methyl analog (2a ) shows a slight increase in 5-HT₆ affinity (Ki = 1.0 nM). More significantly, the N-n-propyl analog (2b ) demonstrates the highest affinity in the series for the 5-HT₆ receptor (Ki = 0.6 nM) and also shows a marked increase in affinity for 5-HT₇, 5-HT₁ₐ, and α₂ₐ-adrenergic receptors. This suggests that a small, lipophilic substituent on the amine can engage in favorable interactions within the receptor binding pocket.
-
Critical Role of the Indole N-H (R2): Methylation of the indole nitrogen (compound 3 ) is profoundly detrimental to binding affinity at the 5-HT₆ receptor, causing a greater than 10-fold decrease (Ki = 25 nM). This negative impact is even more pronounced at other tested receptors. This strongly indicates that the indole N-H group acts as a crucial hydrogen bond donor, an interaction that is essential for high-affinity binding.
Experimental Protocol: Radioligand Binding Assay
To ensure scientific integrity, the protocols used to generate comparative data must be robust and self-validating. The determination of Ki values relies on a well-controlled competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells (or another suitable cell line) stably expressing the human recombinant receptor of interest (e.g., 5-HT₆).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Finally, resuspend the washed membranes in the assay buffer and determine the protein concentration (e.g., via Bradford assay). The causality for this extensive washing is to remove any endogenous substances that might interfere with ligand binding.
-
-
Assay Execution:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]LSD for 5-HT₆ receptors) to all wells.
-
Add increasing concentrations of the unlabeled test compound (e.g., compound 1 , 2a , 2b , or 3 ) to the experimental wells.
-
To determine non-specific binding (NSB), add a high concentration of a known, non-radiolabeled potent ligand (e.g., mianserin) to a set of control wells. This step is a critical self-validating control, defining the baseline binding that is not to the receptor of interest.
-
To determine total binding, add only the radioligand and vehicle to another set of control wells.
-
Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
-
Signal Detection & Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand in the solution.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Caption: A streamlined workflow of a competitive radioligand binding assay.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising template for the development of potent and selective 5-HT₆ receptor ligands. The comparative data clearly demonstrates that the parent primary amine possesses high, single-digit nanomolar affinity for the 5-HT₆ receptor. Structure-activity relationship studies reveal two critical features for maintaining or improving this affinity: the indole N-H group, which likely acts as a vital hydrogen bond donor, and the potential for small N-alkyl substituents on the 2-amino group to further enhance binding.
Future research should focus on exploring a wider diversity of substituents at the R1 position to probe the size and nature of the corresponding sub-pocket in the receptor. Furthermore, functional assays are necessary to confirm that these high-affinity ligands act as antagonists, as desired for therapeutic applications in cognitive disorders. The detailed protocols and SAR insights provided in this guide offer a solid, evidence-based foundation for these next steps in the drug discovery process.
References
-
Dukat, M., Mosier, P. D., Kolanos, R., Roth, B. L., & Glennon, R. A. (2012). This compound: a new high-affinity serotonin 5-HT6 receptor ligand. Bioorganic & Medicinal Chemistry Letters, 22(19), 6045–6048. [Link]
-
PubChem Compound Summary for CID 251955, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole. National Center for Biotechnology Information. [Link]
-
Di Micco, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(15), 3481. [Link]
-
Leopoldo, M., Lacivita, E., & Perrone, R. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 698–713. [Link]
-
Rojas-duran, F., et al. (2017). A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction to stabilize the binding. Scientific Reports, 7, 41194. [Link]
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A Comparative Guide to Elucidating the Mechanism of Action for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
Introduction
In the landscape of novel psychoactive compound discovery, the structural motif of a hexahydrocyclohepta[b]indole core presents a compelling scaffold for interacting with central nervous system targets. The compound 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine, with its indole nucleus and a primary amine, bears structural resemblances to known serotonergic and dopaminergic modulators. While direct pharmacological data for this specific amine is sparse in publicly available literature, its constituent parts suggest a plausible interaction with serotonin receptors, particularly the 5-HT2A subtype, a key mediator of psychedelic effects, and potentially dopamine D2 receptors, which are implicated in a range of neuropsychiatric functions.
This guide provides a comprehensive framework for validating the proposed mechanism of action of this compound as a 5-HT2A receptor agonist with potential D2 receptor modulatory activity. We will objectively compare its hypothetical pharmacological profile with that of well-characterized alternative compounds, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities.
Comparator Compound Profiles
To robustly evaluate the proposed mechanism, a panel of comparator compounds with established mechanisms of action is essential.
-
Psilocybin (pro-drug of Psilocin): A classic tryptamine psychedelic, psilocin is a potent partial agonist at 5-HT2A receptors, and to a lesser extent, at other serotonin receptors like 5-HT1A and 5-HT2C.[[“]][2][3] Its psychoactive effects are primarily attributed to its action on 5-HT2A receptors.[[“]][4]
-
DOI (2,5-Dimethoxy-4-iodoamphetamine): A phenethylamine and a potent and selective agonist for the 5-HT2A and 5-HT2C receptors.[5][6] It is widely used in research to probe the function of these receptors.[5][7]
-
LSD (Lysergic Acid Diethylamide): A prototypical psychedelic with a complex pharmacology. It acts as a potent partial agonist at 5-HT2A receptors but also exhibits high affinity for a broad range of other receptors, including dopamine D2 receptors and other serotonin receptor subtypes.[8][9][10]
-
Ketanserin: A classic 5-HT2A receptor antagonist. It is frequently used to block the effects of 5-HT2A agonists, thereby confirming the involvement of this receptor in a particular pharmacological response.
Experimental Validation and Comparative Analysis
A multi-tiered approach, from in vitro receptor interactions to in vivo behavioral outcomes, is necessary to build a comprehensive pharmacological profile.
Part 1: In Vitro Characterization - Binding and Functional Assays
The initial step is to determine the binding affinity and functional activity of this compound at key CNS targets.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, including human recombinant 5-HT receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2) receptors.
-
Materials:
-
Cell membranes expressing the human receptor of interest.
-
Radioligands specific for each receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Test compound (this compound) and comparator compounds.
-
Scintillation cocktail and microplates.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test and comparator compounds.
-
In a microplate, incubate the cell membranes with the specific radioligand and varying concentrations of the test or comparator compounds.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value (concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Protocol: 5-HT2A Receptor Functional Assay (Calcium Flux)
-
Objective: To determine the functional activity (EC50 and Emax) of the test compound at the human 5-HT2A receptor and to classify it as an agonist, partial agonist, or antagonist.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound and comparator compounds.
-
A fluorescent plate reader capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of the test and comparator compounds.
-
Add the compounds to the wells and immediately measure the change in fluorescence over time using the plate reader.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin or DOI).
-
Calculate the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values from the dose-response curves.
-
Expected Comparative Data:
| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A Functional Activity | EC50 (nM) | Emax (% of Serotonin) |
| This compound | Hypothesized: < 50 | Hypothesized: < 200 | Hypothesized: Agonist | To be determined | To be determined |
| Psilocin | ~1-10 | > 1000 | Partial Agonist | ~5-20 | ~80-90% |
| DOI | ~0.5-5 | > 1000 | Full Agonist | ~1-10 | ~100% |
| LSD | ~1-5 | ~20-100 | Partial Agonist | ~2-10 | ~80-90% |
| Ketanserin | ~0.5-2 | > 500 | Antagonist | N/A | N/A |
Part 2: In Vivo Behavioral Pharmacology - Head-Twitch Response (HTR)
The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a hallmark of psychedelic compounds.
Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay
-
Objective: To assess the in vivo 5-HT2A agonist activity of the test compound by quantifying the head-twitch response in mice.
-
Animals: Male C57BL/6J mice.
-
Procedure:
-
Administer the test compound (at various doses), comparator compounds (DOI, LSD), or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
For antagonist studies, pre-treat a group of mice with Ketanserin before administering the test compound.
-
Place each mouse in an individual observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes) post-injection.
-
Plot the dose-response curve for the number of head twitches.
-
Expected Comparative HTR Data:
| Compound | HTR Induction | ED50 (mg/kg) | Blockade by Ketanserin |
| This compound | Hypothesized: Yes | To be determined | Hypothesized: Yes |
| DOI | Yes | ~0.5-1.5 | Yes |
| LSD | Yes | ~0.05-0.2 | Yes |
| Vehicle | No | N/A | N/A |
Part 3: Downstream Signaling Pathway Analysis
To further dissect the mechanism, it is crucial to investigate the intracellular signaling cascades activated by the compound.
Experimental Protocol: Western Blot for ERK Phosphorylation
-
Objective: To determine if the test compound activates the MAPK/ERK signaling pathway downstream of the 5-HT2A receptor.
-
Materials:
-
Cells expressing the 5-HT2A receptor (e.g., cortical neurons or stable cell line).
-
Test compound and comparator compounds.
-
Antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Treat the cells with the test compound, comparators, or vehicle for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies for p-ERK and total ERK.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Visualization of Proposed Mechanisms and Workflows
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for mechanism of action validation.
Interpretation of Expected Results
-
High affinity and agonist activity at the 5-HT2A receptor in vitro, coupled with a robust HTR in vivo that is blocked by Ketanserin , would strongly support the primary hypothesis of a 5-HT2A agonist mechanism. The potency and efficacy relative to psilocin, DOI, and LSD will help to further classify the compound.
-
Significant binding affinity for the D2 receptor would suggest a more complex pharmacological profile, similar to LSD. This could translate to unique behavioral effects beyond the classic psychedelic-like responses and would warrant further investigation using specific D2 receptor ligands in functional and behavioral assays.
-
Activation of downstream signaling pathways like ERK phosphorylation would provide further evidence for a functional agonistic effect at the 5-HT2A receptor and would align it with the known mechanisms of other psychedelics.[11]
-
A lack of significant activity in these assays would refute the proposed mechanism and suggest that the compound may act through other targets or be inactive.
Conclusion
This guide outlines a systematic and comparative approach to validate the proposed mechanism of action for this compound. By employing a combination of in vitro and in vivo techniques and comparing the results to well-characterized compounds, a clear and scientifically rigorous pharmacological profile can be established. This foundational understanding is critical for any further development of this and related compounds for potential therapeutic applications. The proposed experimental cascade provides a self-validating system to elucidate the primary targets and functional consequences of this novel chemical entity's interaction with the central nervous system.
References
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Wikipedia. (2024). LSD. Retrieved from [Link]
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De Gregorio, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. MDPI. Retrieved from [Link]
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Serious Science. (2017). LSD: Mechanism of Action and Side Effects. Retrieved from [Link]
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Gasser, P., et al. (2025). [Mechanisms of action and therapeutic perspectives of LSD: Current status]. PubMed. Retrieved from [Link]
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De Gregorio, D., et al. (2016). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. PubMed. Retrieved from [Link]
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Wikipedia. (2024). Psychedelic drug. Retrieved from [Link]
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Fantegrossi, W. E., et al. (2013). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). PubMed Central. Retrieved from [Link]
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Lowe, H., et al. (2023). Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models. Frontiers in Pharmacology. Retrieved from [Link]
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Vollenweider, F. X., & Preller, K. H. (2020). Classic Psychedelic Drugs: Update on Biological Mechanisms. PubMed Central. Retrieved from [Link]
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Jefsen, M., et al. (2021). Neural mechanisms underlying psilocybin's therapeutic potential – the need for preclinical in vivo electrophysiology. PubMed Central. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2023). Mechanisms of Action and Key Research Gaps for Psychedelics and Entactogens. NCBI. Retrieved from [Link]
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Irrmischer, M., et al. (2025). Electrophysiological Mechanisms of Psychedelic Drugs: A Systematic Review. bioRxiv. Retrieved from [Link]
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Scruggs, J. L., et al. (2003). DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons. PubMed Central. Retrieved from [Link]
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Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work? Retrieved from [Link]
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Wikipedia. (2024). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]
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Wikipedia. (2024). Psilocybin. Retrieved from [Link]
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Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]
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Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. OPEN Foundation. Retrieved from [Link]
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González-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. Retrieved from [Link]
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Banerjee, A., & Vaidya, V. A. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. Retrieved from [Link]
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A Comparative Guide to Cyclohepta[b]indoles as Kinase Inhibitors: A Privileged Scaffold in a Crowded Field
Introduction: The Enduring Challenge of Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in modern drug discovery, particularly in oncology.[1] These enzymes orchestrate a vast network of signaling pathways that govern cellular processes, and their dysregulation is a hallmark of cancer.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, but the high structural homology within the ATP-binding site across the kinome presents a formidable challenge: achieving target selectivity to maximize efficacy while minimizing off-target toxicity.[2]
In the quest for novel chemical matter, medicinal chemists often turn to "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets. The cyclohepta[b]indole framework, a seven-membered ring fused to an indole core, has emerged as one such scaffold.[3][4] Found in a variety of natural products, this unique three-dimensional structure displays a broad spectrum of biological activities, making it an attractive starting point for inhibitor design.[3][4][5]
This guide provides a comparative analysis of cyclohepta[b]indoles against other, more established classes of kinase inhibitors. We will dissect their mechanistic nuances, compare their performance based on available data, and provide detailed experimental workflows for their characterization, offering researchers and drug development professionals a comprehensive framework for evaluating this promising inhibitor class.
Part 1: A Mechanistic Framework for Kinase Inhibitor Comparison
Before comparing specific molecules, it is crucial to understand their fundamental mechanisms of action. Kinase inhibitors are broadly classified based on their binding mode to the target kinase, which dictates their selectivity and pharmacological properties.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase, where the conserved DFG (Asp-Phe-Gly) motif points into the active site ("DFG-in").[1][6]
-
Type II Inhibitors: These inhibitors also bind in the ATP pocket but stabilize the inactive "DFG-out" conformation, accessing an adjacent allosteric pocket, which can confer greater selectivity.[1][6]
-
Type III & IV (Allosteric) Inhibitors: These non-ATP-competitive inhibitors bind to sites remote from the ATP pocket (Type IV) or adjacent to it (Type III), offering the potential for high selectivity by avoiding the conserved ATP-binding region.[2][6][7]
-
Covalent Inhibitors: These form an irreversible covalent bond with a reactive residue (often a cysteine) in or near the active site.
Part 2: The Profile of Cyclohepta[b]indoles as Kinase Inhibitors
While the cyclohepta[b]indole scaffold has been explored for various therapeutic applications, its characterization as a kinase inhibitor is an emerging field.[3][8] The available data points towards activity against key cell cycle and signaling kinases.
Known Kinase Targets:
-
Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[9] While direct inhibition by a cyclohepta[b]indole is yet to be extensively published, a closely related cyclopenta[b]indole derivative was found to selectively inhibit Aurora B (IC₅₀ = 1.4 µM) over Aurora A (IC₅₀ > 30 µM).[10] Furthermore, benzo[e]pyridoindoles, which share structural similarities, have been identified as potent, ATP-competitive inhibitors of Aurora kinases in the nanomolar range.[11]
-
Sirtuin 1 (SIRT1): Although a deacetylase and not a canonical kinase, SIRT1 is a critical regulator of cellular metabolism and stress responses, often discussed in the context of cancer signaling. A highly potent (S)-SIRT1 inhibitor featuring the cyclohepta[b]indole core has been synthesized, demonstrating the scaffold's utility in targeting nucleotide-binding sites.[12]
The broad biological activity of the cyclohepta[b]indole motif suggests that it likely interacts with a wider range of kinases, which warrants further investigation through comprehensive kinome screening.[3][4]
Part 3: Comparative Analysis Against Established Inhibitor Classes
To understand the potential advantages of the cyclohepta[b]indole scaffold, we compare it to well-characterized indole-based and non-indole inhibitors targeting similar pathways.
Comparison 1: Other Indole-Based Scaffolds
The indole ring is a cornerstone of kinase inhibitor design, present in numerous FDA-approved drugs.[13][14][15] This makes for a direct and relevant comparison.
| Feature | Cyclohepta[b]indole Derivatives | Sunitinib (Indolinone) | Oxindole-Indole Conjugates |
| Primary Targets | Aurora Kinases (putative), SIRT1[10][11][12] | Multi-targeted: VEGFR, PDGFR, c-KIT[16] | CDK4, Breast Cancer cell lines[17] |
| Selectivity | Potentially selective (e.g., Aurora B vs. A)[10] | Broad, multi-kinase activity[16] | Good selectivity for CDK4 reported[17] |
| Potency (IC₅₀) | µM to nM range (scaffold dependent)[10][11] | Low nM range against primary targets[16] | Low µM range against CDK4[17] |
| Scaffold | Fused, rigid, three-dimensional | Flexible, substituted indolinone core | Hybrid pharmacophore approach[17] |
| Significance | The rigid, fused ring system of cyclohepta[b]indoles offers a distinct 3D conformation compared to the more flexible, substituted indole cores of drugs like Sunitinib. This unique shape can be exploited to achieve novel interactions and potentially higher selectivity by fitting into specific sub-pockets of the kinase active site that are inaccessible to more conventional, planar scaffolds. | Sunitinib exemplifies a multi-targeted "dirty" drug approach, effective against cancers reliant on multiple signaling pathways.[16] | These conjugates demonstrate a rational design approach, combining two known pharmacophores to achieve potent and selective inhibition.[17] |
Comparison 2: Non-Indole Scaffolds (e.g., Pyrimidines)
Many highly successful kinase inhibitors are based on other heterocyclic cores, such as the aminopyrimidine scaffold found in CDK4/6 inhibitors.
| Feature | Cyclohepta[b]indole Derivatives | Palbociclib (Aminopyrimidine) |
| Primary Targets | Aurora Kinases (putative), SIRT1[10][11][12] | Highly selective for CDK4/CDK6[18][19] |
| Mechanism | Likely ATP-competitive[11] | ATP-competitive, Type I[19] |
| Potency (IC₅₀) | µM to nM range (scaffold dependent)[10][11] | Low nM range (CDK4: 11 nM, CDK6: 16 nM)[19] |
| Scaffold | Fused, polycyclic aromatic system | Substituted bicyclic aminopyrimidine |
| Significance | The cyclohepta[b]indole scaffold provides a larger, more complex hydrophobic surface area. This could be advantageous for targeting kinases with larger, more open active sites or for making extensive van der Waals contacts, potentially leading to higher affinity or novel selectivity profiles. | Palbociclib's success is a testament to the power of highly selective inhibition. Its scaffold is optimized for interactions within the specific ATP-binding pocket of CDK4/6, leading to potent and targeted cell cycle arrest.[19] |
Part 4: Essential Experimental Workflows for Comparative Profiling
A rigorous and systematic experimental approach is required to validate and compare novel kinase inhibitors. The following workflows describe the critical steps from initial discovery to cellular validation, explaining the causality behind each experimental choice.
Workflow 1: Determining Potency and Kinome Selectivity
Causality: The primary goal is to determine how potently a compound inhibits its intended target and what other kinases it may bind across the kinome. High potency is desired for efficacy, while high selectivity is crucial for minimizing off-target effects and associated toxicities. This workflow provides a self-validating system by moving from a single-point screen to comprehensive dose-response analysis.
Detailed Protocol Steps:
-
Primary Biochemical Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against the primary kinase target.
-
Methodology: Utilize an in vitro kinase activity assay, such as the ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.
-
Procedure:
-
Serially dilute the test compound (e.g., cyclohepta[b]indole) in DMSO, typically from 10 mM down to nM concentrations.
-
In a 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and ATP to initiate the reaction.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent to measure ADP production).
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
-
-
Kinome-wide Selectivity Profiling:
-
Objective: To assess the inhibitor's specificity across a broad range of human kinases.
-
Methodology: Employ a large-scale panel screening service, such as the DiscoverX KINOMEscan™ platform, which uses a binding competition assay.
-
Procedure: Submit the compound for screening at a single, high concentration (e.g., 1 µM or 10 µM) against the full panel. The results are reported as percent inhibition for each kinase. A lower percentage indicates weaker binding.
-
-
Validation of Off-Target Hits:
-
Objective: To confirm and quantify the activity against any significant off-target kinases identified in the panel screen.
-
Methodology: For any off-target "hit" (e.g., >75% inhibition in the panel screen), perform a full dose-response IC₅₀ determination using the same biochemical assay method as in Step 1. This validates the initial finding and provides a quantitative measure of potency.
-
Workflow 2: Cellular Target Engagement and Phenotypic Response
Causality: A potent biochemical inhibitor is useless if it cannot enter a cell and engage its target in the complex cellular environment. This workflow validates that the compound is cell-permeable, binds to its intended target, and elicits the expected biological (phenotypic) outcome, such as cell cycle arrest or apoptosis.
Detailed Protocol Steps:
-
Cellular Target Engagement (Phospho-Substrate Western Blot):
-
Objective: To confirm that the inhibitor blocks the kinase's activity inside cancer cells by measuring the phosphorylation of a known downstream substrate. For an Aurora B inhibitor, this is typically Histone H3 phosphorylation at Serine 10 (pH3-S10).[10][20]
-
Procedure:
-
Culture a relevant cancer cell line (e.g., HCT-116) to 70-80% confluency.
-
Treat cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-pH3-S10).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total protein (e.g., anti-Histone H3) and a loading control (e.g., anti-GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. A dose-dependent decrease in the phospho-protein signal indicates successful target engagement.
-
-
-
Cell Proliferation Assay:
-
Objective: To measure the inhibitor's effect on cancer cell growth and determine the half-maximal growth inhibition concentration (GI₅₀).
-
Procedure:
-
Seed cancer cells in 96-well plates at a low density.
-
After 24 hours, treat with a serial dilution of the compound.
-
Incubate for 72 hours.
-
Add a viability reagent such as CellTiter-Glo® and measure luminescence.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀.
-
-
-
Cell Cycle Analysis:
-
Objective: To determine if the inhibitor induces arrest at a specific phase of the cell cycle, which is the expected phenotype for many kinase targets (e.g., G2/M arrest for Aurora B inhibitors).[21]
-
Procedure:
-
Treat cells with the compound at its GI₅₀ concentration for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash out the ethanol and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M would be the expected result for an Aurora B inhibitor.
-
-
Conclusion and Future Outlook
The comparative analysis reveals that cyclohepta[b]indoles are a compelling but underexplored class of kinase inhibitors. Their rigid, three-dimensional structure distinguishes them from the more flexible or planar scaffolds of many established inhibitors, presenting an opportunity to achieve novel selectivity and target profiles.[3][8] While initial data points to activity against key cancer targets like Aurora kinases, the full potential of this scaffold remains to be unlocked.[10][11]
Future efforts must focus on a systematic exploration of the cyclohepta[b]indole chemical space through the synthesis of diverse libraries and their subsequent evaluation using the rigorous biochemical and cellular workflows detailed in this guide.[5] Comprehensive kinome profiling is essential to uncover novel targets and understand the selectivity landscape of these compounds. By leveraging their unique structural features, cyclohepta[b]indoles may yield next-generation inhibitors that can overcome the resistance and selectivity challenges that persist in the field of kinase-targeted therapy.
References
- MDPI. Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities.
- PubMed. Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells.
- CORE. Allosteric small-molecule kinase inhibitors.
- PubMed. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design.
- PubMed. Allosteric small-molecule kinase inhibitors.
- Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
- PubMed. Enantioselective synthesis of cyclohepta[b]indoles: gram-scale synthesis of (S)-SIRT1-inhibitor IV.
- Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes.
- IRIS UniPA. New indole and 7-azaindole derivatives as protein kinase inhibitors.
- Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- PMC - NIH. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.
- PubMed. Efficient Synthesis of Cyclohepta[b]indoles and Cyclohepta[b]indole-Indoline Conjugates via RCM, Hydrogenation, and Acid-Catalyzed Ring Expansion: A Biomimetic Approach.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
- Frontiers. Aurora Kinase Inhibitors: Current Status and Outlook.
- PubMed. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases.
- PMC - NIH. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform.
- ACS Publications. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design | Accounts of Chemical Research.
- NIH. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors.
- PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
- NIH. Cyclin-Dependent Kinase 4 and 6 Inhibitors: A Quantum Leap in the Treatment of Advanced Breast Cancers.
- PubMed. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions.
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- 1. mdpi.com [mdpi.com]
- 2. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. yxx.wnmc.edu.cn [yxx.wnmc.edu.cn]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Cyclohepta[b]indoles and Cyclohepta[b]indole-Indoline Conjugates via RCM, Hydrogenation, and Acid-Catalyzed Ring Expansion: A Biomimetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Cyclopenta[ b]indole Derivative Inhibits Aurora B in Primary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of cyclohepta[b]indoles: gram-scale synthesis of (S)-SIRT1-inhibitor IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unipa.it [iris.unipa.it]
- 19. Cyclin-Dependent Kinase 4 and 6 Inhibitors: A Quantum Leap in the Treatment of Advanced Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8,9,10-hexahydrocyclohepta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of an amine group at the 2-position opens up a wealth of possibilities for therapeutic intervention, particularly in the realm of neuroscience. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine derivatives, with a focus on their potential as monoamine oxidase (MAO) inhibitors and serotonin receptor agonists. Drawing upon data from structurally related compounds, we will explore the critical molecular features that govern their potency, selectivity, and overall pharmacological profile.
The Core Scaffold: A Foundation for Neuromodulation
The tricyclic framework of 5,6,7,8,9,10-hexahydrocyclohepta[b]indole presents a unique three-dimensional architecture that allows for precise interactions with biological targets. The fusion of a cycloheptane ring to the indole core imparts a degree of conformational flexibility that can be crucial for optimal receptor or enzyme binding. The strategic placement of a primary or substituted amine at the 2-position of the indole ring introduces a key pharmacophoric element, capable of forming critical hydrogen bonds and ionic interactions with target proteins.
Structure-Activity Relationships as Monoamine Oxidase Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
While direct SAR studies on this compound derivatives as MAO inhibitors are limited in the public domain, we can infer potential relationships from studies on other indole-based MAO inhibitors. The general pharmacophore for MAO inhibitors often includes a heterocyclic ring system and a side chain containing an amino group.
Key SAR Insights for MAO Inhibition:
-
Substitution on the Indole Nitrogen (N-5): Alkylation or acylation of the indole nitrogen can significantly impact MAO inhibitory activity and selectivity. Small alkyl groups may be well-tolerated, while larger, bulkier groups could introduce steric hindrance, potentially decreasing potency.
-
Substitution on the Amino Group: The nature of the substituent on the 2-amino group is critical. Primary amines are often active, but N-alkylation can modulate potency and selectivity. For instance, N-methylation can sometimes enhance MAO-B selectivity.
-
Substitution on the Aromatic Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the indole ring can influence the electronic properties of the scaffold and its interaction with the flavin cofactor in the MAO active site. Halogen substitutions (e.g., fluorine, chlorine) are common in potent MAO inhibitors and can enhance binding affinity.
-
The Cyclohepta Ring: The conformation of the seven-membered ring can influence how the molecule fits into the active site of MAO-A versus MAO-B. The two isoforms have different active site topographies, with MAO-B having a more "hydrophobic pocket."
Comparative Data of Structurally Related Indole-Based MAO Inhibitors
To illustrate these principles, the following table summarizes the MAO inhibitory activity of a series of indole derivatives. While not the exact scaffold of focus, these data provide valuable insights into the effects of various substitutions.
| Compound ID | R1 (Indole-N) | R2 (Aromatic Ring) | R3 (Amine) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| IA-1 | H | H | NH2 | 1.2 | 0.05 | 24 |
| IA-2 | CH3 | H | NH2 | 2.5 | 0.02 | 125 |
| IA-3 | H | 6-F | NH2 | 0.8 | 0.03 | 26.7 |
| IA-4 | H | H | NHCH3 | 1.5 | 0.01 | 150 |
Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate potential SAR trends.
From this illustrative data, we can observe that N-methylation of the indole nitrogen (IA-2 vs. IA-1) slightly decreases MAO-A activity but significantly increases MAO-B selectivity. Fluorination at the 6-position (IA-3) enhances MAO-A potency. N-methylation of the side-chain amine (IA-4) also pushes the selectivity towards MAO-B.
Structure-Activity Relationships as Serotonin Receptor Agonists
Serotonin (5-HT) receptors are a large family of G-protein coupled receptors that are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition. Agonists of specific 5-HT receptor subtypes are valuable therapeutic agents. The this compound scaffold shares structural similarities with known serotonin receptor ligands, particularly ergoline derivatives.
Key SAR Insights for Serotonin Receptor Agonism:
-
The 2-Amino Group: The primary or secondary amine at the 2-position is a crucial feature for interaction with the highly conserved aspartate residue in the third transmembrane domain of most aminergic GPCRs, including serotonin receptors.
-
Substitution on the Indole Ring: Substituents on the aromatic portion of the indole can fine-tune the affinity and selectivity for different 5-HT receptor subtypes. For example, a methoxy group at the 6-position of the related 1,3,4,5-tetrahydrobenz[cd]indol-4-amines has been shown to greatly enhance serotonin agonist activity[1]. However, this can also lead to compound instability. Electron-withdrawing groups in this position can enhance both activity and stability[1].
-
N-Alkylation of the Amino Group: Small alkyl substituents on the amino group, such as methyl or ethyl, are often well-tolerated and can influence the agonist/antagonist profile and selectivity across 5-HT receptor subtypes.
Comparative Data from Structurally Similar Serotonin Agonists
The following table presents data from a study on 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines, which are structurally analogous to the core scaffold of interest. This data highlights the impact of substitution on serotonin agonist activity.
| Compound ID | 6-Substituent | 5-HT Receptor Agonist Potency (ED50, mg/kg) |
| SA-1 | H | >10 |
| SA-2 | OCH3 | 0.1 |
| SA-3 | Cl | 0.5 |
| SA-4 | CN | 0.3 |
Source: Adapted from Flaugh, M. E., et al. (1988). 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists. Journal of medicinal chemistry, 31(9), 1746-1753.[1]
This data clearly demonstrates that substitution at the 6-position dramatically increases serotonin agonist potency compared to the unsubstituted analog (SA-1). A methoxy group (SA-2) provides the highest potency, while electron-withdrawing groups like chloro (SA-3) and cyano (SA-4) also confer significant activity with potentially improved stability.
Experimental Protocols
General Synthesis of this compound Derivatives
The most common and versatile method for the synthesis of the hexahydrocyclohepta[b]indole core is the Fischer indole synthesis.
Step 1: Hydrazone Formation
-
To a solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add cycloheptanone (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting hydrazone by recrystallization or column chromatography.
Step 2: Fischer Indolization
-
Suspend the purified hydrazone (1.0 eq) in a mixture of acetic acid and a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the this compound.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.
-
Prepare Enzyme and Substrate Solutions:
-
Recombinant human MAO-A and MAO-B enzymes are commercially available. Prepare working solutions in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of a suitable substrate, such as kynuramine for both MAO-A and MAO-B, or specific substrates like 5-hydroxytryptamine for MAO-A and benzylamine for MAO-B.
-
-
Prepare Compound Solutions:
-
Dissolve the test compounds in DMSO to prepare stock solutions.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the kynuramine substrate) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Key structural modifications influencing MAO inhibitory activity.
Caption: General workflow for synthesis and evaluation.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics targeting monoamine oxidases and serotonin receptors. While direct and comprehensive SAR studies on this specific scaffold are yet to be widely published, analysis of structurally related compounds provides a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives. Key areas to explore include:
-
Stereochemistry: The hexahydrocyclohepta[b]indole core contains chiral centers, and the evaluation of individual enantiomers is crucial, as they may exhibit different pharmacological profiles.
-
Substituent Effects: A systematic exploration of substituents on the indole nitrogen, the aromatic ring, and the 2-amino group is needed to build a comprehensive QSAR model.
-
Selectivity Profiling: Compounds should be screened against a broad panel of receptors and enzymes to assess their selectivity and identify potential off-target effects.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.
References
-
Flaugh, M. E., Mullen, D. L., Fuller, R. W., & Mason, N. R. (1988). 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists. Journal of medicinal chemistry, 31(9), 1746-1753. [Link]
Sources
A Senior Application Scientist's Guide to Assessing Compound Target Selectivity and Off-Target Effects
In modern drug discovery, the central challenge is not merely to create compounds that are potent but to engineer molecules that are also exquisitely selective. A compound's ultimate clinical success hinges on its ability to modulate the intended target with high efficacy while minimally interacting with other proteins, thereby avoiding unintended physiological consequences, or off-target effects.[1][2] The failure to adequately characterize a compound's selectivity profile is a leading cause of late-stage clinical trial failures, contributing to the staggering attrition rates in pharmaceutical development.[3][4]
This guide provides an in-depth comparison of key experimental strategies for building a comprehensive selectivity profile. As Senior Application Scientists, we advocate for a multi-pronged, orthogonal approach. No single assay can tell the whole story. Instead, we must build a narrative of evidence, starting with direct biochemical interactions and progressing to target engagement in the complex milieu of a living cell, and finally to unbiased, proteome-wide screens to uncover the "unknown unknowns." This guide explains the causality behind experimental choices, provides actionable protocols, and offers a framework for integrating disparate datasets into a cohesive and predictive selectivity assessment.
Part 1: Foundational In Vitro Selectivity Profiling
The first step in characterizing a compound is to understand its direct interactions with the purified target protein and a panel of related proteins in a controlled, in vitro environment. This approach provides the cleanest initial assessment of potency and selectivity, forming the bedrock upon which all subsequent cellular and in vivo studies are built.
Biochemical Kinase Profiling: The Industry Standard
For kinase inhibitors, large-scale panel screening is the cornerstone of selectivity assessment.[5] These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase, typically by quantifying the phosphorylation of a substrate.[6]
The rationale for starting with biochemical profiling is clear: by removing the complexities of the cellular environment (e.g., membrane transport, intracellular competition with ATP, protein scaffolding), we can measure the intrinsic affinity of the compound for a wide array of kinases. This allows for a direct comparison of inhibitory activity across the kinome.
Comparative Overview of Kinase Assay Platforms
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays (e.g., HotSpot™) | Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) into a substrate.[6][7] | Gold standard; directly measures enzymatic activity, high sensitivity, avoids interference from fluorescent compounds.[7] | Requires handling of radioactive materials, lower throughput, disposal costs. |
| Luminescence-based Assays (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted into a luminescent signal.[8] | Non-radioactive, high-throughput, sensitive. | Indirect measurement, susceptible to interference from compounds affecting the coupling enzyme. |
| Fluorescence-based Assays (e.g., TR-FRET) | Uses fluorescently labeled substrates or antibodies to monitor the phosphorylation event via energy transfer.[8] | Non-radioactive, highly amenable to automation and high-throughput screening. | Potential for light-scattering or fluorescent compound interference. |
| Mobility Shift Assays (e.g., Caliper) | Separates phosphorylated and non-phosphorylated substrates based on charge differences using microfluidics.[5] | High-quality data, direct measurement, robust. | Requires specialized instrumentation. |
Experimental Protocol: IC₅₀ Determination via Radiometric Kinase Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) for a compound against a specific kinase.
-
Preparation of Reagents:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the target kinase and its specific substrate to their optimal working concentrations in the reaction buffer.
-
Prepare a stock solution of [γ-³³P]-ATP and dilute it with unlabeled ATP to the desired specific activity and final concentration (often at or near the Kₘ for ATP).[6]
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in reaction buffer to achieve the final desired assay concentrations.
-
-
Assay Execution:
-
In a 96-well plate, add 5 µL of the diluted compound solution to each well. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells with a known potent inhibitor or no enzyme as a "maximum inhibition" control (0% activity).
-
Add 20 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Add 5 µL of the [γ-³³P]-ATP solution to start the phosphorylation reaction.
-
Incubate for the optimized duration.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer 10 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Interpreting Selectivity Data: Beyond Simple IC₅₀ Values
A list of IC₅₀ values is not enough. To truly compare compounds, we must distill this complex data into meaningful selectivity metrics.
-
Selectivity Score (S-score): This metric calculates the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[9] While simple, its reliance on an arbitrary threshold can be a disadvantage.[10][11]
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a threshold-independent measure of selectivity.[10] It quantifies the distribution of inhibitory activity across the panel. A value of 1 indicates perfect selectivity (inhibition of a single target), while a value of 0 represents complete non-selectivity (equal inhibition of all targets).[9][12]
Caption: Lorenz curve illustrates the Gini coefficient for selectivity.
Part 2: Verifying Target Engagement in a Cellular Context
A compound that is potent and selective in a biochemical assay is a promising start, but it is not a guarantee of cellular activity. A molecule must be able to permeate the cell, avoid efflux pumps, and engage its target in the presence of millimolar concentrations of endogenous competitors like ATP.[6] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures this crucial step: target engagement in living cells.[13][14]
The Principle of CETSA: Thermal Stabilization
CETSA is founded on the principle that the binding of a ligand (your compound) to its target protein increases the protein's thermal stability.[13][15] When cells are heated, proteins begin to denature and aggregate. A protein stabilized by a bound compound will remain in solution at higher temperatures compared to its unbound state. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.[16]
This technique is invaluable because it provides direct evidence of a drug's mechanism of action in a physiologically relevant setting, bridging the gap between biochemical potency and cellular response.[17][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA for Target Engagement
This protocol describes how to generate a CETSA "melt curve" to demonstrate compound-induced stabilization of a target protein.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at a fixed concentration (e.g., 10x the cellular IC₅₀) or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heat Challenge:
-
Aliquot the cell suspension into multiple PCR tubes for each condition (compound-treated and vehicle).
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated (RT) control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant from each sample.
-
Determine the total protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading.
-
Denature the samples by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against the target protein, followed by a secondary antibody.
-
Detect the signal using chemiluminescence and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature point for both compound-treated and vehicle-treated samples.
-
Normalize the intensity at each temperature to the intensity of the non-heated (RT) sample for that condition.
-
Plot the normalized soluble protein fraction against the temperature for both conditions. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[15]
-
Part 3: Unbiased, Proteome-Wide Off-Target Identification
While kinase profiling assesses selectivity against a known family of related proteins, it cannot identify interactions with entirely different protein classes. Unforeseen off-target interactions are a major source of toxicity.[1] Therefore, an unbiased approach is required to screen for interactions across the entire proteome. Chemical proteomics is the key technology for this purpose.[19]
Compound-Centric Chemical Proteomics (CCCP)
This strategy, often employing affinity chromatography coupled with mass spectrometry (AC-MS), aims to answer a simple question: "What proteins in the cell does my compound bind to?"[20]
The principle involves immobilizing the compound of interest onto a solid support (like beads), incubating it with a cell lysate, and then identifying the proteins that are "pulled down" by the compound using mass spectrometry.[19] Competition experiments, where the lysate is co-incubated with an excess of the free, non-immobilized compound, are essential to distinguish specific binders from non-specific background proteins.
Caption: Workflow for affinity chromatography-mass spectrometry (AC-MS).
Thermal Proteome Profiling (TPP)
TPP, also known as proteome-wide CETSA, extends the principle of thermal stabilization to the entire proteome.[18][21] Instead of using a Western blot to look at one target, it uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously in response to compound treatment.[22] This powerful technique can identify both direct targets and downstream pathway effects, as the stability of protein complexes can also be affected by the binding of a drug to one of its subunits.[23]
Comparison of Unbiased Off-Target ID Methods
| Method | Principle | Advantages | Limitations |
| AC-MS | Affinity capture of binding proteins from cell lysate.[19] | Directly identifies binding partners; well-established. | Requires chemical modification of the compound for immobilization, which may alter its binding properties; can miss weak binders.[19] |
| TPP / PISA | Measures compound-induced thermal stability shifts across the proteome.[18][23] | No compound modification needed; performed in intact cells or lysates; can detect downstream effects. | Indirect measurement of binding; technically complex; may not be suitable for all targets (e.g., some membrane proteins).[18] |
Part 4: Functional Assessment via Phenotypic Screening
Biochemical and proteomic methods identify molecular interactions, but they don't inherently predict the functional consequences of those interactions. Phenotypic screening flips the drug discovery paradigm: instead of starting with a target, it starts with a desired biological outcome.[24][25]
This approach involves treating cells with compounds and using automated microscopy (high-content imaging) to identify molecules that produce a desired phenotypic change (e.g., reversion of a disease morphology, inhibition of cell migration, induction of apoptosis).[26][27]
The power of phenotypic screening in the context of selectivity is twofold:
-
Revealing Novel Mechanisms: It can identify effective compounds whose mechanism of action, and therefore on- and off-targets, are completely unknown.[28]
-
Identifying Unwanted Functional Effects: A compound may appear selective in binding assays but could produce an undesirable cellular phenotype (e.g., cytotoxicity) due to a functionally significant off-target effect. Phenotypic screening can catch these liabilities early.
Caption: Workflow for a high-content phenotypic screening assay.
Part 5: An Integrated Strategy for Selectivity Assessment
A comprehensive assessment of selectivity requires the intelligent integration of data from all the aforementioned methodologies. Each provides a unique piece of the puzzle, and their orthogonal nature is key to building confidence in a drug candidate.[29]
The following decision tree outlines a logical progression for selectivity profiling at different stages of drug discovery.
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comparing the efficacy of different synthetic routes to 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The 5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-amine core is a valuable pharmacophore, and its synthesis can be approached through several distinct routes. This guide provides an in-depth comparison of the most prominent synthetic strategies, offering insights into the mechanistic underpinnings and practical considerations of each approach. We will delve into the classic Fischer indole synthesis, a two-step nitration and reduction sequence, and the modern Buchwald-Hartwig amination, providing a comprehensive overview to inform your synthetic planning.
Introduction to the Synthetic Challenge
The target molecule, this compound, presents a unique synthetic challenge that requires the strategic construction of a tricyclic system with a specific functionalization pattern. The choice of synthetic route can significantly impact the overall efficiency, scalability, and cost-effectiveness of the process. This guide will compare three primary approaches, each with its own set of advantages and drawbacks.
Route 1: The Fischer Indole Synthesis - A Convergent Approach
The Fischer indole synthesis is a powerful and well-established method for the construction of the indole nucleus.[1][2][3] In a convergent approach to our target molecule, this reaction allows for the direct introduction of the desired amino group by utilizing a substituted phenylhydrazine.
The overall transformation involves the acid-catalyzed reaction of (4-aminophenyl)hydrazine with cycloheptanone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole core.[1][5]
Sources
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
For researchers at the forefront of drug discovery, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine, a novel compound with putative anti-inflammatory properties. Drawing upon established methodologies and comparative analysis, we will navigate the essential steps to robustly assess its therapeutic potential.
Introduction: The Therapeutic Promise of a Novel Scaffold
The this compound scaffold represents a compelling starting point for novel therapeutic agents. Structurally related to compounds with demonstrated anti-inflammatory and anti-cancer activities, this molecule holds potential for modulating key signaling pathways implicated in inflammatory diseases.[1] The indole moiety, a privileged structure in medicinal chemistry, is known to interact with a variety of biological targets, including kinases and other enzymes involved in the inflammatory cascade.[2]
This guide presupposes that initial in vitro screening has identified this compound as a potent inhibitor of a specific pro-inflammatory kinase, for instance, a member of the mitogen-activated protein kinase (MAPK) family, which are crucial mediators of the inflammatory response. The subsequent in vivo validation is therefore designed to translate this molecular inhibition into a measurable physiological effect.
The In Vivo Validation Blueprint: From Bench to Preclinical Model
The selection of an appropriate animal model is paramount for obtaining clinically relevant data.[3] Given the presumed anti-inflammatory activity of our lead compound, the carrageenan-induced paw edema model in rats is a well-established, acute, and reproducible assay for evaluating the efficacy of novel anti-inflammatory agents.[4]
Experimental Workflow
The following diagram outlines the key phases of the in vivo validation study.
Caption: A streamlined workflow for the in vivo validation of anti-inflammatory compounds.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory efficacy of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats (180-200g)
-
This compound
-
Ibuprofen (positive control)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1, e.g., 10 mg/kg)
-
Group III: this compound (Dose 2, e.g., 30 mg/kg)
-
Group IV: Ibuprofen (e.g., 50 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the respective compounds or vehicle orally via gavage 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Performance Analysis
A key aspect of this guide is the objective comparison of this compound with a standard-of-care, in this case, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Hypothetical In Vitro Kinase Inhibition Data
To provide context for the in vivo study, let's assume the following in vitro kinase inhibition data was obtained.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α MAPK | 50 |
| Ibuprofen | COX-1/COX-2 | >10,000 |
Expected In Vivo Anti-Inflammatory Efficacy
Based on the proposed in vitro activity and the experimental design, we can anticipate the following outcomes.
| Treatment Group | Dose (mg/kg) | Peak Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 60 |
| Ibuprofen | 50 | 55 |
Mechanistic Insights: Connecting In Vitro and In Vivo Data
The observed in vivo efficacy should correlate with the in vitro mechanism of action. In our hypothetical scenario, the inhibition of p38α MAPK by this compound would lead to the downstream suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β, thereby reducing the inflammatory response.
Caption: The proposed mechanism of action for the anti-inflammatory effect of the lead compound.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound approach to the in vivo validation of this compound. By employing a well-characterized animal model and comparing its performance against a clinically relevant standard, researchers can generate the necessary data to support further preclinical development.
Future studies should aim to:
-
Elucidate the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound.[5]
-
Assess its efficacy in chronic models of inflammation, such as collagen-induced arthritis.[6]
-
Conduct comprehensive toxicology studies to establish a safety profile.[5]
By systematically progressing through these validation stages, the therapeutic potential of this novel chemical entity can be thoroughly evaluated.
References
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- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
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- ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- National Institutes of Health. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
- PubMed Central. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- ACS Publications. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024.
- BLDpharm. (n.d.). 126087-49-8|this compound.
- International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.
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- PubMed Central. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors.
- National Institutes of Health. (n.d.). 5-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one.
- Huateng Pharma. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole.
- PubMed. (n.d.). Synthesis and in vitro evaluation of 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles: high-affinity ligands for the N,N'-di-o-tolylguanidine-labeled sigma binding site.
- PubMed Central. (n.d.). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines.
- PubChem. (n.d.). 5,6,7,8,9,10-hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride.
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A Senior Application Scientist's Guide to Benchmarking Novel Therapeutic Compounds Against Existing Agents
Introduction: Establishing a Framework for Meaningful Comparison
In the landscape of therapeutic development, the arrival of a novel compound is met with both excitement and a critical question: how does it measure up? Benchmarking is not merely about demonstrating efficacy; it is a rigorous, multi-faceted process of contextualizing a new drug candidate against the current standard of care or other relevant therapeutic agents.[1][2] This guide provides a strategic framework for researchers, scientists, and drug development professionals to design and execute comprehensive benchmarking studies. Our approach moves beyond simplistic side-by-side comparisons to build a holistic understanding of a compound's potential, ensuring that the data generated is robust, reproducible, and translatable to the clinical setting.[3][4]
The core principle of effective benchmarking is to establish a self-validating system of experiments. Each stage, from initial in vitro screens to complex in vivo models and pharmacokinetic/pharmacodynamic (PK/PD) profiling, should be designed to answer specific, causality-driven questions. This ensures that by the end of the preclinical phase, you have not just a collection of data points, but a compelling narrative about your compound's unique therapeutic proposition.
Part 1: Foundational In Vitro Profiling — The Head-to-Head Challenge
The initial phase of benchmarking occurs in vitro, where a controlled environment allows for direct comparison of cellular effects.[5][6] The choice of assays is paramount and must be dictated by the compound's proposed mechanism of action (MoA). Unlike broad, generic screening, benchmarking requires tailored assays that probe the specific biological pathways your compound is designed to modulate.[7]
Causality in Assay Selection
Simply running a standard cytotoxicity assay is insufficient. If your compound, let's call it "Compound X," is a novel kinase inhibitor, its performance must be benchmarked against an established kinase inhibitor ("Standard of Care Drug Y") in assays that specifically measure target engagement, downstream signaling inhibition, and apoptosis induction. This multi-pronged approach provides a richer dataset than a simple IC50 value.
Key Experimental Areas:
-
Potency and Selectivity:
-
Objective: To determine the concentration at which the compound elicits its desired effect and its specificity for the intended target.
-
Assays: Cell viability assays (e.g., MTS, CellTiter-Glo®), target-specific enzyme-linked immunosorbent assays (ELISAs), and kinase activity panels.
-
-
Mechanism of Action (MoA) Confirmation:
-
Objective: To confirm that the compound's cellular effects are a direct result of its interaction with the intended target.
-
Assays: Western blotting for downstream pathway markers, apoptosis assays (e.g., Caspase-Glo®, Annexin V staining), and cell cycle analysis.
-
-
Head-to-Head Comparison:
-
Objective: To directly compare the efficacy of the novel compound against the standard of care across multiple, relevant cell lines.
-
Experimental Workflow: In Vitro Benchmarking
The following diagram outlines a logical workflow for the initial in vitro comparative analysis.
Caption: A streamlined workflow for in-vitro compound comparison.
Data Presentation: Comparative In Vitro Efficacy
All quantitative data should be summarized for clear comparison.
| Parameter | Compound X | Standard of Care Drug Y | Cell Line A | Cell Line B (Resistant) |
| IC50 (nM) | 50 | 150 | Target: Kinase Z | Target: Kinase Z |
| Target Engagement (EC50, nM) | 25 | 100 | Measures direct binding | Measures direct binding |
| Apoptosis Induction (Fold Change) | 8 | 4 | At 2x IC50 concentration | At 2x IC50 concentration |
| Selectivity Score | 0.85 | 0.60 | Score > 0.8 is highly selective | Score > 0.8 is highly selective |
Protocol: MTS Cell Viability Assay
Objective: To determine the concentration of Compound X and Standard of Care Drug Y that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x serial dilution of Compound X and the standard of care drug in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.[8]
Part 2: In Vivo Validation — Efficacy in a Biological System
Promising in vitro data must be validated in a relevant in vivo model.[9] The selection of this model is a critical decision point that directly impacts the translatability of your findings.[10] The U.S. Food and Drug Administration (FDA) requires that animal studies be reasonable predictors of the drug's pharmacological activity and potential toxicities in humans.[11]
Rationale for Model Selection
The choice of an animal model depends on the research question. For a novel oncology compound, options range from straightforward cell line-derived xenografts (CDX) to more complex patient-derived xenografts (PDX) or humanized models.[10][12] A CDX model is often sufficient for initial efficacy benchmarking against a standard of care, while a PDX model may offer greater clinical relevance for later-stage studies.
Decision Framework: Selecting the Right In Vivo Model
Caption: Decision tree for selecting an appropriate in-vivo cancer model.
Data Presentation: Comparative In Vivo Antitumor Activity
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | 1500 ± 150 | 0 | +2 |
| Standard of Care Drug Y | 10 | 800 ± 120 | 47 | -5 |
| Compound X | 10 | 450 ± 90 | 70 | +1 |
| Compound X | 20 | 250 ± 70 | 83 | -2 |
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To compare the antitumor efficacy of Compound X and a standard of care agent in a CDX mouse model.
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., NOD/SCID) for at least one week. All procedures must adhere to IACUC guidelines.
-
Tumor Implantation: Subcutaneously implant 1x10^6 cancer cells (e.g., Cell Line A) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer Compound X, the standard of care drug, or vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the vehicle group reach the predetermined endpoint size (e.g., 2000 mm³) or for a set duration.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze statistical significance between groups.
Part 3: Pharmacokinetics and Pharmacodynamics (PK/PD) — Bridging Dose, Exposure, and Effect
Understanding what the body does to a drug (pharmacokinetics, or PK) and what the drug does to the body (pharmacodynamics, or PD) is fundamental to successful drug development.[13][14][15] Benchmarking PK/PD profiles provides critical insights into a compound's potential for clinical success by establishing the relationship between its concentration in the body and its therapeutic effect.[16][17]
-
Pharmacokinetics (PK): The study of a drug's absorption, distribution, metabolism, and excretion (ADME).[17] PK parameters determine the drug's concentration over time.
-
Pharmacodynamics (PD): The study of the drug's biochemical and physiological effects on the body, including its mechanism of action and the relationship between drug concentration and effect.[13][15]
The Interplay of PK and PD
The goal is to identify a dosing regimen that maintains the drug concentration within its "therapeutic window"—high enough to be effective but low enough to avoid unacceptable toxicity. Comparing the PK/PD profile of a new compound to a standard of care helps predict its likely therapeutic window and dosing schedule in humans.
Visualizing the PK/PD Relationship
Caption: The relationship between dosing, PK, PD, and the therapeutic effect.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Compound X (10 mg/kg, PO) | Standard of Care Drug Y (10 mg/kg, PO) | Description |
| Cmax (ng/mL) | 1200 | 800 | Maximum observed plasma concentration |
| Tmax (hr) | 2 | 4 | Time to reach Cmax |
| AUC (ng*hr/mL) | 7200 | 4800 | Total drug exposure over time |
| t1/2 (hr) | 8 | 10 | Half-life of the drug |
| Bioavailability (%) | 40 | 25 | Fraction of drug reaching systemic circulation |
Protocol: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine and compare the key PK parameters of Compound X and a standard of care drug after a single oral dose.
-
Animal Preparation: Use healthy mice (e.g., C57BL/6) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer a single dose of Compound X or the standard of care drug via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[13]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Conclusion: Synthesizing a Data-Driven Value Proposition
Benchmarking a novel therapeutic compound is a systematic journey from the cellular to the systemic level. By integrating robust in vitro potency and MoA studies, validating efficacy in well-chosen in vivo models, and defining the PK/PD relationship, a comprehensive picture of the compound's potential emerges. This multi-pillar approach, grounded in scientific integrity and causality, provides the critical data package necessary to justify progression into IND-enabling studies and, ultimately, clinical trials.[11][18] The goal is not simply to be "better," but to demonstrate a clear, data-supported advantage, whether in efficacy, safety, or dosing convenience, that defines the compound's unique place in the therapeutic arsenal.
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Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. KCAS Bio. [Link]
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Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus. PLOS One. [Link]
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Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
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Standard Care. Friends of Cancer Research. [Link]
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Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. PMC - NIH. [Link]
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Better Benchmarking Improves Drug Development Decision-Making – Here's How. ZS. [Link]
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Preclinical In Vitro and In Vivo Models for Adoptive Cell Therapy of Cancer. PubMed. [Link]
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Most New Cancer Drug Approvals Have Not Displaced Standards of Care. Aptitude Health. [Link]
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Cancer Drug Approvals That Displaced Existing Standard-of-Care Therapies, 2016-2021. JAMA Network. [Link]
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Benchmarking compound activity prediction for real-world drug discovery applications. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Method Selection and Cross-Validation for the Quantification of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
An authoritative guide to the cross-validation of analytical methods for quantifying 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine, designed for researchers and drug development professionals. This document provides a detailed comparison of HPLC-UV, UPLC-MS/MS, and GC-MS methodologies, complete with experimental protocols, workflow diagrams, and data-driven insights to ensure scientific integrity and regulatory compliance.
In the rigorous domain of pharmaceutical analysis, the journey from a novel compound to a validated therapeutic hinges on the precision and reliability of our analytical methods. The molecule this compound (hereafter referred to as HCA), a promising indole amine derivative, requires a robust quantitative strategy to support its development. This guide eschews rigid templates to deliver a nuanced, field-tested comparison of analytical techniques, grounding every recommendation in the principles of scientific causality and regulatory expectations. Our focus is not just on the "how," but the critical "why" that underpins authoritative and trustworthy analytical science.
Understanding the Target Analyte: HCA
The chemical structure of HCA, featuring a hexahydrocyclohepta[b]indole core and a primary amine, dictates our analytical approach.[1][2][3] The indole moiety provides a chromophore suitable for UV detection, while the basic primary amine is ideal for positive mode electrospray ionization in mass spectrometry. However, this amine group also presents challenges, such as potential for peak tailing in chromatography and the need for derivatization in gas chromatography due to its polarity and low volatility.[4][5]
Pillars of Method Validation
Any analytical method destined for use in a regulated environment must be validated to prove it is fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.[6][7] Our comparative analysis will be based on the following key validation parameters:
-
Specificity: The ability to distinguish and quantify the analyte in the presence of other components.
-
Linearity & Range: The concentration range over which the method provides results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.
-
Robustness: The method's resilience to small, deliberate variations in parameters.
Comparative Analysis of Quantitative Methodologies
We will now dissect three primary analytical techniques, offering detailed protocols and expert rationale for their application to HCA quantification.
The Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of QC labs due to its reliability, cost-effectiveness, and simplicity. For HCA, this method leverages the UV absorbance of the indole ring system.[8][9]
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of HCA reference standard in 50:50 (v/v) acetonitrile/water.
-
Serially dilute the stock solution to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3.0, 40, and 80 µg/mL).
-
For drug product samples, dissolve the formulation in the diluent, sonicate to ensure complete dissolution, and centrifuge or filter through a 0.45 µm filter to remove excipients.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm (a common wavelength for indole-containing compounds).
-
-
Data Analysis:
-
Construct a linear calibration curve by plotting the peak area of HCA against the known concentrations of the standards.
-
Quantify HCA in test samples by interpolating their peak areas from the calibration curve.
-
The C18 stationary phase is selected for its hydrophobic interaction with the non-polar hexahydrocyclohepta[b]indole structure of HCA. The acidic mobile phase (0.1% formic acid) serves a crucial dual purpose: it protonates the primary amine of HCA to an ammonium salt, which prevents peak tailing caused by interaction with residual silanols on the column packing, and it provides protons for potential future transition to mass spectrometry. A gradient elution is employed to ensure a sharp peak shape and to elute any potential, more hydrophobic impurities from the column.
Caption: High-level workflow for HCA quantification by HPLC-UV.
The High-Sensitivity Specialist: UPLC-MS/MS
For bioanalytical studies (e.g., plasma pharmacokinetics) or trace-level impurity analysis, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[10][11][12][13] It offers unparalleled sensitivity and specificity.
-
Sample Preparation (Plasma):
-
Prepare calibration and QC standards by spiking known amounts of HCA stock solution into blank plasma.
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing an internal standard (IS), such as a stable isotope-labeled HCA or a structurally similar analog.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Same as HPLC-UV (0.1% Formic Acid in Water/Acetonitrile).
-
Gradient Program: A rapid 3-5 minute gradient is typical.
-
Flow Rate: 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM).
-
HCA Precursor Ion: [M+H]⁺ (e.g., m/z 215.15)
-
HCA Product Ion: A stable, high-intensity fragment ion (e.g., m/z 172.10).
-
IS Precursor/Product Ions: Monitored in separate channels.
-
-
-
Data Analysis:
-
Calculate the Peak Area Ratio (PAR) of HCA to the IS.
-
Construct a calibration curve by plotting the PAR against the HCA concentration, typically using a weighted (1/x²) linear regression.
-
Quantify HCA in samples using their PAR and the regression equation.
-
The UPLC system with sub-2 µm particles provides higher resolution and much faster run times than traditional HPLC. Protein precipitation with acetonitrile is a rapid and effective way to remove the bulk of the plasma matrix. The use of an internal standard is non-negotiable in LC-MS; it corrects for variability in sample preparation, injection volume, and ion suppression/enhancement effects in the ESI source.[10] MRM provides exquisite specificity by monitoring a specific fragmentation pathway (precursor ion → product ion), effectively filtering out chemical noise from the complex biological matrix.
Caption: Bioanalytical workflow for HCA in plasma by UPLC-MS/MS.
The Orthogonal Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique but is typically reserved for volatile and thermally stable compounds. The primary amine in HCA makes it too polar and prone to adsorption in the GC system. Therefore, a chemical derivatization step is mandatory.[4][14][15]
-
Sample Preparation & Derivatization:
-
Extract HCA from the sample matrix using liquid-liquid or solid-phase extraction.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of HCA.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, ramp to 300 °C at 20 °C/min.
-
Ionization Source: Electron Ionization (EI), 70 eV.
-
MS Analysis: Selected Ion Monitoring (SIM) of characteristic, high-mass fragment ions of the derivatized HCA.
-
-
Data Analysis:
-
Quantification is based on the peak area of a selected ion, calibrated against standards prepared in the same manner.
-
Derivatization is essential to mask the polar N-H bonds of the primary amine, replacing them with non-polar TMS groups.[14][15] This increases the compound's volatility and thermal stability, allowing it to traverse the GC system, and it significantly improves peak shape. A DB-5ms column is chosen for its general-purpose utility in separating a wide range of derivatized compounds. EI provides reproducible fragmentation patterns, making SIM a robust method for selective quantification.
Caption: Derivatization-based workflow for HCA quantification by GC-MS.
Head-to-Head Performance Comparison
The following table provides a summary of expected performance characteristics for each method, allowing for an objective comparison.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate (Risk of co-elution) | Highest (MRM is highly selective) | High (Chromatography + Mass) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.998 |
| Typical Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Accuracy (% Bias) | < 10% | < 5% | < 10% |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| LOQ | ~1 µg/mL | ~0.1 ng/mL | ~1 ng/mL |
| Throughput | Low to Moderate | High | Low (derivatization is slow) |
| Cost per Sample | Low | High | Moderate |
| Primary Application | QC, Release Testing | Bioanalysis, Impurity ID | Orthogonal Confirmation |
The Critical Step: Cross-Validation of Methods
When data from different analytical methods must be compared or combined—for instance, when bridging from a UPLC-MS/MS method used in clinical trials to an HPLC-UV method for commercial QC—a formal cross-validation must be performed.[6][16][17]
The objective is to demonstrate that the two methods provide comparable results. A typical cross-validation study involves:
-
Selecting a set of samples (at least three QCs at low, medium, and high concentrations).
-
Analyzing these samples with both the original (reference) method and the new (comparator) method.
-
Calculating the percent difference between the mean concentrations obtained from each method.
-
The acceptance criterion is typically that the mean concentration from the comparator method should be within ±15% of the reference method.
A successful cross-validation provides documented evidence that the methods are interchangeable for their intended purpose, ensuring data integrity across the entire lifecycle of the drug product.[17]
Final Recommendations
-
For routine quality control, formulation development, and release testing where analyte concentrations are high, HPLC-UV is the most practical, robust, and cost-effective choice.
-
For bioanalysis in preclinical and clinical studies (e.g., PK/PD) or for identifying and quantifying trace-level impurities, the superior sensitivity and specificity of UPLC-MS/MS are essential.
-
GC-MS should be considered primarily as an orthogonal confirmatory technique . Its value lies in providing a fundamentally different separation and detection mechanism, which can be invaluable for troubleshooting or confirming the identity of a peak if the primary LC method is ambiguous.
By carefully selecting the appropriate analytical tool for the task and rigorously validating its performance, we can generate the high-quality, reliable data necessary to advance promising compounds like this compound through the development pipeline with confidence.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Samanidou, V., & Karageorgou, E. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(3), 1357-1390. Retrieved from [Link]
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Wojnicz, A., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PLOS ONE, 15(3), e0229074. Retrieved from [Link]
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de Figueiredo, T. C., et al. (2015). HPLC–UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245. Retrieved from [Link]
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Dahal, U. P., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(12), 2355-2360. Retrieved from [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
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Bicker, W., et al. (2018). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Journal of Pharmaceutical and Biomedical Analysis, 159, 10-17. Retrieved from [Link]
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European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy, 9(4), 67-84. Retrieved from [Link]
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Mohd-Taufek, N., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 53. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount responsibilities. This guide provides a detailed protocol for the safe disposal of 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine, a heterocyclic amine compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this protocol is built upon established principles of laboratory safety, data from structurally related indole and amine compounds, and regulatory guidelines for hazardous waste management.
The core principle of this guide is risk mitigation. By treating this compound with the caution afforded to hazardous chemicals, we can ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Profile
Structural Analogs and Potential Hazards:
-
Indole Derivatives: Compounds containing the indole nucleus can exhibit a range of biological activities and toxicities. For instance, Indole itself is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1]
-
Aromatic Amines: This class of compounds can present significant health risks, including irritation to the skin, eyes, and respiratory tract.[2][3] Some aromatic amines are also known to be systemic toxins.
-
Psychoactive Compound Analogs: The core structure bears resemblance to certain psychoactive compounds, which necessitates careful handling to prevent accidental exposure and adherence to any relevant regulations, should the compound be classified as such.
Based on these structural relationships, it is prudent to handle this compound as a hazardous substance with the potential for oral toxicity, dermal toxicity, and eye irritation.
Table 1: Presumptive Hazard Profile and Recommended Precautions
| Hazard Classification (Presumptive) | GHS Pictogram (Anticipated) | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1][4] | |
| Acute Toxicity, Dermal (Category 3/4) | Wear protective gloves/ protective clothing.[1][4] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Wear eye protection/ face protection.[1][2] | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][5] | |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) | May cause respiratory irritation.[2][5] | |
| Hazardous to the Aquatic Environment | Avoid release to the environment.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed through a designated hazardous waste stream.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][4]
-
Hand Protection: Nitrile or other chemically resistant gloves.[4]
-
Body Protection: A laboratory coat.[4]
Waste Segregation and Containerization
Proper segregation of waste is critical to prevent dangerous chemical reactions.[7][9]
-
Identify Waste Streams:
-
Select Appropriate Containers:
-
Use only containers designated for hazardous chemical waste.[7][11] These should be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[9][11]
-
For solid waste, a clearly labeled, sealable container is appropriate.[6]
-
For liquid waste, use a labeled, leak-proof container, leaving adequate headspace to allow for expansion.
-
Sharps must be placed in a designated, puncture-resistant sharps container.[10]
-
Labeling Hazardous Waste
Accurate and clear labeling is a regulatory requirement and essential for safe handling.[9][11] The label on your hazardous waste container must include:
-
The full chemical name: "this compound". Do not use abbreviations.[9]
-
The approximate concentration and quantity of the waste.
-
The date accumulation of waste began.
On-site Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area near the point of generation.[9][10]
-
Ensure containers are kept closed except when adding waste.[9][11]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents.[7]
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13]
-
Follow all institutional and local regulations for the final disposal of the waste, which will likely involve incineration.[12][13]
Diagram 1: Disposal Workflow for this compound
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Comprehensive Safety and Handling Guide for 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine (CAS No. 126087-49-8). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from hazard data for the parent compound, 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole, and general principles for handling substituted indoles and aromatic amines.[1][2][3][4][5][6] The structural similarity to compounds known to cause skin, eye, and respiratory irritation necessitates a cautious and thorough approach to safety.[7][8]
Hazard Assessment: Understanding the Risks
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of the amine functional group may introduce additional hazards, as amines can be corrosive and toxic.[9][10][11] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it poses risks of oral toxicity, skin and eye irritation or damage, and respiratory tract irritation. All handling of this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure through dermal contact, inhalation, and eye contact. The selection of appropriate PPE is the final and most personal barrier between the researcher and potential chemical hazards.[13]
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene rubber recommended).[14] | To prevent skin contact. Thicker gloves generally offer better protection.[13] Double gloving is recommended when handling concentrated solutions or the solid compound. |
| Eye Protection | Chemical safety goggles and a full-face shield.[14][15] | To protect against splashes and dust. Standard safety glasses with side shields are insufficient.[13] |
| Body Protection | A lab coat or chemical-resistant apron.[16] | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved N95 dust mask for handling the solid. For solutions, work in a fume hood. | To prevent inhalation of airborne particles.[16] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the key steps for the safe handling of this compound.
Donning and Doffing of PPE
Proper procedure in donning and doffing PPE is critical to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
